Product packaging for Menaquinone-9-13C6(Cat. No.:)

Menaquinone-9-13C6

Cat. No.: B12052139
M. Wt: 791.2 g/mol
InChI Key: WCRXHNIUHQUASO-PESLFLFUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Menaquinone-9-13C6 is a useful research compound. Its molecular formula is C56H80O2 and its molecular weight is 791.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H80O2 B12052139 Menaquinone-9-13C6

Properties

Molecular Formula

C56H80O2

Molecular Weight

791.2 g/mol

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1

InChI Key

WCRXHNIUHQUASO-PESLFLFUSA-N

Isomeric SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity and Quality Analysis of Menaquinone-9-¹³C₆: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopic purity of Menaquinone-9-¹³C₆ (MK-9-¹³C₆), a stable isotope-labeled internal standard crucial for robust quantification in mass spectrometry-based bioanalytical studies. Understanding the isotopic and chemical purity of such standards is paramount for ensuring data accuracy and reliability in drug development and metabolic research.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available Menaquinone-9-¹³C₆ are critical parameters for its use as an internal standard. The following table summarizes the typical specifications from leading suppliers.

ParameterSpecificationSupplier/Source
Isotopic Purity ≥99 atom % ¹³CSigma-Aldrich
99%Cambridge Isotope Laboratories, Inc. (Eurisotop)[1][2]
Chemical Purity ≥95% (CP)Sigma-Aldrich
95.0%Cambridge Isotope Laboratories, Inc. (Eurisotop)[1]

Experimental Protocols for Quality Determination

The determination of isotopic and chemical purity for stable isotope-labeled compounds like Menaquinone-9-¹³C₆ involves a multi-step analytical workflow. While specific protocols are proprietary to manufacturers, the general methodologies can be outlined based on standard analytical practices for similar compounds, such as Menaquinone-4-¹³C₆.

1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage of the desired compound (Menaquinone-9) relative to any impurities.

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column is typically used for the separation of lipophilic compounds like menaquinones.

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water.

    • Detection: UV absorbance is monitored at wavelengths characteristic of the naphthoquinone ring system (e.g., 248, 270 nm).

    • Quantification: The peak area of Menaquinone-9 is compared to the total area of all detected peaks to calculate the percentage purity.

2. Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the labeled compound and assess the extent of ¹³C incorporation.

  • Methodology:

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).

    • Analysis: The instrument is calibrated and operated in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Data Interpretation: The observed mass of Menaquinone-9-¹³C₆ should correspond to its theoretical mass, which is approximately 6 atomic mass units higher than the unlabeled analogue. The isotopic distribution pattern is analyzed to confirm the incorporation of six ¹³C atoms and to ensure the absence of significant amounts of M+0 to M+5 species, which would indicate incomplete labeling.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and the position of the ¹³C labels.

  • Methodology:

    • Instrumentation: A high-field NMR spectrometer.

    • ¹H NMR: Confirms the overall proton structure of the molecule.

    • ¹³C NMR: Directly observes the ¹³C signals. In the case of Menaquinone-9-¹³C₆, the signals corresponding to the labeled carbon atoms in the naphthoquinone ring will be significantly enhanced, confirming the labeling pattern. The absence of signals at the chemical shifts of the unlabeled positions further verifies the labeling specificity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the general quality control workflow for isotopically labeled menaquinones and a simplified representation of Vitamin K's role in the vitamin K cycle.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product start Chemical Synthesis of Menaquinone-9-¹³C₆ purification Chromatographic Purification start->purification hplc HPLC/UV Analysis (Chemical Purity) purification->hplc ms Mass Spectrometry (Isotopic Purity, Identity) purification->ms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa final_product Qualified Menaquinone-9-¹³C₆ coa->final_product VitaminK_Cycle cluster_cycle Vitamin K Cycle VK_hydro Vitamin K hydroquinone VK_epoxide Vitamin K epoxide VK_hydro->VK_epoxide GGCX Gla γ-carboxyglutamate (Gla) VK_hydro->Gla Carboxylation VK_quinone Vitamin K quinone VK_epoxide->VK_quinone VKORC1 VK_quinone->VK_hydro VKORC1 Glu Glutamate (Glu) Glu->Gla GGCX γ-glutamyl carboxylase VKORC1 Vitamin K epoxide reductase

References

Commercial Sources and Technical Guide for Menaquinone-9-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled menaquinones, Menaquinone-9-¹³C₆ (MK-9-¹³C₆) serves as a critical internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the commercial sources of Menaquinone-9-¹³C₆, its key specifications, and general experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.

Commercial Availability and Specifications

Several reputable suppliers offer Menaquinone-9-¹³C₆ for research purposes. The compound is typically supplied as a solid or in solution, with detailed certificates of analysis confirming its identity, isotopic enrichment, and chemical purity. Below is a summary of commercially available Menaquinone-9-¹³C₆ from leading vendors.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityLabeled Positions
Sigma-Aldrich Vitamin K₂ (MK-9)-4′,5,6,7,8,8′-¹³C₆900077≥99 atom % ¹³C≥95% (CP)4′,5,6,7,8,8′
Eurisotop VITAMIN K2 (MENAQUINONE MK-9)CLM-1037899%95%4',5,6,7,8,8'-¹³C₆
Clearsynth Menaquinone-9-[13C6]CS-I-00439Not specifiedNot specifiedNot specified
MedchemExpress Menaquinone-9-¹³C₆HY-131501S1Not specifiedNot specifiedNot specified

Rationale for Using ¹³C-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] ¹³C-labeled standards, such as Menaquinone-9-¹³C₆, are particularly advantageous over deuterated (²H-labeled) analogs. Due to the minimal difference in physicochemical properties between ¹³C and ¹²C, ¹³C-labeled internal standards co-elute almost perfectly with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience identical ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate and precise quantification.[2]

Experimental Protocols: Quantification of Menaquinones in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the extraction and quantification of menaquinones from biological samples, such as serum or plasma, using Menaquinone-9-¹³C₆ as an internal standard. This protocol is based on established methodologies for vitamin K analysis.[3][4]

Sample Preparation and Extraction

Proper sample handling is crucial to prevent the degradation of menaquinones. All procedures should be performed under low light conditions to minimize photo-oxidation.

  • Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of Menaquinone-9-¹³C₆ solution in a suitable organic solvent (e.g., ethanol or isopropanol). The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or ice-cold methanol, to the sample. A common ratio is 3:1 (v/v) of solvent to sample. Vortex the mixture vigorously to ensure complete protein precipitation.

  • Liquid-Liquid Extraction: Following protein precipitation, perform a liquid-liquid extraction to isolate the lipophilic menaquinones. Add an immiscible organic solvent, such as n-hexane or methyl tert-butyl ether (MTBE), to the sample. Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Carefully transfer the organic layer containing the menaquinones and the internal standard to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of menaquinones are typically achieved using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 column is commonly used for the separation of hydrophobic molecules like menaquinones.

    • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for the analysis of non-polar compounds like menaquinones as it can provide better sensitivity than electrospray ionization (ESI).

    • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native menaquinone and the Menaquinone-9-¹³C₆ internal standard are monitored.

Visualizations

Logical Workflow for Procurement and Use of Menaquinone-9-¹³C₆

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_application Application start Identify Research Need supplier_search Search for Commercial Suppliers start->supplier_search quote Request Quotations & Lead Times supplier_search->quote purchase Place Purchase Order quote->purchase receive Receive & Log Compound purchase->receive verify_coa Verify Certificate of Analysis receive->verify_coa internal_qc Perform Internal QC (e.g., Purity Check) verify_coa->internal_qc prepare_stock Prepare Stock Solution internal_qc->prepare_stock spike_sample Spike into Biological Samples prepare_stock->spike_sample analysis LC-MS/MS Analysis spike_sample->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Procurement and application workflow for Menaquinone-9-¹³C₆.

Simplified Vitamin K Cycle Signaling Pathway

vitamin_k_cycle VK_quinone Vitamin K Quinone VK_hydroquinone Vitamin K Hydroquinone (Active Form) VK_quinone->VK_hydroquinone VKOR GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone VKOR GGCX->VK_epoxide Gla γ-Carboxyglutamate Residue (Gla) GGCX->Gla VKOR Vitamin K Epoxide Reductase (VKOR) Glu Glutamate Residue (Glu) Glu->GGCX

Caption: The Vitamin K cycle and γ-carboxylation of glutamate residues.

References

The Pivotal Role of Menaquinone-9 in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is a crucial component of the electron transport chain in a diverse range of bacteria. This technical guide provides an in-depth exploration of the multifaceted biological functions of MK-9, with a particular focus on its role in the bioenergetics of Gram-positive bacteria such as Lactococcus lactis and Propionibacterium freudenreichii. This document details the biosynthesis of MK-9, its interaction with key respiratory enzymes, and its contribution to both aerobic and anaerobic respiration. Furthermore, it presents quantitative data on MK-9 concentrations, detailed experimental protocols for its study, and visual representations of its metabolic pathways and physiological roles to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Biological Functions of Menaquinone-9

Menaquinone-9, a lipid-soluble molecule, resides within the bacterial cytoplasmic membrane and functions as a critical electron carrier. Its primary role is to shuttle electrons from various dehydrogenases to terminal reductases, a process that is fundamental to cellular energy generation.

Electron Transport and Respiration

In Gram-positive bacteria, the menaquinone pool is often the sole quinone species, making it indispensable for both aerobic and anaerobic respiration.[1] MK-9 accepts electrons from donor molecules, such as NADH, via NADH dehydrogenases. The reduced form, menaquinol-9 (MKH2-9), then diffuses laterally within the membrane to donate electrons to terminal oxidases, like cytochrome bd oxidase in the presence of oxygen, or to other terminal reductases under anaerobic conditions (e.g., fumarate reductase).[1][2] This electron flow is coupled to the translocation of protons across the membrane, generating a proton motive force that drives ATP synthesis.

Lactococcus lactis, a facultative anaerobe, utilizes a respiratory chain where long-chain menaquinones like MK-9 and MK-8 are more efficient in the aerobic respiratory electron transport chain.[1][3] Similarly, Propionibacterium freudenreichii, known for its role in Swiss cheese production, employs MK-9(4H) in its electron transport system.

Other Cellular Processes

Beyond its central role in respiration, the menaquinone pool has been implicated in other cellular processes, including:

  • Oxidative Stress Response: In Lactococcus lactis, strains with elevated menaquinone content have shown enhanced resistance to oxidative stress.

  • Extracellular Electron Transfer: Short-chain menaquinones are suggested to be more involved in extracellular electron transfer, but the long-chain MK-9 is crucial for the primary respiratory chain that supports overall cellular bioenergetics.

Quantitative Data on Menaquinone-9

The concentration and redox state of the MK-9 pool are critical parameters influencing the rate of electron transport and overall metabolic activity.

ParameterBacterium/ContextValueReference
Predominant Menaquinone Forms Lactococcus cremoris/lactisMK-8 and MK-9
Major Menaquinone Form Propionibacterium freudenreichiiMK-9(4H)
Total Menaquinone Content Lactococcus cremoris YIT 2011534 nmol/g lyophilized cells (MK-7 to MK-9)
Total Menaquinone Content Lactococcus lactis YIT 2027717 nmol/g lyophilized cells (MK-8 to MK-10)
Total Menaquinone Concentration Lactococcus lactis ssp. cremoris MG1363 (static culture)90 nmol/L of culture (MK-5 to MK-10)
MK-9(4H) Concentration Swiss Emmental and Norwegian Jarlsberg cheeses200 to 650 ng/g
Total Molar Production (DHNA + Menaquinone) Propionibacterium freudenreichii ET-30.3 mM
Estimated Menaquinone Concentration in Bacterial Membranes General0.3 – 1.5% (w/w) or 10-15 mM

Experimental Protocols

Extraction and Quantification of Menaquinone-9

A reliable method for the extraction and quantification of MK-9 is essential for studying its biological roles. The following is a generalized protocol based on common laboratory practices.

3.1.1. Menaquinone Extraction

This protocol is adapted from methods used for lactic acid bacteria and other Gram-positive organisms.

  • Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

    • Agitate vigorously for at least 2 hours at room temperature in the dark to ensure complete extraction. Menaquinones are light-sensitive.

    • Alternatively, for more robust cells, mechanical disruption (e.g., bead beating) in the presence of the solvent mixture can be employed.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the extract and vortex thoroughly.

    • Centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower chloroform phase containing the lipids, including menaquinones.

    • Dry the extract under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspension: Resuspend the dried lipid extract in a suitable solvent for HPLC analysis, such as a mixture of methanol and isopropanol (1:1, v/v).

3.1.2. HPLC Quantification of Menaquinone-9

This protocol provides a framework for the analysis of MK-9 using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol:isopropanol (1:1, v/v) is often effective. Other mobile phases, such as methanol:dichloromethane, can also be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 248 nm or 268 nm.

  • Column Temperature: 35-40°C.

  • Standard Curve: Prepare a standard curve using a pure MK-9 standard of known concentrations to quantify the amount of MK-9 in the bacterial extracts.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the MK-9 peak based on its retention time compared to the standard. Quantify the peak area and determine the concentration using the standard curve.

Functional Assay: Measurement of Oxygen Consumption

This assay measures the activity of the aerobic respiratory chain, which is dependent on the menaquinone pool.

  • Cell Preparation: Grow bacteria under desired conditions (e.g., aerobic or anaerobic) to the mid-exponential phase.

  • Harvesting and Washing: Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Resuspension: Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).

  • Oxygen Measurement:

    • Transfer the cell suspension to a sealed chamber equipped with a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

    • Allow the endogenous respiration rate to stabilize.

  • Initiation of Respiration: Initiate substrate-dependent respiration by adding a carbon source (e.g., glucose to a final concentration of 10 mM).

  • Data Recording: Record the decrease in dissolved oxygen concentration over time. The rate of oxygen consumption is a measure of the overall respiratory chain activity.

  • Controls: Perform control experiments without the addition of a carbon source to measure endogenous respiration and with specific respiratory chain inhibitors (e.g., cyanide for cytochrome oxidases) to confirm the involvement of the electron transport chain.

Signaling Pathways and Experimental Workflows

Menaquinone-9 Biosynthesis Pathway in Lactococcus lactis

The biosynthesis of MK-9 in Lactococcus lactis involves a series of enzymatic reactions that synthesize the naphthoquinone head group from chorismate and the isoprenoid side chain from the mevalonate pathway. These two precursors are then joined to form demethylmenaquinone, which is subsequently methylated to yield the final MK-9 product.

menaquinone_biosynthesis cluster_head Naphthoquinone Head Synthesis cluster_tail Isoprenoid Tail Synthesis Chorismate Chorismate MenF MenF (Isochorismate synthase) Chorismate->MenF AcetylCoA AcetylCoA Mevalonate Mevalonate AcetylCoA->Mevalonate Isochorismate Isochorismate MenF->Isochorismate MenD MenD Isochorismate->MenD SHCHC SHCHC MenD->SHCHC MenH MenH SHCHC->MenH OSB OSB MenH->OSB MenC MenC OSB->MenC OSB_CoA OSB_CoA MenC->OSB_CoA MenE MenE OSB_CoA->MenE DHNA_CoA DHNA_CoA MenE->DHNA_CoA MenB MenB DHNA_CoA->MenB DHNA DHNA MenB->DHNA 1,4-dihydroxy-2-naphthoate MenA MenA (DHNA polyprenyltransferase) DHNA->MenA Mvk Mvk (Mevalonate kinase) Mevalonate->Mvk IPP IPP Mvk->IPP Isopentenyl-PP PreA PreA (Prenyl diphosphate synthase) IPP->PreA Nonaprenyl_PP Nonaprenyl_PP PreA->Nonaprenyl_PP Nonaprenyl-PP (C45) Nonaprenyl_PP->MenA Demethylmenaquinone_9 Demethylmenaquinone_9 MenA->Demethylmenaquinone_9 MenG MenG (Methyltransferase) Demethylmenaquinone_9->MenG Menaquinone_9 Menaquinone_9 MenG->Menaquinone_9 Menaquinone-9 (MK-9)

Menaquinone-9 biosynthesis pathway in Lactococcus lactis.
Electron Transport Chain Featuring Menaquinone-9

The following diagram illustrates a simplified bacterial electron transport chain where MK-9 serves as the central electron carrier, transferring electrons from an NADH dehydrogenase to a terminal oxidase.

electron_transport_chain cluster_membrane Cytoplasmic Membrane NADH NADH NDH NADH Dehydrogenase NADH->NDH 2e- NAD NAD O2 O2 H2O H2O O2->H2O 4H+ H_in H+ Cyt_bd Cytochrome bd Oxidase H_out H+ NDH->H_out nH+ MK9 MK-9 NDH->MK9 2e- MKH2_9 MKH2-9 MK9->MKH2_9 2H+ MKH2_9->Cyt_bd 2e- Cyt_bd->O2 2e- Cyt_bd->H_out mH+

Simplified bacterial electron transport chain with MK-9.
Experimental Workflow for Menaquinone Analysis

This workflow outlines the key steps from bacterial culture to the quantification of MK-9.

experimental_workflow Culture Bacterial Culture (e.g., L. lactis) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Menaquinone Extraction (e.g., Chloroform/Methanol) Harvest->Extraction Drying Solvent Evaporation (Nitrogen stream) Extraction->Drying Resuspend Resuspend in HPLC solvent Drying->Resuspend HPLC HPLC Analysis (C18 column, UV detection) Resuspend->HPLC Quantification Quantification (Standard curve) HPLC->Quantification

Workflow for menaquinone-9 analysis.

Conclusion and Future Directions

Menaquinone-9 is a cornerstone of bacterial bioenergetics, particularly in Gram-positive bacteria where it is often the exclusive respiratory quinone. Its central role in the electron transport chain makes it and its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the intricate functions of MK-9. Future research should focus on elucidating the specific protein-menaquinone interactions within the electron transport chain, understanding the regulation of MK-9 biosynthesis in response to environmental cues, and exploring the full spectrum of its physiological roles beyond respiration. A deeper understanding of these aspects will be invaluable for the development of targeted therapies and for harnessing the metabolic capabilities of MK-9-producing bacteria in various biotechnological applications.

References

The Pivotal Role of Menaquinone-9 in Bacterial Electron Transport Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a vital component of the vitamin K2 family, is an indispensable lipid-soluble electron carrier in the respiratory chains of numerous bacterial species, most notably Mycobacterium tuberculosis. Its central role in both aerobic and anaerobic respiration, coupled with its absence in human hosts, establishes the menaquinone biosynthetic pathway as a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of MK-9 in bacterial electron transport, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and workflows.

Introduction: The Significance of Menaquinone-9 in Bacterial Bioenergetics

Menaquinones, or vitamin K2, are a class of isoprenoid quinones that are integral to the cellular respiration of many bacteria.[1][2] They function as electron and proton carriers within the cytoplasmic membrane, facilitating the transfer of electrons between dehydrogenase and reductase complexes.[2] This process is coupled to the generation of a proton motive force, which is subsequently harnessed by ATP synthase to produce ATP.

Menaquinone-9 (MK-9), characterized by a naphthoquinone head group and a nine-isoprenyl-unit side chain, is the predominant menaquinone in several medically and industrially important bacteria, including Mycobacterium tuberculosis and Lactococcus cremoris.[3][4] In M. tuberculosis, MK-9 is the sole quinone, making its biosynthesis and function absolutely essential for the pathogen's survival and virulence. This dependency presents a unique opportunity for therapeutic intervention. This guide will elucidate the multifaceted role of MK-9, providing the technical details necessary for researchers and drug development professionals to understand and target this critical component of bacterial metabolism.

Quantitative Data on Menaquinone-9 and Associated Enzymes

A quantitative understanding of the biophysical and biochemical properties of MK-9 and its interacting partners is crucial for research and drug development. The following tables summarize key quantitative data.

ParameterValueOrganism/ConditionReference
Redox Potential (E'₀) -85 mVIn DMPC monolayers
Concentration in Membrane 60-90 nmol/g CDWLactococcus cremoris (anaerobic/aerobic)
Molar Ratio in Complex ~1 mol/mol of αβ dimerPurified nitrate reductase from Escherichia coli

Table 1: Physicochemical and in vivo quantitative data for Menaquinone-9. DMPC: Dimethylphosphatidylcholine, CDW: Cell Dry Weight.

EnzymeSubstrateK_m_ (µM)OrganismReference
MenA1,4-dihydroxy-2-naphthoate (DHNA)8.2Mycobacterium tuberculosis
MenAFarnesyl diphosphate (FPP)4.3Mycobacterium tuberculosis

Table 2: Kinetic parameters of MenA, a key enzyme in the menaquinone biosynthesis pathway.

Inhibitor CompoundTarget EnzymeIC_50_ (µg/mL)MIC against M. tuberculosis (µg/mL)Reference
Compound 1MenA53
Compound 2MenA63
Ro 48-8071MenA~7 (9 µM)5

Table 3: Inhibitory constants of compounds targeting the menaquinone biosynthesis pathway.

The Central Role of the Menaquinone-9 Pool in the Electron Transport Chain

In organisms like Mycobacterium tuberculosis, the menaquinone-9 pool is the central hub for the collection and distribution of electrons from various dehydrogenases to terminal oxidases. This branched electron transport chain allows the bacterium to adapt to different oxygen tensions.

The primary electron donors to the MK-9 pool are:

  • Type II NADH dehydrogenases (NDH-2): These enzymes oxidize NADH from central carbon metabolism and transfer the electrons to MK-9.

  • Succinate dehydrogenase (SDH): This enzyme, which is also a component of the tricarboxylic acid (TCA) cycle, donates electrons from the oxidation of succinate to fumarate.

The reduced form of MK-9, menaquinol-9 (MKH2-9), then diffuses through the membrane to donate electrons to one of two terminal oxidase complexes:

  • Cytochrome bc1-aa3 supercomplex: This is the primary terminal oxidase under high oxygen conditions and is a major contributor to the proton motive force.

  • Cytochrome bd oxidase: This terminal oxidase is expressed under low oxygen conditions and has a higher affinity for oxygen.

Electron_Transport_Chain cluster_donors Electron Donors cluster_dehydrogenases Dehydrogenases cluster_quinones Menaquinone Pool cluster_oxidases Terminal Oxidases cluster_acceptors Terminal Electron Acceptor NADH NADH NDH2 NDH-2 NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH MK9 MK-9 NDH2->MK9 2e⁻ SDH->MK9 2e⁻ MKH2_9 MKH2-9 MK9->MKH2_9 Reduction MKH2_9->MK9 Oxidation Cyt_bc1_aa3 Cytochrome bc1-aa3 MKH2_9->Cyt_bc1_aa3 2e⁻ Cyt_bd Cytochrome bd MKH2_9->Cyt_bd 2e⁻ O2 O₂ Cyt_bc1_aa3->O2 e⁻ Cyt_bd->O2 e⁻ H2O H₂O O2->H2O

Figure 1: Electron flow in the M. tuberculosis respiratory chain, highlighting the central role of the Menaquinone-9 (MK-9) pool.

Menaquinone-9 Biosynthesis: A Pathway Ripe for Drug Discovery

The biosynthesis of menaquinones in bacteria is a multi-step enzymatic pathway that is absent in humans, making it an attractive target for the development of novel antibiotics. The pathway starts from chorismate, an intermediate in the shikimate pathway, and involves a series of enzymes designated MenA through MenH.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA DMK Demethylmenaquinone DHNA->DMK MenA MK9 Menaquinone-9 DMK->MK9 MenG MenF MenF MenD MenD MenH MenH MenC MenC MenE MenE MenB MenB MenA MenA MenG MenG

Figure 2: The classical menaquinone biosynthesis pathway, a key target for novel antibacterial agents.

Given its critical role in anchoring the nascent menaquinone to the membrane, MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) has emerged as a particularly promising drug target. Several classes of MenA inhibitors have been identified, demonstrating potent bactericidal activity against M. tuberculosis.

Experimental Protocols

Extraction and Quantification of Menaquinone-9

The accurate quantification of MK-9 from bacterial cultures is fundamental to studying its role in metabolism. The following protocol is a widely used method based on solvent extraction followed by high-performance liquid chromatography (HPLC).

Protocol: Menaquinone Extraction and HPLC Analysis

  • Cell Harvesting:

    • Grow bacterial cultures to the desired growth phase.

    • Harvest cells by centrifugation (e.g., 5000 x g for 15 minutes).

    • Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) or sterile water.

  • Cell Lysis (Optional but Recommended for Gram-positive bacteria):

    • For bacteria with thick cell walls like Mycobacterium or Lactococcus, enzymatic lysis can improve extraction efficiency.

    • Resuspend the cell pellet in a buffer containing lysozyme (e.g., 1 mg/mL) and incubate for 30-60 minutes at 37°C.

  • Solvent Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet (lysed or unlysed).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature, protected from light.

    • Separate the phases by centrifugation (e.g., 2000 x g for 10 minutes).

    • Carefully collect the lower organic phase containing the lipids, including menaquinones.

    • Repeat the extraction of the aqueous phase and cell debris with the solvent mixture to maximize recovery.

  • Sample Preparation for HPLC:

    • Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.

    • Re-dissolve the dried lipid extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., 2-propanol or ethanol).

  • HPLC Quantification:

    • Analyze the extracted menaquinones using a reverse-phase HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).

    • Detect menaquinones using a UV detector at a wavelength of approximately 248 nm.

    • Quantify the amount of MK-9 by comparing the peak area to a standard curve generated with purified MK-9 standards of known concentrations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Bacterial Cells Wash Wash Cell Pellet Harvest->Wash Lyse Cell Lysis (optional) Wash->Lyse AddSolvent Add Chloroform:Methanol Lyse->AddSolvent Vortex Vortex AddSolvent->Vortex Agitate Agitate Vortex->Agitate Centrifuge Centrifuge Agitate->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Redissolve Redissolve in HPLC Solvent Evaporate->Redissolve Inject Inject into HPLC Redissolve->Inject Quantify Quantify against Standard Curve Inject->Quantify

Figure 3: A generalized experimental workflow for the extraction and quantification of Menaquinone-9 from bacterial cultures.

Assay for NADH:Menaquinone Oxidoreductase Activity

Measuring the activity of enzymes that interact with the menaquinone pool is essential for characterizing their function and for screening potential inhibitors. The activity of NADH:menaquinone oxidoreductase (e.g., NDH-2) can be monitored spectrophotometrically.

Protocol: NADH:Menaquinone Oxidoreductase Activity Assay

  • Preparation of Membrane Vesicles:

    • Prepare membrane vesicles from the bacterium of interest as a source of the enzyme. This typically involves cell lysis followed by ultracentrifugation to pellet the membrane fraction.

  • Assay Mixture:

    • In a cuvette, prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Add a known amount of membrane protein (e.g., 50-100 µg).

    • Add a short-chain menaquinone analog (e.g., menadione or MK-1) as the electron acceptor, as the long-chain MK-9 is poorly soluble in aqueous buffers.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • The rate of reaction can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

  • Inhibitor Studies:

    • To test for inhibition, pre-incubate the membrane vesicles with the inhibitor for a defined period before initiating the reaction with NADH.

    • Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition and to calculate IC50 values.

Conclusion and Future Directions

Menaquinone-9 is a linchpin in the respiratory metabolism of many pathogenic and industrially relevant bacteria. Its central position in the electron transport chain and the absence of its biosynthetic pathway in humans underscore its significance as a prime target for the development of novel antibacterial therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further unravel the intricacies of menaquinone-9 function and to exploit its pathway for therapeutic benefit.

Future research should focus on:

  • Elucidating the precise kinetic parameters of all enzymes that interact with the MK-9 pool in key pathogens.

  • Solving the high-resolution structures of these enzymes to facilitate structure-based drug design.

  • Developing more potent and specific inhibitors of the menaquinone biosynthesis pathway with favorable pharmacokinetic and pharmacodynamic properties.

  • Exploring the role of different menaquinone chain lengths in various bacterial species and their specific adaptations to their respective environments.

A deeper understanding of the role of menaquinone-9 will undoubtedly pave the way for innovative strategies to combat bacterial infections and to harness the metabolic capabilities of beneficial microorganisms.

References

Unraveling Cellular Metabolism: An In-depth Technical Guide to Carbon-13 Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carbon-13 (¹³C) stable isotope labeling, a powerful and indispensable technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. Its applications are pivotal in basic research, disease pathology understanding, and accelerating drug development. By tracing the journey of ¹³C-labeled substrates through metabolic networks, researchers can gain unprecedented insights into cellular physiology and the mechanism of action of therapeutic agents.

Core Principles of Carbon-13 Isotope Labeling

Stable isotope labeling with ¹³C is a technique used to track the metabolic fate of molecules within a biological system. The fundamental principle involves substituting the naturally abundant carbon-12 (¹²C) isotope with the heavier, non-radioactive ¹³C isotope in a substrate of interest, such as glucose or glutamine.[1] These ¹³C-labeled molecules are then introduced to cells, tissues, or organisms. As these substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites.

The distribution and incorporation of ¹³C into these metabolites can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift.[1] NMR spectroscopy, on the other hand, can provide positional information of the ¹³C label within a molecule.[2] This data allows for the detailed mapping of metabolic pathways and the calculation of metabolic fluxes, a practice known as Metabolic Flux Analysis (MFA).

Applications in Research and Drug Development

The insights gained from ¹³C labeling studies are invaluable across various stages of research and drug development:

  • Target Identification and Validation: By observing how a disease state, such as cancer, alters metabolic pathways, researchers can identify potential therapeutic targets.

  • Mechanism of Action Studies: Tracing the metabolic effects of a drug can elucidate its mechanism of action and confirm target engagement.

  • Pharmacodynamics: ¹³C-labeled compounds can be used to assess how drugs are processed by the body, providing critical information on absorption, distribution, metabolism, and excretion (ADME).

  • Biomarker Discovery: Altered metabolic fluxes identified through ¹³C labeling can serve as biomarkers for disease diagnosis or therapeutic response.

  • Personalized Medicine: Understanding the metabolic profile of an individual's disease can help in tailoring more effective, personalized treatments.

Data Presentation: Quantitative Insights into Metabolic Fluxes

The quantitative data derived from ¹³C labeling experiments provide a detailed snapshot of cellular metabolism. The following tables summarize key quantitative data from studies utilizing ¹³C tracers to investigate metabolic pathways in various cell types.

Table 1: Mass Isotopologue Distribution (MID) of Citrate in Cancer Cells Labeled with [U-¹³C]-Glucose

This table illustrates a hypothetical mass isotopologue distribution for citrate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, in cancer cells cultured with uniformly labeled ¹³C-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

IsotopologueFractional Abundance (%)Interpretation
M+05Unlabeled citrate
M+110Citrate with one ¹³C atom
M+235Citrate with two ¹³C atoms
M+315Citrate with three ¹³C atoms
M+425Citrate with four ¹³C atoms
M+58Citrate with five ¹³C atoms
M+62Citrate with six ¹³C atoms

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Relative Metabolic Fluxes in Cancer Cells Treated with a Hypothetical Drug

This table presents a comparison of relative metabolic fluxes in cancer cells before and after treatment with a drug, as determined by ¹³C Metabolic Flux Analysis (MFA). Fluxes are normalized to the glucose uptake rate.

Pathway/ReactionRelative Flux (Control)Relative Flux (Drug-Treated)
Glycolysis10085
Pentose Phosphate Pathway2045
TCA Cycle (oxidative)8050
Anaplerosis (Pyruvate to OAA)1535
Fatty Acid Synthesis3015

Table 3: Pentose Phosphate Pathway (PPP) and Glycolytic Fluxes in Neurons

This table shows the percentage of glucose metabolized through glycolysis and the Pentose Phosphate Pathway in cerebellar granule neurons, determined using [1,2-¹³C₂]glucose labeling.

Metabolic PathwayGlucose Metabolism (%)
Glycolysis52 ± 6
Pentose Phosphate Pathway (oxidative/non-oxidative)19 ± 2
Oxidative PPP / De novo nucleotide synthesis29 ± 8

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ¹³C labeling experiments. The following are generalized protocols for key experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis

Objective: To determine the fractional contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-glucose

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Metabolite extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of metabolite extraction.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).

  • Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined experimentally but is often around 24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium completely.

    • Immediately add the pre-chilled 80% methanol to the cells to quench metabolic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Resuspend the dried pellet in a suitable solvent for LC-MS analysis.

Protocol 2: Metabolite Extraction from Mammalian Cells for NMR Analysis

Objective: To extract polar metabolites from mammalian cells for analysis by NMR spectroscopy.

Materials:

  • Mammalian cell pellet (from suspension or adherent culture)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, pre-chilled to -80°C

  • Chloroform, pre-chilled to -80°C

  • Ultrapure water, ice-cold

  • NMR tubes

  • Deuterated solvent (e.g., D₂O) with an internal standard (e.g., TSP)

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures).

    • Wash the cell pellet at least twice with ice-cold PBS to remove residual medium.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled methanol:chloroform:water solution (e.g., in a 2:1:0.8 ratio).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample on ice to ensure complete cell lysis.

  • Phase Separation:

    • Add additional chloroform and water to induce phase separation (final ratio typically 2:2:1.8 methanol:chloroform:water).

    • Vortex and then centrifuge at high speed to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/debris (interphase) layers.

  • Sample Preparation for NMR:

    • Carefully collect the upper aqueous phase containing the polar metabolites.

    • Lyophilize (freeze-dry) the aqueous extract to remove the solvents.

    • Reconstitute the dried pellet in a known volume of deuterated solvent (e.g., D₂O) containing an internal standard for quantification and chemical shift referencing.

    • Transfer the final solution to an NMR tube for analysis.

Visualizations: Mapping Metabolic Networks and Workflows

Visual representations are crucial for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_Design Experimental Design cluster_Execution Execution cluster_Analysis Analysis cluster_Interpretation Interpretation Tracer_Selection Tracer Selection ([U-13C]-glucose, etc.) Cell_Culture Cell Culture (Adherent or Suspension) Tracer_Selection->Cell_Culture Isotope_Labeling Isotope Labeling (Steady-state or Kinetic) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Quenching & Extraction Isotope_Labeling->Metabolite_Extraction Analytical_Platform Analytical Platform (LC-MS or NMR) Metabolite_Extraction->Analytical_Platform Data_Processing Data Processing (Peak Integration, MID Calculation) Analytical_Platform->Data_Processing Flux_Analysis Metabolic Flux Analysis (MFA) Data_Processing->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate _6Phosphoglucono_lactone 6-Phosphoglucono-δ-lactone Glucose6P->_6Phosphoglucono_lactone G6PD NADPH1 NADPH Glucose6P->NADPH1 _6Phosphogluconate 6-Phosphogluconate _6Phosphoglucono_lactone->_6Phosphogluconate Ribulose5P Ribulose-5-Phosphate _6Phosphogluconate->Ribulose5P 6PGD NADPH2 NADPH _6Phosphogluconate->NADPH2 CO2 CO2 _6Phosphogluconate->CO2 Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Transketolase Xylulose5P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-Phosphate Glyceraldehyde3P->Fructose6P Transaldolase Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Erythrose4P->Fructose6P Transketolase TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH1 NADH Isocitrate->NADH1 CO2_1 CO₂ Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NADH2 NADH AlphaKG->NADH2 CO2_2 CO₂ AlphaKG->CO2_2 Succinate Succinate SuccinylCoA->Succinate GTP GTP SuccinylCoA->GTP Fumarate Fumarate Succinate->Fumarate FADH2 FADH₂ Succinate->FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH3 NADH Malate->NADH3 Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

References

A Technical Guide to the Natural Abundance and Analysis of Menaquinone-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Menaquinone-9 (MK-9), a long-chain form of vitamin K2, in various food sources. It details the analytical methodologies used for its quantification and presents available data in a structured format to facilitate research and development.

Introduction to Menaquinone-9 (MK-9)

Vitamin K is a family of fat-soluble compounds essential for human health, playing a critical role in blood coagulation and bone and cardiovascular health.[1][2] The two primary natural forms are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), which are predominantly of microbial origin.[1][3]

Menaquinones (MKs) are a series of vitamers characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain of a variable number of unsaturated isoprenoid units.[4] Menaquinone-9 (MK-9) possesses a side chain with nine isoprene units. MK-9 is synthesized by bacteria and is therefore found in fermented foods and certain animal products. Its biological significance is tied to its function as a cofactor for the enzyme γ-glutamyl carboxylase, which is vital for the activation of proteins involved in calcium metabolism.

Natural Abundance of Menaquinone-9 in Food Sources

The primary dietary sources of MK-9 are fermented dairy products, particularly cheeses. The concentration and specific forms of menaquinones in these products are dependent on the bacterial strains used in the starter cultures and the conditions during fermentation. Full-fat dairy products generally contain higher amounts of menaquinones, with MK-9, MK-10, and MK-11 being the most prevalent forms.

Quantitative Data Summary

The following table summarizes the reported concentrations of Menaquinone-9 in various food sources. Data has been standardized to micrograms (µg) per 100 grams of food for consistent comparison.

Food CategoryFood ItemMK-9 Concentration (µg / 100g)NotesReference(s)
Cheese Various Cheeses35 - 55General reported range.
Full-Fat Cheddar87.1% higher than reduced-fatMK-9 is significantly lower in reduced-fat versions.
Jarlsberg (Norwegian)20 - 65Contains high levels of MK-9(4H).
Emmental (Swiss)20 - 65Contains high levels of MK-9(4H).
AppenzellerLow to Undetected-
GruyèreLow to Undetected-
Comtéup to 6.0Contains the hydrogenated form, MK-9(4H).
Racletteup to 4.7Contains the hydrogenated form, MK-9(4H).
Other Dairy Full-Fat Milk (4%)Detected, amount variesMK-9 is one of the primary MKs found.
Low-Fat KefirDetected, amount varies-
4% Fat Cottage CheeseSignificantly higher than reduced-fat-

Note: Some studies measure tetrahydromenaquinone-9 [MK-9(4H)], a partially hydrogenated form of MK-9 produced by propionibacteria used in cheese fermentation.

Methodologies for Quantification

The accurate quantification of MK-9 in complex food matrices requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with fluorescence or mass spectrometry detection.

Sample Preparation and Extraction
  • Lipid Extraction : Due to its fat-soluble nature, the first step is the extraction of lipids from the food sample. For meat and fish, a common method involves direct solvent extraction with a 2-propanol-hexane mixture. For dairy products, an acid hydrolysis step is often employed prior to solvent extraction to break down fat globules and release the vitamers.

  • Purification : The crude lipid extract undergoes purification to remove interfering compounds. This can involve solid-phase extraction (SPE) or other chromatographic cleanup steps. For high-fat animal products, lipase treatment can be used as an additional purification step.

Chromatographic Analysis
  • Separation : Reversed-phase HPLC (RP-HPLC) is typically used to separate the different forms of vitamin K (phylloquinone and various menaquinones) based on the length and saturation of their side chains.

  • Detection :

    • Fluorescence Detection : A highly sensitive and specific method involves post-column reduction of the quinone ring to a fluorescent hydroquinone. This is often achieved by passing the column eluent through a reactor containing a reducing agent, such as metallic zinc.

    • Mass Spectrometry (MS) Detection : Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high specificity and sensitivity, allowing for the definitive identification and quantification of MK-9. This method is also used to confirm the identity of peaks detected by other methods.

Visualized Workflows and Pathways

Experimental Workflow for MK-9 Quantification

The following diagram illustrates the typical experimental procedure for quantifying Menaquinone-9 in dairy products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Dairy Sample (e.g., Cheese) homogenize Homogenization sample->homogenize hydrolysis Acid Hydrolysis homogenize->hydrolysis extraction Solvent Extraction (e.g., Hexane/Isopropanol) hydrolysis->extraction cleanup Purification (SPE) extraction->cleanup hplc RP-HPLC Separation cleanup->hplc reduction Post-Column Reduction (Zinc Reactor) hplc->reduction ms LC-MS/MS Confirmation hplc->ms fluorescence Fluorescence Detection reduction->fluorescence data Data Analysis & Quantification fluorescence->data ms->data

Fig. 1: General workflow for MK-9 analysis in dairy foods.
Vitamin K Cycle and Protein Carboxylation

Menaquinone-9, like other forms of vitamin K, is a crucial cofactor in the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in specific proteins. This post-translational modification is essential for their biological activity.

vitamin_k_cycle VK_hydro Vitamin K (Hydroquinone) VK_epoxide Vitamin K 2,3-Epoxide VK_hydro->VK_epoxide O2, CO2 GGCX γ-Glutamyl Carboxylase VK_hydro->GGCX Cofactor VK_quinone Vitamin K (Quinone) VK_epoxide->VK_quinone VKOR VKOR VK_epoxide->VKOR VK_quinone->VK_hydro NAD(P)H Quinone Reductase Protein_uncarb Uncarboxylated Protein (Glu) Protein_uncarb->GGCX Protein_carb Carboxylated Protein (Gla) GGCX->Protein_carb VKOR->VK_quinone

Fig. 2: Simplified diagram of the Vitamin K carboxylation cycle.

References

A Deep Dive into Menaquinone-9 Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the absorption, distribution, biotransformation, and excretion of Menaquinone-9 (MK-9), a significant long-chain vitamin K2, tailored for researchers, scientists, and drug development professionals.

Introduction

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is distinguished by its isoprenoid side chain composed of nine repeating units. Predominantly synthesized by bacteria, MK-9 is found in fermented foods and is also a component of the gut microbiome's metabolic output. While sharing the fundamental gamma-carboxylation activity of all vitamin K forms, the unique length of its side chain imparts distinct pharmacokinetic properties. This technical guide provides a comprehensive overview of the current understanding of MK-9 metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research in this area.

Absorption, Distribution, and Transport of Menaquinone-9

The metabolic journey of Menaquinone-9 (MK-9) begins with its absorption in the gastrointestinal tract, a process that is significantly influenced by the length of its isoprenoid side chain.

Intestinal Absorption and Bioavailability

The absorption of long-chain menaquinones like MK-9 primarily occurs in the small intestine, where they are incorporated into mixed micelles with bile salts and other lipids, a crucial step for the absorption of fat-soluble vitamins. However, the bioavailability of MK-9 from dietary sources can be variable.

Studies in rats have indicated that the intestinal absorption of menaquinones decreases as the length of the isoprenoid side chain increases. While shorter-chain menaquinones like MK-4 are absorbed to a certain extent, the absorption of MK-9 from the colon is extremely poor[1]. In one study, when MK-9 was administered directly into the colon of rats, almost all of it was recovered from the colonic loop, with no significant transfer to the lymph or blood observed after 6 hours[2]. This suggests that menaquinones produced by the gut microbiota in the large intestine may not contribute substantially to the body's vitamin K status.

Quantitative data on the oral bioavailability of MK-9 is limited. However, comparative studies suggest that at high dietary concentrations, MK-9 is as effective as phylloquinone (vitamin K1) in maintaining vitamin K status, though phylloquinone is more effective at lower concentrations[3].

Lipoprotein Transport

Once absorbed, MK-9 is packaged into chylomicrons and transported via the lymphatic system into the bloodstream. In circulation, it associates with lipoproteins. Initially, long-chain menaquinones are found in triglyceride-rich lipoproteins (TRL). Over time, they are redistributed and become predominantly associated with low-density lipoproteins (LDL)[4]. This association with LDL contributes to the longer plasma half-life of long-chain menaquinones compared to phylloquinone and shorter-chain menaquinones like MK-4[5].

Tissue Distribution and Accumulation

Following its transport in the bloodstream, MK-9 is distributed to various tissues. The liver is a primary site of accumulation for all forms of vitamin K. Studies in mice have shown that dietary supplementation with MK-9 leads to a significant increase in both MK-9 and MK-4 concentrations in the liver.

While MK-9 itself is found in the liver, a significant portion is converted to menaquinone-4 (MK-4) in other tissues. In a study using deuterium-labeled MK-9, it was found that 63-67% of the MK-4 in bone tissue was derived from the labeled MK-9, indicating that bone is a site of this conversion. The distribution of unmetabolized MK-9 in extrahepatic tissues is less well-characterized, with most studies focusing on the accumulation of its metabolite, MK-4.

Biotransformation of Menaquinone-9

The most significant metabolic transformation of Menaquinone-9 is its conversion to Menaquinone-4 (MK-4), a process that underscores a central pathway in vitamin K metabolism.

Conversion to Menaquinone-4 (MK-4)

A growing body of evidence from studies using stable isotope-labeled vitamin K forms has demonstrated that dietary phylloquinone and various menaquinones, including MK-9, serve as precursors for tissue MK-4. This conversion process involves two key steps:

  • Side-chain removal: The long isoprenoid side chain of MK-9 is cleaved off, yielding menadione (vitamin K3) as an intermediate. This process is thought to occur primarily during intestinal absorption.

  • Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then attaches a geranylgeranyl pyrophosphate (GGPP) side chain to the menadione ring, forming MK-4. UBIAD1 is expressed in various tissues, allowing for localized synthesis of MK-4.

MK9_to_MK4_Conversion MK9 Menaquinone-9 (MK-9) Menadione Menadione (Vitamin K3) MK9->Menadione Side-chain cleavage (Intestine) MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation UBIAD1 UBIAD1 UBIAD1->Menadione GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->MK4

Caption: SXR/PXR signaling pathway activation by Menaquinone-4.

Quantitative Data on Menaquinone-9 Metabolism

The following tables summarize the available quantitative data on MK-9 metabolism from various studies.

Table 1: Tissue Concentrations of Menaquinone-9 (MK-9) and Menaquinone-4 (MK-4) in Mice Fed a High MK-9 Diet (2.1 mg/kg)

TissueMK-9 Concentration (pmol/g)MK-4 Concentration (pmol/g)
Liver (Male)~150~50
Liver (Female)~200~75
Bone (Male)Not Detected~30
Bone (Female)Not Detected~40

Table 2: Conversion of Deuterium-Labeled Menaquinone-9 (d7-MK-9) to d7-MK-4 in Mouse Tissues

TissuePercentage of Total MK-4 Derived from d7-MK-9
Bone63-67%

Table 3: Comparative Hepatic Turnover and Serum Concentrations in Rats Fed Equimolar Diets of Phylloquinone or Menaquinone-9

ParameterPhylloquinoneMenaquinone-9
Initial Liver ConcentrationHigherLower
Initial Serum ConcentrationHigherLower
Initial Rate of Hepatic Turnover2-3 times fasterSlower

Key Experimental Protocols

Reproducible and accurate quantification of menaquinones is essential for metabolic research. The following sections outline common methodologies.

Extraction and Quantification of Menaquinones from Tissues and Plasma

Objective: To extract and quantify MK-9 and other vitamin K forms from biological matrices.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification.

Protocol Outline:

  • Sample Homogenization: Tissues are homogenized in a suitable buffer.

  • Lipid Extraction: Lipids, including menaquinones, are extracted from the homogenate or plasma using a solvent system, typically hexane or a mixture of hexane and isopropanol.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

  • HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 or C30 reverse-phase column to separate the different vitamin K analogues.

  • MS/MS Detection: The eluting compounds are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of a known concentration of an internal standard (e.g., a deuterated analogue of the vitamin K form of interest).

The following diagram provides a workflow for the extraction and analysis of menaquinones.

VitaminK_Analysis_Workflow Sample Tissue or Plasma Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Hexane) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Purification Extraction->SPE HPLC HPLC Separation (C18 or C30 column) SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification (Internal Standard) MSMS->Quantification

Caption: Experimental workflow for Vitamin K analysis.

Stable Isotope Tracing of Menaquinone-9 Metabolism

Objective: To trace the metabolic fate of MK-9 in vivo.

Methodology: Administration of a stable isotope-labeled form of MK-9 (e.g., deuterium-labeled) to an animal model, followed by analysis of tissues and excreta for the presence of the label in MK-9 and its metabolites.

Protocol Outline:

  • Synthesis of Labeled MK-9: A stable isotope-labeled version of MK-9 (e.g., d7-MK-9) is synthesized.

  • Animal Dosing: The labeled MK-9 is administered to the animal model, typically orally mixed with the diet.

  • Sample Collection: At various time points, blood, tissues of interest, urine, and feces are collected.

  • Extraction and Analysis: Menaquinones and their potential metabolites are extracted from the collected samples as described in the previous protocol.

  • LC-MS/MS Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the labeled and unlabeled forms of MK-9 and its metabolites (e.g., MK-4). The mass shift due to the stable isotope label allows for the differentiation between endogenous and administered compounds.

Conclusion

The metabolism of Menaquinone-9 is a complex process characterized by its limited colonic absorption, transport via lipoproteins, and significant conversion to Menaquinone-4 in various tissues. This conversion pathway, mediated by the enzyme UBIAD1, highlights a central mechanism in vitamin K homeostasis. While MK-9's direct biological activities are still under investigation, its role as a precursor to the bioactive MK-4 is well-established. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the intricate metabolic pathways and physiological significance of this long-chain menaquinone. Future research should focus on elucidating the complete catabolic pathway of MK-9, quantifying its oral bioavailability with greater precision, and investigating its potential direct signaling roles within the cell.

References

An In-Depth Technical Guide to Exploratory Studies Using Labeled Vitamin K2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of labeled vitamin K2 analogs in exploratory research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute studies aimed at elucidating the mechanisms of action, cellular uptake, and protein interactions of vitamin K2. This document details experimental protocols, summarizes quantitative data, and provides visualizations of key pathways and workflows.

Introduction to Labeled Vitamin K2 Analogs

Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] To investigate the intricate molecular mechanisms underlying these functions, researchers utilize labeled vitamin K2 analogs. These analogs, which incorporate radioactive isotopes, fluorescent tags, or biotin moieties, serve as powerful tools for tracing the fate of vitamin K2 within biological systems, identifying its binding partners, and quantifying its activity in various assays.

Types of Labeled Vitamin K2 Analogs:

  • Radiolabeled Analogs: Incorporating isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for sensitive detection and quantification in metabolic studies, autoradiography, and binding assays.[3][4][5]

  • Fluorescently Labeled Analogs: The attachment of fluorophores enables the visualization of vitamin K2 uptake and subcellular localization using techniques like fluorescence microscopy.

  • Biotinylated Analogs: The high-affinity interaction between biotin and streptavidin is leveraged in pull-down assays to isolate and identify proteins that interact with vitamin K2.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of labeled vitamin K2 analogs in key experiments.

Synthesis of Labeled Vitamin K2 Analogs

The synthesis of labeled vitamin K2 analogs typically involves multi-step chemical reactions to introduce the desired label onto the menaquinone backbone or its side chain.

2.1.1. General Synthesis of Menaquinone Analogs

The synthesis of menaquinone analogs often starts with menadione (vitamin K3) as a precursor. The isoprenoid side chain is then attached through various chemical strategies, including Friedel-Crafts alkylation, Grignard reactions, or Suzuki and Kumada coupling reactions.

2.1.2. Protocol for Radiolabeling Vitamin K2 Analogs (Example: Tritium Labeling)

Tritium labeling can be achieved through catalytic hydrogenation using tritium gas (T₂) or by reduction with tritiated reagents like lithium aluminum tritide (LiAlT₄).

Experimental Workflow: Tritium Labeling of a Menaquinone Precursor

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Precursor Menaquinone Precursor (e.g., with a double bond in the side chain) ReactionVessel Reaction in a sealed vessel under Tritium Gas (T₂) atmosphere Precursor->ReactionVessel Catalyst Catalyst (e.g., Palladium on Carbon) Catalyst->ReactionVessel Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->ReactionVessel Filtration Filtration to remove catalyst ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation HPLC Purification by HPLC Evaporation->HPLC Analysis Characterization and Purity Check (e.g., NMR, Mass Spectrometry, Scintillation Counting) HPLC->Analysis

Workflow for tritium labeling of a menaquinone precursor.

2.1.3. Protocol for Fluorescent Labeling of Vitamin K2 Analogs

Fluorescent tags, such as nitrobenzoxadiazole (NBD), can be introduced by reacting a menaquinone analog containing a reactive functional group (e.g., an amine or thiol) with an NBD-halide.

2.1.4. Protocol for Biotinylation of Vitamin K2 Analogs

Biotinylation involves attaching a biotin molecule to a vitamin K2 analog, often via a linker arm to minimize steric hindrance. This can be achieved by reacting a vitamin K2 analog with an activated biotin derivative (e.g., NHS-biotin).

Application of Labeled Vitamin K2 Analogs

2.2.1. Cellular Uptake Studies with Fluorescent Analogs

Protocol:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, osteoblasts) in a suitable culture vessel for microscopy.

  • Incubation: Treat the cells with a fluorescently labeled vitamin K2 analog at various concentrations and for different time points.

  • Imaging: Visualize the cellular uptake and subcellular distribution of the fluorescent analog using confocal microscopy.

  • Quantification: Analyze the fluorescence intensity within the cells to determine the kinetics of uptake.

2.2.2. Protein Interaction Studies using Biotinylated Analogs (Pull-Down Assay)

This technique is used to identify proteins that bind to vitamin K2.

Experimental Workflow: Biotinylated Vitamin K2 Pull-Down Assay

G cluster_0 Preparation cluster_1 Binding cluster_2 Isolation & Elution cluster_3 Analysis Lysate Prepare Cell Lysate Incubate2 Incubate VK2-Bead complex with Cell Lysate Lysate->Incubate2 Beads Prepare Streptavidin-coated Magnetic Beads Incubate1 Incubate Biotinylated VK2 with Streptavidin Beads Beads->Incubate1 Biotin_VK2 Biotinylated Vitamin K2 Analog Biotin_VK2->Incubate1 Wash1 Wash to remove unbound VK2 Incubate1->Wash1 Wash1->Incubate2 Wash2 Wash to remove non-specific proteins Incubate2->Wash2 Elution Elute bound proteins Wash2->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (for known interactors) SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry (for unknown interactors) SDS_PAGE->Mass_Spec

Workflow for a biotinylated vitamin K2 pull-down assay.

2.2.3. Metabolic Studies with Radiolabeled Analogs

Radiolabeled vitamin K2 analogs are administered to cell cultures or animal models to trace their metabolic fate. Techniques like autoradiography can then be used to visualize the distribution of the radiolabel in tissues and organs.

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from studies utilizing analytical methods relevant to labeled vitamin K2 analog research.

Table 1: Analytical Method Validation for Vitamin K2 Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 15 ng/mL50 pg/mL - 1 ng/mL
Limit of Detection (LOD) -50 pg/mL
Limit of Quantification (LOQ) 0.1 ng/mL-
Recovery 95-105%-
Precision (RSD%) < 10%< 15%

Table 2: IC50 Values of Vitamin K2 Analogs in Biological Assays

AnalogAssayCell Line/EnzymeIC50 ValueReference
Menaquinone-4 (MK-4)Inhibition of cell proliferationMDA-MB-231 (Breast Cancer)~100 µmol/L
Menaquinone-4 (MK-4)Inhibition of cell proliferationMDA-MB-453 (Breast Cancer)~125 µmol/L
Omega-oxygenated MK-3 analogApoptosis-inducing activityHL-60 (Leukemia)1.8 µM
Omega-oxygenated MK-4 analogApoptosis-inducing activityHL-60 (Leukemia)3.5 µM

Signaling Pathways of Vitamin K2

Vitamin K2 is known to modulate several signaling pathways, influencing gene expression and cellular processes. Labeled analogs can be instrumental in dissecting these pathways.

4.1. The Vitamin K Cycle

The vitamin K cycle is a fundamental pathway where vitamin K acts as a cofactor for the gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs).

Diagram: The Vitamin K Cycle

G Vitamin_K_quinone Vitamin K (quinone) Vitamin_K_hydroquinone Vitamin K hydroquinone (KH2) Vitamin_K_quinone->Vitamin_K_hydroquinone VKOR Vitamin_K_epoxide Vitamin K 2,3-epoxide Vitamin_K_hydroquinone->Vitamin_K_epoxide GGCX Vitamin_K_epoxide->Vitamin_K_quinone VKOR GGCX γ-glutamyl carboxylase (GGCX) Protein_Gla Protein-Gla (Active) GGCX->Protein_Gla VKOR Vitamin K epoxide reductase (VKOR) Protein_Glu Protein-Glu Protein_Glu->GGCX O2_CO2 O₂, CO₂ O2_CO2->GGCX

The Vitamin K cycle illustrating the carboxylation of proteins.

4.2. Pregnane X Receptor (PXR) Signaling

Vitamin K2, particularly MK-4, has been identified as a ligand for the nuclear receptor PXR. Activation of PXR by vitamin K2 can influence the expression of genes involved in drug metabolism, bile acid synthesis, and energy homeostasis.

Diagram: Vitamin K2-mediated PXR Signaling

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus VK2 Vitamin K2 (MK-4) PXR_inactive PXR (inactive) VK2->PXR_inactive VK2_bound_PXR VK2-PXR Complex PXR_inactive->VK2_bound_PXR binds PXR_RXR PXR-RXR Heterodimer VK2_bound_PXR->PXR_RXR translocates & heterodimerizes with RXR DNA DNA (Promoter Region) PXR_RXR->DNA Gene_Expression Target Gene Expression (e.g., CYP3A4) DNA->Gene_Expression initiates transcription

Vitamin K2 activates the PXR signaling pathway.

4.3. Other Signaling Pathways

Research suggests that vitamin K2 may also influence other signaling pathways, including those involved in inflammation, apoptosis, and cellular proliferation. Labeled analogs are critical tools for further elucidating these complex networks.

Conclusion

Labeled vitamin K2 analogs are indispensable tools for advancing our understanding of the biological roles of this essential nutrient. This guide provides a foundational framework for researchers to employ these powerful probes in their exploratory studies. The detailed protocols, summarized quantitative data, and visual representations of key pathways offer a starting point for designing and interpreting experiments aimed at unraveling the multifaceted functions of vitamin K2 in health and disease. As research in this field continues to evolve, the development and application of novel labeled vitamin K2 analogs will undoubtedly play a central role in future discoveries.

References

basic principles of using internal standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Using Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules. However, its signal intensity can be influenced by various factors, leading to potential inaccuracies in quantification. These factors, collectively known as matrix effects, can include ion suppression or enhancement, variations in sample preparation, and instrument performance fluctuations. To correct for these variations and ensure accurate and reliable quantification, an internal standard (IS) is introduced into the analytical workflow.

An internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. It is added at a known concentration to all samples, including calibrators and quality controls, before sample processing. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to significantly improved precision and accuracy.

Types of Internal Standards

The selection of an appropriate internal standard is critical for the success of a quantitative MS assay. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization, without interfering with its detection. There are three main categories of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for quantitative MS. SIL-IS are molecules in which one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This results in a mass shift that allows the mass spectrometer to differentiate the IS from the endogenous analyte. Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience nearly identical ionization efficiency and matrix effects.

  • Homologous Internal Standards: These are chemical analogs of the analyte that have a similar chemical structure but differ in a specific functional group or alkyl chain length. This results in a different mass-to-charge ratio (m/z). While they can mimic the analyte's behavior during sample preparation and chromatography to some extent, their ionization efficiency may differ, potentially leading to less accurate correction compared to SIL-IS.

  • Isomeric Internal Standards: These are molecules that have the same chemical formula as the analyte but a different structural arrangement. They are only suitable if they can be chromatographically separated from the analyte. Their use is less common due to the potential for co-elution and interference.

Experimental Protocol: General Workflow for Internal Standard Addition

The following protocol outlines the general steps for incorporating an internal standard into a quantitative mass spectrometry workflow.

Objective: To accurately quantify an analyte in a complex matrix (e.g., plasma, urine, tissue homogenate) using an internal standard.

Materials:

  • Analyte of interest

  • Internal Standard (preferably a stable isotope-labeled version of the analyte)

  • Solvents for stock solution preparation (e.g., methanol, acetonitrile)

  • Biological matrix (e.g., plasma)

  • Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

  • LC-MS system

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare a primary stock solution of the internal standard at a similar concentration.

  • Preparation of Working Solutions:

    • From the primary stock solutions, prepare a series of working solutions for the analyte to create a calibration curve.

    • Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.

  • Sample Spiking:

    • To a fixed volume of each sample (calibrators, quality controls, and unknown samples), add a small, precise volume of the internal standard working solution. This ensures that the final concentration of the IS is the same in every sample.

  • Sample Preparation:

    • Perform the necessary sample preparation steps to extract the analyte and internal standard from the matrix. This may include:

      • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to remove proteins.

      • Liquid-Liquid Extraction (LLE): Use two immiscible solvents to partition the analyte and IS from the aqueous matrix into the organic phase.

      • Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid sorbent that retains the analyte and IS, which are then eluted with a suitable solvent.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • The liquid chromatography (LC) system separates the analyte and IS from other components in the sample.

    • The mass spectrometer detects and measures the signal intensity (peak area or height) of the analyte and the internal standard.

  • Data Analysis:

    • Calculate the response ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .

    • Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing A Prepare Analyte Stock Solution C Create Analyte Working Solutions (Calibration Curve) A->C B Prepare Internal Standard Stock Solution D Create Internal Standard Working Solution B->D F Spike with Internal Standard C->F For Calibrators D->F E Aliquot Unknown Sample/Calibrator E->F G Sample Extraction (e.g., SPE, LLE) F->G H LC-MS Injection & Analysis G->H I Calculate Response Ratio (Analyte Area / IS Area) H->I J Construct Calibration Curve I->J K Quantify Unknown Sample Concentration J->K

Caption: General workflow for using an internal standard in a quantitative mass spectrometry experiment.

Data Presentation and Interpretation

The use of an internal standard significantly improves the quality of quantitative data. The key to data analysis is the calculation of the response ratio. This ratio normalizes the analyte's signal to that of the internal standard, correcting for variations in sample handling and instrument response.

Table 1: Example Calibration Curve Data

Calibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte Area / IS Area)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5065,00050,5001.287
100130,00049,8002.610
500645,00050,20012.849

A linear regression of the response ratio against the calibrator concentration is then performed to generate a calibration curve. The equation of the line (y = mx + c), where y is the response ratio and x is the concentration, is used to calculate the concentration of the analyte in unknown samples.

Table 2: Quantification of Unknown Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaResponse RatioCalculated Concentration (ng/mL)
Unknown 125,60049,9000.51319.8
Unknown 289,40050,3001.77768.5

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the overall quality of the quantitative results. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

G A Start: Need for Quantitative Accuracy B Is a Stable Isotope-Labeled Standard Available? A->B C Yes: Use SIL-IS (Gold Standard) B->C Yes D No: Consider a Homologous Standard B->D No I End: Achieve Highest Possible Data Quality C->I E Yes: Use Homologous IS D->E Yes F No: Consider an Isomeric Standard D->F No E->I G Yes: Use Isomeric IS (if chromatographically separable) F->G Yes H No: Re-evaluate Assay or Use External Calibration (with caution) F->H No G->I H->I

Caption: Decision tree for the selection of an appropriate internal standard in mass spectrometry.

Conclusion

The proper use of internal standards is fundamental to achieving accurate and reproducible quantitative results in mass spectrometry. By co-opting a compound that mimics the analytical behavior of the analyte, researchers can effectively normalize for variations that occur during sample preparation and analysis. Stable isotope-labeled internal standards represent the ideal choice, offering the most accurate correction for matrix effects and other sources of variability. When SIL-IS are not available, homologous or isomeric standards can be considered, although with careful validation of their performance. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of internal standards in a wide range of mass spectrometry applications, from biomedical research to drug development.

Methodological & Application

Application Notes and Protocols for the Use of Menaquinone-9-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Menaquinone-9-¹³C₆ (MK-9-¹³C₆) as an internal standard for the accurate quantification of Menaquinone-9 (MK-9) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Menaquinone-9 and the Principle of Isotope Dilution Mass Spectrometry

Menaquinone-9 (MK-9), a subtype of vitamin K₂, plays a crucial role in bacterial electron transport chains and is increasingly recognized for its potential impacts on human health.[1] Accurate quantification of MK-9 in complex biological samples such as plasma, serum, tissues, and food products is essential for pharmacokinetic studies, nutritional analysis, and clinical diagnostics.

The gold standard for such quantification is isotope dilution mass spectrometry (ID-MS). This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). Menaquinone-9-¹³C₆ is an ideal SIL-IS for MK-9 analysis. It is chemically identical to the native analyte but has a mass difference of 6 Daltons due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2][3]

The fundamental principle of ID-MS is that the SIL-IS is added to the sample at a known concentration at the earliest stage of sample preparation.[4] Because the SIL-IS and the native analyte have virtually identical physicochemical properties, any loss of analyte during sample extraction, processing, and analysis will be mirrored by a proportional loss of the SIL-IS.[2] By measuring the ratio of the MS signal of the native analyte to that of the SIL-IS, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

Advantages of Using Menaquinone-9-¹³C₆:

  • High Accuracy and Precision: Co-elution of the analyte and the internal standard in the liquid chromatography system ensures that matrix effects (ion suppression or enhancement) affect both compounds equally, leading to highly reliable results.

  • Correction for Sample Loss: Compensates for analyte loss at every step of the workflow, from extraction to injection.

  • Improved Method Robustness: Leads to more consistent and reproducible results across different sample matrices and experimental conditions.

Experimental Protocols

This section outlines a general protocol for the quantification of MK-9 in human plasma using Menaquinone-9-¹³C₆ as an internal standard. This protocol can be adapted for other biological matrices with appropriate modifications.

Materials and Reagents
  • Menaquinone-9 (analytical standard)

  • Menaquinone-9-¹³C₆ (internal standard)

  • HPLC-grade methanol, ethanol, isopropanol, n-hexane, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MK-9 and MK-9-¹³C₆ in ethanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of MK-9-¹³C₆ in methanol.

Sample Preparation
  • Sample Aliquoting: To 200 µL of plasma sample, add 50 µL of the 10 ng/mL MK-9-¹³C₆ internal standard spiking solution.

  • Protein Precipitation: Add 250 µL of cold ethanol, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper n-hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): Reconstitute the dried extract in a small volume of the initial mobile phase and load it onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the menaquinones. Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the final dried extract in 100 µL of the LC mobile phase for injection.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic menaquinones.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: The specific precursor and product ions for MK-9 and MK-9-¹³C₆ should be determined by infusing the standard solutions into the mass spectrometer. For MK-9 (MW: 785.2 g/mol ), a common adduct is [M+H]⁺. The ¹³C₆-labeled internal standard will have a precursor ion with a mass 6 Da higher. The product ions are typically generated from the fragmentation of the naphthoquinone ring.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of MK-9 to MK-9-¹³C₆ against the concentration of the MK-9 standards.

  • Quantification: Determine the concentration of MK-9 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical performance characteristics of LC-MS/MS methods for menaquinone analysis. These values are representative and should be established for each specific assay.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL
Limit of Detection (LOD)0.01 - 0.1 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Low QC1± 15%< 15%
Medium QC10± 15%< 15%
High QC80± 15%< 15%

Table 3: Recovery

AnalyteRecovery (%)
Menaquinone-9> 85%
Menaquinone-9-¹³C₆> 85%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with Menaquinone-9-13C6 Sample->Add_IS Precipitation Protein Precipitation (e.g., with Ethanol) Add_IS->Precipitation LLE Liquid-Liquid Extraction (e.g., with n-Hexane) Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for MK-9 quantification.

G cluster_sample In the Sample cluster_ms In the Mass Spectrometer Analyte Native Analyte (MK-9) (Unknown Amount) Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS Internal Standard (MK-9-13C6) (Known Amount) IS_Signal IS Signal IS->IS_Signal Ratio Calculate Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols: Tracing Vitamin K2 Metabolism with Menaquinone-9-¹³C₆ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled atoms through metabolic pathways.[3][4] This approach provides a detailed snapshot of cellular metabolism, revealing how nutrients are utilized and how different pathways are interconnected.[5] While ¹³C-labeled glucose and amino acids are commonly used to probe central carbon metabolism, the application of more complex labeled molecules can elucidate specific metabolic routes.

Menaquinone-9 (MK-9), a form of vitamin K2, plays a crucial role in various physiological processes, including blood coagulation and bone metabolism. Understanding its metabolic fate, particularly its conversion to other menaquinone forms like menaquinone-4 (MK-4), is of significant interest in nutrition and drug development. This document outlines a detailed application and protocol for using ¹³C-labeled Menaquinone-9 (Menaquinone-9-¹³C₆) in metabolic flux analysis to trace its uptake, conversion, and the fate of its carbon backbone in a cellular model.

The protocol described here is a proposed methodology based on established principles of ¹³C-MFA and known vitamin K metabolism.

Core Application: Quantifying the Conversion of Menaquinone-9 to Menaquinone-4

The primary application of Menaquinone-9-¹³C₆ is to quantitatively trace the metabolic conversion of MK-9 to MK-4. It is hypothesized that the isoprenoid side chain of MK-9 is cleaved and that the resulting menadione ring is then used for the synthesis of MK-4. By using Menaquinone-9 labeled with ¹³C in its naphthoquinone ring, it is possible to track the incorporation of this labeled core into the MK-4 pool.

Key objectives of this application include:

  • Determining the rate of cellular uptake of MK-9.

  • Quantifying the flux from MK-9 to MK-4.

  • Investigating the potential incorporation of the ¹³C label into other metabolic pools.

Experimental Workflow

The overall experimental workflow for this application is depicted in the following diagram.

G cluster_0 Phase 1: Cell Culture and Labeling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis and Data Interpretation A Cell Seeding and Growth B Introduction of Menaquinone-9-13C6 A->B C Incubation and Time-Course Sampling B->C D Metabolic Quenching C->D E Metabolite Extraction (Lipid Fraction) D->E F Sample Derivatization (Optional) E->F G LC-MS/MS Analysis F->G H Quantification of Labeled Isotopologues G->H I Metabolic Flux Calculation H->I

Figure 1: Experimental workflow for Menaquinone-9-¹³C₆ metabolic flux analysis.

Detailed Experimental Protocol

This protocol is designed for an in vitro cell culture model, such as human osteosarcoma (SaOS-2) cells or hepatoma (HepG2) cells, which are relevant to vitamin K metabolism.

3.1. Materials and Reagents

  • Cell line of interest (e.g., SaOS-2)

  • Complete cell culture medium (e.g., McCoy's 5A with 15% FBS)

  • Menaquinone-9-¹³C₆ (custom synthesis)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standards (e.g., d7-MK-9, d7-MK-4)

  • Nitrogen gas for drying

  • LC-MS/MS system

3.2. Cell Culture and Labeling

  • Cell Seeding: Seed SaOS-2 cells in 6-well plates at a density of 2 x 10⁵ cells per well and culture for 24 hours to allow for attachment.

  • Preparation of Labeling Medium: Prepare a stock solution of Menaquinone-9-¹³C₆ in ethanol. Dilute the stock solution in the complete culture medium to a final concentration of 10 µM.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the Menaquinone-9-¹³C₆ labeling medium.

  • Time-Course Sampling: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, collect triplicate wells for analysis.

3.3. Metabolite Extraction

  • Quenching: At each time point, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform to the 1 mL methanol suspension.

    • Vortex thoroughly for 1 minute.

    • Add 0.6 mL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids and menaquinones.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol containing the internal standards for LC-MS/MS analysis.

3.4. LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column for separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for unlabeled and ¹³C-labeled MK-9 and MK-4.

Proposed Metabolic Pathway

The anticipated metabolic conversion of Menaquinone-9-¹³C₆ is illustrated below, highlighting the transfer of the labeled naphthoquinone ring.

G A This compound (Extracellular) B This compound (Intracellular) A->B Uptake C Menadione-13C6 (Intermediate) B->C Side-chain cleavage D Menaquinone-4-13C6 C->D Prenylation F Other Metabolic Pools C->F Potential side reactions E Geranylgeranyl Diphosphate (unlabeled) E->D

Figure 2: Proposed metabolic pathway for the conversion of Menaquinone-9-¹³C₆ to Menaquinone-4-¹³C₆.

Data Presentation

The following table presents hypothetical quantitative data from a time-course experiment, demonstrating the cellular uptake of Menaquinone-9-¹³C₆ and its conversion to Menaquinone-4-¹³C₆.

Time Point (Hours)Intracellular Menaquinone-9-¹³C₆ (pmol/10⁶ cells)Intracellular Menaquinone-4-¹³C₆ (pmol/10⁶ cells)% ¹³C Enrichment in Total MK-4 Pool
00.0 ± 0.00.0 ± 0.00.0%
215.2 ± 1.81.1 ± 0.25.5%
635.8 ± 3.14.5 ± 0.621.0%
1248.5 ± 4.59.8 ± 1.140.8%
2442.1 ± 3.915.3 ± 1.958.2%

Table 1: Hypothetical time-course analysis of Menaquinone-9-¹³C₆ metabolism in SaOS-2 cells. Data are presented as mean ± standard deviation (n=3).

Data Interpretation and Conclusion

The data in Table 1 would indicate a time-dependent uptake of Menaquinone-9-¹³C₆, which appears to plateau around 12 hours. Concurrently, the pool of Menaquinone-4-¹³C₆ increases, confirming the conversion of MK-9 to MK-4. The percentage of ¹³C enrichment in the total MK-4 pool provides a direct measure of the contribution of extracellular MK-9 to the intracellular MK-4 supply.

By applying the principles of metabolic flux analysis to this data, it would be possible to calculate the rates of MK-9 uptake and its conversion to MK-4. This information is invaluable for understanding the bioavailability and metabolic function of different forms of vitamin K2, with significant implications for nutritional science and the development of supplements and therapeutics targeting vitamin K-dependent pathways.

References

Application Note: Quantification of Menaquinone-9 in Microbial Samples using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Menaquinone-9 (MK-9), a vital component of the bacterial electron transport chain, is gaining increasing interest in clinical and pharmaceutical research due to its potential roles in human health. Accurate quantification of MK-9 in microbial samples is crucial for understanding its production, function, and potential as a therapeutic agent. This application note details a robust and sensitive method for the quantification of MK-9 in microbial samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a stable isotope-labeled internal standard, Menaquinone-9-¹³C₆. This method provides high accuracy and precision by mitigating matrix effects and variations in sample preparation and instrument response.

Introduction

Menaquinones, also known as vitamin K₂, are a family of lipid-soluble vitamins essential for various biological processes.[1] In bacteria, menaquinones are integral components of the cell membrane where they function as electron carriers in the respiratory chain.[2] The length of the isoprenoid side chain of menaquinones varies, and Menaquinone-9 (MK-9) is a common form found in many bacterial species, including various Actinomycetes and strains used in fermented foods.[3][4]

The quantification of MK-9 in microbial matrices presents analytical challenges due to the complexity of the sample and the lipophilic nature of the analyte. Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for accurate quantification of small molecules in complex biological samples.[5] This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Menaquinone-9-¹³C₆, at the beginning of the sample preparation process. The labeled internal standard co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, allowing for precise correction of any sample loss or matrix-induced signal suppression or enhancement.

This application note provides a comprehensive protocol for the extraction and quantification of MK-9 from microbial cultures using Menaquinone-9-¹³C₆ as an internal standard. The provided methodologies are intended for researchers, scientists, and drug development professionals working on microbial metabolism, natural product discovery, and the development of vitamin K₂-based therapeutics.

Menaquinone Biosynthesis Pathway

Menaquinones are synthesized in bacteria through a multi-step pathway originating from chorismate, a key intermediate in the shikimate pathway. The pathway involves the formation of the naphthoquinone ring and the subsequent attachment of a polyisoprenyl side chain of varying length. The classical menaquinone biosynthesis pathway is illustrated below.

menaquinone_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD o_Succinylbenzoate o-Succinylbenzoate (OSB) SEPHCHC->o_Succinylbenzoate MenC OSB_CoA OSB-CoA o_Succinylbenzoate->OSB_CoA MenE DHNA 1,4-Dihydroxy-2- naphthoate (DHNA) OSB_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone-9 DHNA->Demethylmenaquinone MenA Menaquinone9 Menaquinone-9 (MK-9) Demethylmenaquinone->Menaquinone9 MenG Nonaprenyl_PP Nonaprenyl-PP Nonaprenyl_PP->Demethylmenaquinone MEP_pathway MEP Pathway MEP_pathway->Nonaprenyl_PP

Caption: The classical menaquinone (MK) biosynthesis pathway in bacteria.

Experimental Protocols

Materials and Reagents
  • Menaquinone-9 (analytical standard)

  • Menaquinone-9-¹³C₆ (internal standard) - Available from commercial suppliers.

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium fluoride (LC-MS grade)

  • Water (LC-MS grade)

  • Microbial culture of interest

  • Lysozyme (for Gram-positive bacteria, optional)

  • Glass beads (optional, for mechanical lysis)

  • Centrifuge tubes (glass, solvent-rinsed)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials (amber glass)

Protocol 1: Extraction of Menaquinone-9 from Microbial Cells

This protocol describes the extraction of MK-9 from a bacterial cell pellet. All procedures should be performed under reduced light to prevent photodegradation of menaquinones.

  • Cell Harvesting: Centrifuge the microbial culture (e.g., 50 mL) at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Washing: Wash the cell pellet twice with 20 mL of sterile phosphate-buffered saline (PBS) or 10 mM Tris-HCl buffer (pH 7.4) to remove residual media components. Centrifuge at 6,000 x g for 15 minutes after each wash and discard the supernatant.

  • Internal Standard Spiking: Resuspend the washed cell pellet in 1 mL of methanol. Add a known amount of Menaquinone-9-¹³C₆ solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to each sample. The final concentration of the internal standard should be similar to the expected concentration of the native MK-9.

  • Cell Lysis (optional but recommended):

    • For Gram-positive bacteria: Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

    • Mechanical Lysis: Add sterile glass beads to the cell suspension and vortex vigorously for 10-15 minutes.

  • Solvent Extraction:

    • Add 2 mL of chloroform to the methanol cell suspension, resulting in a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 5 minutes.

    • Agitate on a shaker at room temperature for 1 hour, protected from light.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer containing the extracted menaquinones and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 85% methanol in water).

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Menaquinone-9

The following is a representative LC-MS/MS method. The specific parameters may require optimization based on the instrument used.

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% ammonium fluoride.

  • Mobile Phase B: Methanol with 0.1% ammonium fluoride.

  • Gradient:

    • 0-1 min: 85% B

    • 1-8 min: Linear gradient to 100% B

    • 8-11.5 min: Hold at 100% B

    • 11.6-14 min: Re-equilibrate at 85% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters (to be optimized):

    • Gas Temperature: 340°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 28 psi

    • Sheath Gas Temperature: 380°C

    • Sheath Gas Flow: 12 L/min

  • MRM Transitions: The specific MRM transitions for Menaquinone-9 and Menaquinone-9-¹³C₆ should be determined by infusing the individual standards. The precursor ion ([M+H]⁺) for MK-9 is approximately m/z 785.2. A common product ion for menaquinones results from the cleavage of the isoprenoid chain, with a major fragment around m/z 187.1. For Menaquinone-9-¹³C₆, the precursor ion will be shifted by +6 Da (m/z 791.2), while the product ion from the naphthoquinone ring will also be shifted.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Menaquinone-9~785.2~187.1Optimize
Menaquinone-9-¹³C₆~791.2~193.1Optimize

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the Menaquinone-9 analytical standard into a representative blank matrix (e.g., extract from a non-MK-9-producing microbe or a mock sample) containing a constant concentration of the Menaquinone-9-¹³C₆ internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Experimental Workflow

experimental_workflow start Start: Microbial Culture harvest Cell Harvesting (Centrifugation) start->harvest wash Cell Washing (PBS/Buffer) harvest->wash spike Spike with Menaquinone-9-13C6 wash->spike extract Solvent Extraction (Chloroform:Methanol) spike->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Processing & Quantification analyze->quantify end End: MK-9 Concentration quantify->end

Caption: Workflow for the quantification of Menaquinone-9 in microbial samples.

Data Presentation

The following table summarizes representative concentrations of Menaquinone-9 found in various microbial sources from the literature. These values can serve as a reference for expected concentrations in similar samples.

Microbial SourceSample TypeMK-9 ConcentrationReference
Mycobacterium phleiCell PelletMajor menaquinone component
Actinomadura maduraeCell PelletMajor menaquinone component
Streptomyces spp.Cell PelletPresent in complex mixtures
Fermented Dairy (Cheese)Food Matrix0 - 939.7 ng/g
Kocuria sp.Cell Pellet0.063 to 0.921 mg/g (dry cell weight)

Conclusion

The method described in this application note provides a reliable and accurate approach for the quantification of Menaquinone-9 in microbial samples. The use of a stable isotope-labeled internal standard, Menaquinone-9-¹³C₆, is critical for overcoming the challenges associated with complex biological matrices. This methodology can be readily adopted by researchers in academia and industry to advance our understanding of the role of MK-9 in microbial physiology and its potential applications in human health. The provided protocols for extraction and LC-MS/MS analysis serve as a comprehensive guide for the successful implementation of this quantitative assay.

References

Application Notes and Protocols for Menaquinone (Vitamin K2) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of menaquinones (Vitamin K2) from various biological matrices prior to analytical determination. The following sections offer comprehensive methodologies for liquid-liquid extraction, solid-phase extraction, and protein precipitation, ensuring reliable and reproducible quantification of menaquinone homologs, such as MK-4 and MK-7.

Quantitative Performance of Menaquinone Sample Preparation Methods

The selection of an appropriate sample preparation technique is critical for accurate menaquinone analysis. The following table summarizes quantitative data from various validated methods, offering a comparative overview of their performance in different sample matrices.

Sample MatrixPreparation MethodMenaquinone HomologAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)Recovery (%)
Human PlasmaProtein Precipitation with AcetonitrileMK-4HPLC-UV-0.5 µg/mL (LLOQ)[1][2]-
Fermentation BrothLiquid-Liquid ExtractionMK-7HPLC-UV0.03 µg/mL[2]0.10 µg/mL[2]96.0 - 108.9[2]
Human SerumLiquid-Liquid Extraction & Solid-Phase ExtractionMK-4, MK-7LC-MS/MS---
Feces & FoodSolid-Phase ExtractionPK, MKnLC-APCI-MS1-30 pmol/g5-90 pmol/g>80
Human SerumProtein PrecipitationMK-7LC-MS/MS---
Human SerumLiquid-Liquid Extraction with n-hexane & Solid-Phase ExtractionK1, MK-4, MK-7LC-MS/MS---
Blood SamplesLiquid-Liquid Extraction with n-hexaneK2MK-7LC-MS/MS0.01 ng/mL0.039 ng/mL89 - 97
Fermented SoybeansSolvent ExtractionMK-7HPLC-UV---
Nutraceutical Solid DosageSolvent Extraction with AcetoneK2-4, K2-7HPLC with Fluorescence Detection0.050 µg/mL (K2-4), 0.005 µg/mL (K2-7)0.50 µg/mL (K2-4), 0.047 µg/mL (K2-7)99.85 (K2-4), 100.5 (K2-7)
Fermented Dairy ProductsLiquid Chromatography PurificationMK-8, MK-9HPLC---
Microbial FermentationLiquid-Liquid Extraction with 2-propanol and n-hexaneMK-7HPLC-UV0.1 µg/mL0.29 µg/mL>94

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and purification of menaquinones from various sample types. It is crucial to protect samples from light throughout the preparation process to prevent degradation of these light-sensitive compounds.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is a common method for extracting menaquinones from blood-based matrices.

Materials:

  • Plasma or serum sample

  • Ethanol

  • n-Hexane

  • Deionized water

  • Centrifuge tubes (low-actinic glass recommended)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma or serum.

  • Protein Denaturation: To a 1 mL aliquot of the plasma or serum sample in a centrifuge tube, add 2 mL of ethanol to denature the proteins.

  • Vortexing: Mix the sample briefly.

  • First Extraction: Add 4 mL of n-hexane to the tube. Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of lipids, including menaquinones.

  • Phase Separation: Centrifuge the mixture at 2,147 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper hexane layer (supernatant) to a new clean tube.

  • Second Extraction: Repeat the extraction process by adding another 4 mL of n-hexane to the remaining bottom layer. Vortex and centrifuge as before.

  • Combine Extracts: Combine the second hexane supernatant with the first one.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Dissolve the dried lipid extract in a suitable solvent (e.g., ethanol or mobile phase) for subsequent analysis by HPLC or LC-MS/MS.

LLE_Workflow cluster_start Sample Input cluster_extraction Extraction Steps cluster_finish Final Processing Start Plasma/Serum Sample ProteinDenat Add Ethanol (Protein Denaturation) Start->ProteinDenat Vortex1 Vortex ProteinDenat->Vortex1 AddHexane1 Add n-Hexane (First Extraction) Vortex1->AddHexane1 Vortex2 Vortex for 5 min AddHexane1->Vortex2 Centrifuge1 Centrifuge (Phase Separation) Vortex2->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 AddHexane2 Add n-Hexane (Second Extraction) Centrifuge1->AddHexane2 Re-extract Bottom Layer Combine Combine Supernatants CollectSupernatant1->Combine Vortex3 Vortex AddHexane2->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 CollectSupernatant2 Collect Supernatant Centrifuge2->CollectSupernatant2 CollectSupernatant2->Combine Evaporate Evaporate to Dryness (Nitrogen Stream) Combine->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Liquid-Liquid Extraction Workflow for Menaquinones.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE is often used as a cleanup step after LLE to remove interfering substances, which is particularly important for complex matrices like food and feces.

Materials:

  • Lipid extract from LLE (dissolved in n-hexane)

  • Silica SPE cartridge (e.g., 500 mg)

  • n-Hexane

  • Hexane/diethyl ether mixture (97:3, v/v)

  • Collection tubes

Procedure:

  • SPE Cartridge Conditioning: Precondition a silica SPE cartridge by washing it with 8 mL of hexane/diethyl ether (97:3, v/v), followed by 8 mL of pure hexane.

  • Sample Loading: Apply the lipid extract (dissolved in 2 mL of n-hexane) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 8 mL of n-hexane to elute interfering lipids.

  • Elution: Elute the menaquinone-rich fraction with 8 mL of hexane/diethyl ether (97:3, v/v) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

SPE_Workflow cluster_start Sample Input cluster_spe SPE Steps cluster_finish Final Processing Start Lipid Extract (from LLE) Condition Condition Silica SPE Cartridge (Hexane/Diethyl Ether & Hexane) Start->Condition Load Load Sample Condition->Load Wash Wash with n-Hexane (Remove Interferences) Load->Wash Elute Elute with Hexane/Diethyl Ether (Collect Menaquinones) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Solid-Phase Extraction Workflow for Menaquinone Cleanup.

Protocol 3: Protein Precipitation for Rapid Sample Preparation

This is a simpler and faster method suitable for high-throughput analysis, especially for plasma or serum samples, and is often used prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • Acetonitrile

  • Internal standard solution (e.g., Vitamin K1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquoting: In a microcentrifuge tube, pipette 1.8 mL of the plasma or serum sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution.

  • Precipitation: Add 100 µL of acetonitrile as the precipitating agent.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the menaquinones.

  • Analysis: The supernatant can be directly injected into the analytical instrument or evaporated and reconstituted if further concentration is needed.

PP_Workflow cluster_start Sample Input cluster_precipitation Precipitation Steps cluster_finish Final Step Start Plasma/Serum Sample AddIS Add Internal Standard Start->AddIS AddACN Add Acetonitrile (Precipitating Agent) AddIS->AddACN Vortex Vortex AddACN->Vortex Centrifuge Centrifuge (Pellet Proteins) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant End Ready for Analysis CollectSupernatant->End

Caption: Protein Precipitation Workflow for Menaquinone Extraction.

Considerations for Specific Sample Matrices

  • Food Samples: For solid or semi-solid food matrices, homogenization or grinding is necessary before extraction. Saponification, the hydrolysis of esters using an alkali, can be employed for high-fat food matrices to break down triglycerides and release menaquinones. However, this method requires careful optimization to avoid degradation of the target analytes.

  • Bacterial Cultures: For bacterial samples, cell lysis is a critical first step to release intracellular menaquinones. This can be achieved through methods such as sonication or enzymatic digestion. The subsequent extraction can then follow a liquid-liquid or solid-phase extraction protocol.

  • Nutraceuticals: For solid dosage forms like tablets or capsules, the active ingredients need to be extracted using a suitable solvent, such as acetone or ethanol, often with the aid of a rotary evaporator to concentrate the extract.

By following these detailed protocols and considering the specific requirements of the sample matrix, researchers can achieve reliable and accurate quantification of menaquinones, contributing to a better understanding of their role in health and disease.

References

Application Notes and Protocols for Menaquinone-9-¹³C₆ in Human Plasma Vitamin K Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and bone and vascular health. The two primary natural forms are phylloquinone (vitamin K1) and menaquinones (vitamin K2, MK-n). Accurate quantification of vitamin K levels in human plasma is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is critical for correcting matrix effects and variabilities in sample preparation and instrument response.[2][3]

This document provides detailed application notes and protocols for the use of Menaquinone-9-¹³C₆ (MK-9-¹³C₆) as an internal standard for the quantitative analysis of Menaquinone-9 (MK-9) in human plasma by LC-MS/MS. While deuterated analogs are commonly used, the principles outlined here for a ¹³C-labeled standard are directly applicable.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS-based vitamin K analysis in human plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Typical Method Performance Characteristics

ParameterPhylloquinone (PK)Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Lower Limit of Quantitation (LLOQ) 0.14 nmol/L[4]0.14 nmol/L4.40 nmol/L
Linearity Range 0.10 - 10 ng/mL0.10 - 10 ng/mL0.10 - 10 ng/mL
Mean Recovery > 92%> 103%> 99%
Intra-assay Precision (CV%) < 10%< 10% (at ≥ 4 nmol/L)< 12% (at ≥ 8 nmol/L)
Inter-assay Precision (CV%) < 10%< 15% (at ≥ 4 nmol/L)< 15% (at ≥ 8 nmol/L)

Table 2: Example MRM Transitions for Vitamin K Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phylloquinone (PK) 451.5187.2
PK-d7 (Internal Standard) 458.5194.2
Menaquinone-4 (MK-4) 445.3187.2
MK-4-d7 (Internal Standard) 452.3194.2
Menaquinone-7 (MK-7) 649.5187.2
MK-7-d7 (Internal Standard) 656.5194.2
Menaquinone-9 (MK-9) 785.7 (Predicted)187.2 (Predicted)
MK-9-¹³C₆ (Internal Standard) 791.7 (Predicted)193.2 (Predicted)

Note: MRM transitions for MK-9 and MK-9-¹³C₆ are predicted and should be optimized empirically.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a common approach for extracting vitamin K from human plasma.

Materials:

  • Human plasma collected in K₂EDTA tubes

  • Menaquinone-9-¹³C₆ internal standard (IS) solution in methanol

  • Ethanol

  • Oasis® HLB SPE cartridges (or equivalent)

  • Methanol/water (1:9, v/v) with 1% formic acid

  • Acetonitrile/water (8:2, v/v) with 1% formic acid

  • Methanol/isopropanol/hexane (2:1:1, v/v/v)

  • Nitrogen gas evaporator

  • Reconstitution solution (e.g., 85:15 methanol:water)

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • In a 2 mL amber tube, add 350 µL of plasma.

  • Spike with 50 µL of the MK-9-¹³C₆ internal standard solution.

  • Add 175 µL of ethanol to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid.

  • Wash the cartridge with 1 mL of acetonitrile/water (8:2) with 1% formic acid.

  • Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Methanol/water (1:1) with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 80% A, 20% B

    • 1-5 min: Curve to 100% B

    • 5-12 min: Hold at 100% B

    • 12-14 min: Re-equilibrate at 80% A, 20% B

  • Flow Rate: 0.4 mL/min, with a gradient increase to 0.7 mL/min and back.

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive APCI

  • Nebulizer Current: 3 µA

  • Probe Temperature: 400°C

  • Curtain Gas: 35 psi

  • Collision Gas: Setting 8

  • Nebulizer Gas: 60 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Human Plasma Sample spike Spike with MK-9-¹³C₆ IS plasma->spike precipitate Protein Precipitation (Ethanol) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evaporate Evaporation (Nitrogen) spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant results MK-9 Concentration quant->results

Caption: Experimental workflow for plasma vitamin K analysis.

vitamin_k_cycle Simplified Vitamin K metabolic pathway. cluster_cycle Vitamin K Cycle cluster_proteins Protein Carboxylation VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Glu_proteins Inactive Glu-Proteins VK_hydroquinone->Glu_proteins Vitamin_K Vitamin K VK_epoxide->Vitamin_K VKOR Vitamin_K->VK_hydroquinone VKOR / Reductases Gla_proteins Active Gla-Proteins Glu_proteins->Gla_proteins

Caption: Simplified Vitamin K metabolic pathway.

References

Application Notes and Protocols: Menaquinone-9-¹³C₆ as a Tracer in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a form of vitamin K2, plays a crucial role in various physiological processes, including blood coagulation and bone metabolism.[1][2][3] Understanding the metabolic fate of MK-9 is essential for elucidating its mechanism of action and developing novel therapeutic strategies. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the metabolism of molecules in complex biological systems.[4][5] This document provides detailed application notes and protocols for the use of Menaquinone-9-¹³C₆ (MK-9-¹³C₆) as a tracer in metabolic labeling experiments. The incorporation of six stable carbon-13 isotopes into the menaquinone backbone allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME).

Principle of ¹³C Metabolic Labeling

Metabolic labeling with stable isotopes, such as ¹³C, involves introducing a labeled compound into a biological system and monitoring its incorporation into downstream metabolites. The mass shift resulting from the ¹³C isotopes allows for the differentiation between the tracer and its endogenous, unlabeled counterparts using mass spectrometry. This technique enables the qualitative and quantitative analysis of metabolic pathways and fluxes.

Applications of Menaquinone-9-¹³C₆

  • Pharmacokinetic Studies: Determine the absorption, distribution, and clearance rates of MK-9 in vivo.

  • Metabolic Pathway Analysis: Elucidate the biotransformation of MK-9 into other menaquinone forms, such as menaquinone-4 (MK-4), and identify novel metabolites.

  • Tissue-Specific Metabolism: Investigate the conversion and accumulation of MK-9 in target tissues like the liver and bone.

  • Drug Interaction Studies: Assess the impact of co-administered drugs on the metabolic pathways of MK-9.

Data Presentation: Quantitative Analysis of MK-9 Metabolism

The following tables present hypothetical quantitative data from a study utilizing MK-9-¹³C₆ to trace its metabolism in a rodent model.

Table 1: Pharmacokinetic Parameters of Menaquinone-9-¹³C₆ in Plasma

ParameterValueUnit
Cmax (Maximum Concentration)50.2 ± 5.1ng/mL
Tmax (Time to Cmax)4.0 ± 0.5hours
AUC₀₋₂₄ (Area Under the Curve)350.8 ± 25.3ng·h/mL
t₁/₂ (Half-life)8.2 ± 1.1hours

Table 2: Tissue Distribution of ¹³C-Labeled Menaquinones 24 Hours Post-Administration

Tissue¹³C-MK-9 (ng/g tissue)¹³C-MK-4 (ng/g tissue)
Liver120.5 ± 15.245.3 ± 6.8
Bone (Femur)15.8 ± 3.125.1 ± 4.2
Adipose Tissue85.3 ± 10.910.2 ± 2.5
Brain2.1 ± 0.55.6 ± 1.3

Experimental Protocols

In Vivo Metabolic Labeling in a Rodent Model

This protocol outlines the administration of MK-9-¹³C₆ to rodents and subsequent sample collection for pharmacokinetic and metabolic analysis.

Materials:

  • Menaquinone-9-¹³C₆ (custom synthesis)

  • Vehicle for administration (e.g., corn oil)

  • Experimental animals (e.g., C57BL/6 mice)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Dose Preparation: Dissolve Menaquinone-9-¹³C₆ in the vehicle to the desired concentration.

  • Animal Dosing: Administer the MK-9-¹³C₆ solution to the animals via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Tissue Harvesting: At the end of the experiment (e.g., 24 hours), euthanize the animals and harvest relevant tissues (liver, bone, adipose tissue, brain).

  • Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

Sample Preparation and LC-MS Analysis

This protocol describes the extraction and analysis of ¹³C-labeled menaquinones from plasma and tissue samples.

Procedure:

  • Plasma Extraction:

    • Thaw plasma samples on ice.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane/isopropanol mixture).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • Tissue Homogenization and Extraction:

    • Thaw tissue samples on ice and homogenize in a suitable buffer.

    • Perform a similar liquid-liquid extraction as described for plasma.

    • Incorporate a solid-phase extraction (SPE) step for cleanup if necessary.

    • Evaporate the organic layer and reconstitute the residue.

  • LC-MS Analysis:

    • Inject the prepared samples into an LC-MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and ¹³C-labeled menaquinones.

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Analytical Phase dose_prep Dose Preparation (MK-9-13C6 in Vehicle) dosing Oral Gavage to Rodents dose_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling tissue_harvest Tissue Harvesting (24h) dosing->tissue_harvest plasma_sep Plasma Separation blood_sampling->plasma_sep extraction Extraction (Plasma & Tissues) tissue_harvest->extraction plasma_sep->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Experimental workflow for in vivo metabolic labeling.

menaquinone_metabolism cluster_intake Intake & Absorption cluster_circulation Circulation & Distribution cluster_metabolism Metabolism & Excretion mk9_13c6 Dietary MK-9-13C6 absorption Intestinal Absorption mk9_13c6->absorption circulation Circulation (Lipoproteins) absorption->circulation liver Liver circulation->liver bone Bone circulation->bone other_tissues Other Tissues circulation->other_tissues conversion Conversion to 13C-MK-4 liver->conversion excretion Excretion liver->excretion bone->conversion conversion->excretion

Metabolic fate of Menaquinone-9-¹³C₆.

Conclusion

Menaquinone-9-¹³C₆ is a valuable tool for investigating the complex metabolism of vitamin K2. The protocols and applications outlined in this document provide a framework for researchers to design and execute robust metabolic labeling experiments. The use of stable isotope tracers like MK-9-¹³C₆ will continue to advance our understanding of menaquinone biology and its role in health and disease, ultimately aiding in the development of novel diagnostics and therapeutics.

References

Application Notes and Protocols for Spiking Biological Samples with Menaquinone-9-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a subtype of vitamin K₂, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health.[1][2] Accurate quantification of MK-9 in biological matrices is essential for pharmacokinetic studies, nutritional research, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Menaquinone-9-¹³C₆ (MK-9-¹³C₆), is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification. This document provides a detailed protocol for spiking biological samples with MK-9-¹³C₆ for accurate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Menaquinone-9 is a naturally occurring compound synthesized by bacteria in the gut and is present in fermented foods and some animal products.[1] It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of proteins involved in calcium regulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on menaquinone analysis in biological samples. These values can serve as a reference for expected performance of the described protocol.

Table 1: LC-MS/MS Method Performance for Menaquinone Analysis

AnalyteMatrixLinearity RangeLLOQ (Lower Limit of Quantification)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
MK-4 Human Serum0.05 - 1.598 ng/mL0.04 ng/mL3.2 - 14.3%8.7 - 15.2%[3]
MK-7 Human Serum0.074 - 0.759 ng/mL0.03 ng/mL6.0 - 11.1%7.2 - 13.2%
Vitamin K1 Human Serum0.077 - 26 ng/mL0.05 ng/mL≤20%≤20%
MK-9 FoodNot Specified≤4 µ g/100g <15%<15%

Table 2: Tissue Concentrations of Menaquinones in Mice Supplemented with MK-9

TissueAnalyteConcentration (Low MK-9 Diet)Concentration (High MK-9 Diet)Reference
Liver MK-4~1 pmol/g~2 pmol/g
Liver MK-9~2 pmol/g~25 pmol/g
Bone MK-4~0.2 pmol/g~0.8 pmol/g

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction and quantification of Menaquinone-9 from biological samples, such as plasma or serum, using Menaquinone-9-¹³C₆ as an internal standard.

Materials and Reagents
  • Menaquinone-9 (analytical standard)

  • Menaquinone-9-¹³C₆ (internal standard)

  • Hexane (HPLC grade)

  • Ethanol (absolute, HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate

  • Formic Acid

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Biological matrix (e.g., human plasma, serum)

Equipment
  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol Steps
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Menaquinone-9 and Menaquinone-9-¹³C₆ in ethanol at a concentration of 1 mg/mL.

    • From these stock solutions, prepare a series of working standard solutions of Menaquinone-9 at concentrations ranging from 0.1 ng/mL to 50 ng/mL by serial dilution with methanol.

    • Prepare a working internal standard solution of Menaquinone-9-¹³C₆ at a concentration of 10 ng/mL in methanol.

  • Sample Preparation and Spiking:

    • Thaw frozen biological samples (e.g., plasma, serum) on ice.

    • To 500 µL of the biological sample in a glass tube, add 50 µL of the 10 ng/mL Menaquinone-9-¹³C₆ internal standard working solution.

    • Vortex briefly to mix. This step ensures that the internal standard is evenly distributed throughout the sample and will undergo the same extraction procedure as the analyte.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • Add 1 mL of ice-cold ethanol to the spiked sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Add 2 mL of hexane, vortex for 2 minutes, and then centrifuge at 4000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction step on the remaining sample and combine the hexane layers.

  • Solid Phase Extraction (SPE) Cleanup:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • Condition a silica SPE cartridge by washing with 3 mL of hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to remove non-polar interferences.

    • Elute the menaquinones with 3 mL of a hexane:diethyl ether (e.g., 97:3 v/v) mixture.

  • Final Preparation and LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol/acetonitrile mixture).

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • LC Column: A C18 or PFP column suitable for lipid analysis (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 5mM ammonium formate) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Menaquinone-9 and Menaquinone-9-¹³C₆. These will need to be optimized on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with Menaquinone-9-¹³C₆ IS sample->spike precip Protein Precipitation (Ethanol) spike->precip lle Liquid-Liquid Extraction (Hexane) precip->lle spe Solid Phase Extraction (Silica Cartridge) lle->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for the analysis of Menaquinone-9.

Menaquinone Biosynthesis and Function

menaquinone_pathway cluster_synthesis Bacterial Menaquinone (MK-n) Biosynthesis cluster_function Vitamin K Cycle and Function chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate shikimate Shikimate Pathway shikimate->chorismate osb o-succinylbenzoate isochorismate->osb dhna 1,4-dihydroxy-2-naphthoate osb->dhna mkn Menaquinone-n (e.g., MK-9) dhna->mkn vk_quinone Vitamin K (Quinone) mkn->vk_quinone Dietary Intake/ Gut Absorption vk_hydroquinone Vitamin K (Hydroquinone) vk_quinone->vk_hydroquinone vk_epoxide Vitamin K Epoxide vk_hydroquinone->vk_epoxide GGCX carboxylation Carboxylation of Vitamin K-dependent proteins vk_hydroquinone->carboxylation vk_epoxide->vk_quinone ggcx γ-glutamyl carboxylase (GGCX) ggcx->carboxylation

Caption: Menaquinone biosynthesis and its role in the Vitamin K cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Menaquinone-9-13C6 Mass Spectrometry Signals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Menaquinone-9-13C6 signals in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the detection of this crucial internal standard.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a signal, or a very low signal, for my this compound internal standard. What are the common causes?

A weak or absent signal for your this compound standard can originate from several factors throughout the analytical workflow. The most frequent issues include:

  • Sample Degradation: Menaquinones are sensitive to light and alkaline conditions.[1] Improper sample handling and storage can lead to the degradation of the internal standard before it reaches the instrument.

  • Suboptimal Ionization: The choice of ionization source and its parameters are critical. Menaquinone-9 is a nonpolar molecule, and its ionization efficiency can vary significantly between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound, leading to a diminished signal.[3]

  • Incorrect Mass Spectrometer Settings: The selected precursor and product ions (MRM transitions) and collision energy may not be optimal for this compound.

  • Chromatographic Issues: Poor peak shape, such as broad or tailing peaks, can result in a lower signal-to-noise ratio.[4]

Q2: Which ionization source, ESI or APCI, is better for this compound?

Both ESI and APCI have been successfully used for the analysis of menaquinones.[5]

  • APCI is often preferred for nonpolar compounds like menaquinones as it is generally more efficient for such molecules.

  • ESI can also be effective, but it is common for menaquinones to be detected as adducts, such as sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts, especially in the presence of mobile phase modifiers containing these ions.

The optimal choice depends on your specific sample matrix and LC conditions. It is recommended to test both ionization sources during method development to determine which provides the best signal intensity and stability for your application.

Q3: My this compound signal is inconsistent across different samples. What could be the reason?

Inconsistent signal intensity is often a hallmark of matrix effects. Even though a 13C-labeled internal standard is used to compensate for these effects, severe ion suppression can still lead to variability. Key factors to investigate include:

  • Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression.

  • Co-elution with Interfering Compounds: Ensure that the chromatographic separation is adequate to resolve this compound from major matrix components.

  • Sample Preparation Variability: Inconsistent extraction recovery or the introduction of contaminants during sample preparation can affect the signal.

Q4: Why is it important for the 13C-labeled internal standard to co-elute with the unlabeled analyte?

Complete co-elution of the analyte and its stable isotope-labeled internal standard is crucial for accurate quantification. This ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) at the same time, allowing the internal standard to effectively normalize the signal of the native analyte. 13C-labeled standards are advantageous in this regard as they exhibit minimal to no chromatographic shift compared to deuterated standards.

Troubleshooting Guides

Guide 1: Troubleshooting No or Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving issues with a weak or absent this compound signal.

Step 1: Verify Standard Integrity and Concentration

  • Action: Prepare a fresh dilution of your this compound standard in a clean solvent (e.g., methanol or isopropanol) and inject it directly into the mass spectrometer via infusion.

  • Rationale: This will confirm that the standard itself is not degraded and that the concentration is appropriate. If a strong signal is observed, the issue likely lies with the sample preparation or the LC system.

Step 2: Optimize Mass Spectrometer Parameters

  • Action: Infuse the standard solution and optimize the precursor and product ions (MRM transitions) and the collision energy.

  • Rationale: Ensuring that the mass spectrometer is tuned for the specific mass-to-charge ratio and fragmentation of this compound is critical for maximizing signal intensity.

Step 3: Evaluate the LC System

  • Action: If the infusion test is successful, inject the standard onto the LC-MS system. Check for peak shape, retention time, and signal intensity.

  • Rationale: This will help identify problems with the chromatography, such as a poorly performing column or leaks in the system.

Step 4: Assess Sample Preparation

  • Action: Review your sample preparation protocol. Ensure that all steps are performed consistently and that exposure to light is minimized. Consider performing a spike-recovery experiment by adding a known amount of the standard to a blank matrix and processing it through the entire sample preparation procedure.

  • Rationale: This will help identify losses during extraction or degradation of the standard during sample processing.

Guide 2: Mitigating Matrix Effects

If you suspect that matrix effects are suppressing your this compound signal, consider the following strategies:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

  • Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Optimize the Ionization Source: Experiment with different APCI and ESI source parameters (e.g., temperature, gas flows) to find conditions that minimize ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is a general guideline for the extraction of menaquinones from plasma or serum.

  • Aliquoting and Spiking: To 500 µL of plasma or serum in a light-protected tube, add the this compound internal standard solution.

  • Protein Precipitation: Add 1 mL of cold ethanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 2 mL of n-hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

ParameterRecommended Setting
Column C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Methanol/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 5 mM ammonium formate
Gradient Start with a high percentage of mobile phase A and gradually increase mobile phase B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

Mass Spectrometry:

ParameterRecommended Setting
Ionization Source APCI or ESI (Positive Ion Mode)
Precursor Ion (Q1) [M+H]+ or common adducts ([M+Na]+, [M+NH4]+) for this compound
Product Ion (Q3) A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
Collision Energy Optimize for the specific MRM transition.

Quantitative Data Summary

The following table summarizes typical performance data for menaquinone analysis from various studies. Note that these values can vary significantly depending on the specific methodology and instrumentation used.

AnalyteMatrixIonizationLODLOQRecovery (%)
Menaquinone-9FoodAPCI-2.5 µ g/100g -
Menaquinone-7SerumESI0.013 ng/mL0.039 ng/mL86-110
Menaquinone-4PlasmaAPCI-0.14 nmol/L>92
Phylloquinone (K1)SerumESI-0.03 ng/mL102.6-108.3

Visual Troubleshooting and Workflows

The following diagrams illustrate logical workflows for troubleshooting and optimizing your this compound signal.

Troubleshooting_Workflow start Low or No Signal for This compound check_standard Infuse Standard Directly into Mass Spectrometer start->check_standard signal_ok Signal is Strong and Stable? check_standard->signal_ok ms_issue Troubleshoot Mass Spectrometer: - Check Tune and Calibration - Optimize Source Parameters - Clean Ion Source signal_ok->ms_issue No lc_issue Troubleshoot LC System: - Check for Leaks - Inspect Column Performance - Verify Mobile Phase Composition signal_ok->lc_issue Yes end_good Problem Resolved ms_issue->end_good sample_prep_issue Evaluate Sample Preparation: - Check for Degradation (Light Exposure) - Perform Spike-Recovery - Optimize Extraction Protocol lc_issue->sample_prep_issue sample_prep_issue->end_good

Caption: Troubleshooting workflow for low or no signal.

Optimization_Workflow start Goal: Improve This compound Signal ion_source Select Ionization Source (APCI vs. ESI) start->ion_source optimize_ms Optimize MS Parameters: - MRM Transitions - Collision Energy - Source Conditions ion_source->optimize_ms optimize_lc Optimize LC Method: - Column Chemistry - Mobile Phase - Gradient Profile optimize_ms->optimize_lc optimize_prep Optimize Sample Preparation: - Extraction Efficiency - Sample Cleanup optimize_lc->optimize_prep validate Validate Method: - Linearity - Precision - Accuracy optimize_prep->validate

Caption: Workflow for signal optimization.

References

troubleshooting poor recovery of menaquinones during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of menaquinones (Vitamin K2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my menaquinone recovery consistently low?

A: Low recovery of menaquinones can be attributed to several factors, including inefficient cell disruption, suboptimal solvent choice, inadequate extraction conditions, and degradation of the menaquinones themselves. A systematic troubleshooting approach is crucial to pinpoint the issue.[1]

Q2: How can I improve the efficiency of bacterial cell lysis for menaquinone extraction?

A: Since menaquinones are located in the bacterial cytoplasmic membrane, complete cell lysis is a critical first step for successful extraction.[2][3] For bacteria with thick cell walls, such as Actinomycetes, a combination of methods is often more effective.[1][4] Consider the following:

  • Enzymatic Pre-treatment: Using enzymes like lysozyme can be particularly effective for Gram-positive bacteria.

  • Chemical Lysis: Pre-treatment with solvents such as ethanol or methanol has been shown to be effective.

  • Mechanical Disruption: Methods like bead-beating can be used in conjunction with solvents.

  • Microwave-Assisted Extraction: This technique can simultaneously aid in cell disruption and extraction.

Q3: What is the most suitable solvent for menaquinone extraction?

A: The ideal solvent depends on the specific menaquinone and the biomass (wet or dry).

  • Ethanol: Considered an effective and "green" solvent, particularly for extracting long-chain menaquinones from wet biomass of Lactococcus lactis.

  • Methanol: Successive extractions with methanol have yielded high recovery rates from Flavobacterium meningosepticum.

  • n-Hexane: This solvent is non-toxic to bacterial cells and can be used during fermentation to increase the total yield of MK-7.

  • Two-Solvent Systems: A mixture of 2-propanol and n-hexane is a commonly used system.

Q4: Can the extraction be performed on wet biomass directly?

A: Yes, direct extraction from wet biomass is possible and can save time by eliminating the need for freeze-drying. Ethanol has been shown to be an effective solvent for extracting menaquinones from wet Lactococcus lactis biomass. A novel lysozyme-chloroform-methanol (LCM) method has also been developed for efficient extraction from wet biomass of Actinomycetes.

Q5: What are the optimal temperature and time for extraction?

A: Temperature and time are critical parameters that need to be optimized for each specific protocol. For instance, an ethanol-based extraction from Lactococcus lactis was optimized at 75°C for approximately 36.8 minutes. However, it is important to avoid excessively high temperatures, which can lead to the degradation of menaquinones. Microwave-assisted extraction can significantly reduce the time required, with one study reporting enhanced yields at 125°C for just 5 minutes.

Q6: What factors can cause degradation of menaquinones during extraction?

A: Menaquinones are sensitive to several factors that can lead to their degradation:

  • Light: Exposure to strong light should be avoided during the extraction process to prevent photo-oxidation.

  • Alkaline Conditions: Menaquinones are susceptible to degradation in the presence of alkaline compounds.

  • Oxygen: Exposure to atmospheric oxygen can reduce the concentration of the biologically active all-trans isomer.

  • Minerals: Certain minerals, like magnesium oxide, can promote degradation.

Data Summary: Menaquinone Extraction Efficiency

The following table summarizes the recovery rates of different menaquinone extraction methods reported in the literature.

OrganismExtraction MethodMenaquinone(s)Recovery Rate / YieldReference
Flavobacterium meningosepticumThree successive 20-min methanol extractionsMK-4, MK-5, MK-699.1% (extraction yield)
Flavobacterium meningosepticumOverall process (extraction to crystallization)MK-494.7%
Flavobacterium meningosepticumOverall process (extraction to crystallization)MK-587.3%
Flavobacterium meningosepticumOverall process (extraction to crystallization)MK-688.2%
Bacillus subtilis (natto)Ethanol extraction (twice) from crude cells, followed by macroporous resin purificationMK-797.2% (purification recovery)
Fermentation MediapH adjustment to 2, followed by precipitation and isopropyl alcohol extractionMK-7~99.8% (precipitation recovery)
Fermentation MediaIsopropyl alcohol extraction (64% or more IPA)MK-7>95%

Experimental Protocols

Protocol 1: Ethanol-Based Extraction from Wet Biomass

This protocol is adapted from a study on Lactococcus lactis.

  • Harvest Cells: Centrifuge the bacterial culture to harvest the wet cell biomass.

  • Solvent Addition: Resuspend the wet biomass in ethanol. An optimal biomass concentration of 0.199 g/mL has been reported.

  • Extraction: Heat the mixture at 75°C for 36.8 minutes with agitation.

  • Separation: Centrifuge the mixture to pellet the cell debris.

  • Collection: Collect the supernatant containing the extracted menaquinones.

  • Analysis: Proceed with quantification, typically using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Lysozyme-Chloroform-Methanol (LCM) Method for Wet Biomass

This method is designed for efficient extraction from bacteria with robust cell walls, such as Actinomycetes.

  • Cell Lysis: Treat the wet cell biomass with lysozyme to break down the cell wall. Optimal conditions may vary, but a final concentration of 1 mg/mL for 30-60 minutes is a good starting point.

  • Dehydration: Remove water from the lysozyme-treated cells using methanol or ethanol. This step is crucial for extraction efficiency.

  • Solvent Extraction: Add a chloroform-methanol mixture (2:1, v/v) to the dehydrated cell pellet.

  • Agitation: Stir the suspension continuously. While the original Collins method suggests overnight stirring with freeze-dried cells, the LCM method on wet cells is significantly faster.

  • Filtration & Evaporation: Remove the cell debris by filtration and dry the extract by evaporation under reduced pressure at a low temperature (e.g., 35°C).

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest Wet Biomass Lyse Cell Lysis (Enzymatic/Chemical) Harvest->Lyse Optional Pre-treatment Solvent Add Solvent (e.g., Ethanol, Hexane) Harvest->Solvent Lyse->Solvent Extract Extraction (Heat/Agitation) Solvent->Extract Separate Separate Debris (Centrifugation/Filtration) Extract->Separate Collect Collect Supernatant Separate->Collect Analyze Quantify (HPLC) Collect->Analyze G cluster_lysis Cell Lysis Issues cluster_solvent Solvent & Conditions cluster_degradation Degradation Issues Start Poor Menaquinone Recovery Lysis Incomplete Lysis? Start->Lysis Solvent Suboptimal Solvent or Extraction Conditions? Start->Solvent Degrade Degradation Occurring? Start->Degrade Lysis_Sol Solution: - Add Lysozyme - Chemical Pre-treatment - Mechanical Disruption Lysis->Lysis_Sol Yes Solvent_Sol Solution: - Test different solvents (Ethanol, Methanol, Hexane) - Optimize Temp & Time - Use Microwave-Assistance Solvent->Solvent_Sol Yes Degrade_Sol Solution: - Protect from Light - Avoid Alkaline pH - Limit Oxygen Exposure Degrade->Degrade_Sol Yes

References

Menaquinone-9-13C6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Menaquinone-9-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is Menaquinone-9-¹³C₆ and what are its primary applications in research?

A1: Menaquinone-9-¹³C₆ is a stable isotope-labeled form of Menaquinone-9 (MK-9), a member of the vitamin K₂ family. The ¹³C₆ label allows it to be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). Its primary research applications include pharmacokinetic studies, metabolic profiling, and acting as a tracer to understand the in vivo fate of MK-9.

Q2: What are the recommended storage conditions for Menaquinone-9-¹³C₆?

A2: Proper storage is crucial to maintain the integrity of Menaquinone-9-¹³C₆. As a lipid-soluble and UV-sensitive compound, the following conditions are recommended:

  • Solid Form: Store at 4°C in a tightly sealed container, protected from light and moisture.

  • In Solution: For short-term storage (up to 1 month), aliquots of stock solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.[1] Always use solvents that are free of water and peroxides.

Q3: What is the expected stability of Menaquinone-9-¹³C₆?

A3: While specific long-term stability data for the ¹³C₆ labeled version is not extensively published, the stability of the parent compound, Menaquinone-9, is an excellent indicator. Unlabeled Menaquinone-9 has a reported stability of at least 4 years when stored at -20°C.[2] It is crucial to protect the compound from light, as menaquinones are known to be UV-sensitive.[2]

Q4: Can I handle Menaquinone-9-¹³C₆ on the benchtop?

A4: Menaquinones are sensitive to light and can degrade upon prolonged exposure. It is best practice to work with Menaquinone-9-¹³C₆ under subdued light or in a dark room. Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure during handling and experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal during MS analysis Degradation of the compound.Ensure the compound has been stored correctly, protected from light and at the recommended temperature. Prepare fresh solutions and re-run the analysis.
Improper sample preparation.Menaquinones are lipid-soluble. Ensure that the extraction method is appropriate for lipids. A common method involves protein precipitation followed by liquid-liquid extraction with a non-polar solvent like hexane.
Instrument settings not optimized.Optimize MS parameters for the specific m/z of Menaquinone-9-¹³C₆.
Inconsistent quantification results Variability in sample handling.Standardize all sample preparation steps, including extraction times and solvent volumes. Use an automated liquid handler if possible for better precision.
Instability in solution.Prepare fresh working solutions daily. If storing for longer periods, ensure they are kept at -80°C and protected from light.
Peak tailing or broad peaks in HPLC Poor choice of column or mobile phase.Use a C18 or C8 reverse-phase column. The mobile phase should be optimized; a mixture of methanol, ethanol, and water is often effective.
Contamination of the HPLC system.Flush the system thoroughly. If the problem persists, clean or replace the guard column and main column.

Stability Data

CompoundConditionDurationRemaining (%)Reference
Menaquinone-9 -20°C, solid≥ 4 yearsNot specified, stable[2]
Menaquinone-7 Solution -80°C6 monthsNot specified, stable[1]
Menaquinone-7 Solution -20°C1 monthNot specified, stable
Vitamins K1, MK-4, MK-7 in serum 2-8°C7 daysUnstable
Vitamins K1, MK-4, MK-7 in serum -80°C (in freezer)3 monthsStable

Experimental Protocols

Protocol: Quantification of Menaquinone-9-¹³C₆ in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of Menaquinone-9-¹³C₆ from plasma or serum, adapted from methods for menaquinol analysis.

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tubes on ice.

  • Within one hour, centrifuge at 1,500 x g for 15 minutes at 4°C.

  • Transfer the plasma/serum to a new tube and immediately freeze at -80°C until analysis.

2. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Menaquinone-9-¹³C₆ in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Prepare a series of working standards by diluting the stock solution.

  • Prepare quality control (QC) samples by spiking a known amount of Menaquinone-9-¹³C₆ into a blank matrix (e.g., charcoal-stripped plasma).

3. Lipid Extraction:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of n-hexane and vortex vigorously for 1 minute to extract the lipids.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction and combine the hexane fractions.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water with a small percentage of a modifier like formic acid or ammonium acetate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Menaquinone-9-¹³C₆.

Visualizations

The Vitamin K Cycle

Menaquinone-9, like other forms of vitamin K, is a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on specific proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity, particularly in blood coagulation and bone metabolism. The vitamin K cycle regenerates the active form of vitamin K, allowing it to be reused.

Caption: The Vitamin K cycle and its role in gamma-carboxylation.

Experimental Workflow for Menaquinone-9-¹³C₆ Quantification

This diagram outlines the key steps for the quantitative analysis of Menaquinone-9-¹³C₆ in a biological matrix.

Experimental_Workflow start Sample Collection (e.g., Plasma) extraction Lipid Extraction (Protein Precipitation & LLE) start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: Workflow for quantifying Menaquinone-9-¹³C₆.

References

overcoming matrix effects in Menaquinone-9 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Menaquinone-9 (MK-9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to matrix effects in MK-9 analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in MK-9 quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, serum, food).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1] Given that MK-9 is a fat-soluble vitamin often present at low concentrations in complex biological samples, matrix effects are a significant challenge.[2][3]

Q2: What are the most common sources of matrix effects in biological samples for MK-9 analysis?

A2: In biological matrices like plasma and serum, the most common sources of interference are phospholipids, salts, endogenous metabolites, and proteins. Phospholipids are particularly problematic in LC-MS/MS with electrospray ionization (ESI) as they often co-elute with hydrophobic analytes like MK-9, causing significant ion suppression.

Q3: How can I determine if my MK-9 assay is suffering from matrix effects?

A3: The most common method is the post-extraction spike analysis . This involves comparing the signal response of MK-9 spiked into an extracted blank matrix sample to the response of MK-9 in a neat (clean) solvent. A significant difference between the two indicates the presence of matrix effects. A qualitative method, post-column infusion, can also be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for MK-9 quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (e.g., MK-9) where some atoms have been replaced with their heavy stable isotopes (e.g., Deuterium, Carbon-13). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal. Using deuterated analogs as internal standards is a common practice in vitamin K analysis.

Q5: Which ionization technique is better for MK-9 analysis, ESI or APCI?

A5: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been used for menaquinone analysis. ESI is often chosen for its high ionization efficiency. However, ESI is also known to be more susceptible to ion suppression from matrix components like phospholipids. APCI can sometimes offer reduced matrix effects for certain compounds. The choice depends on the specific matrix, instrumentation, and the level of sample cleanup performed.

Troubleshooting Guide: Overcoming Matrix Effects

If you are experiencing poor sensitivity, high variability, or inconsistent results in your MK-9 quantification, it is a strong indicator of significant matrix effects. Follow this systematic approach to identify and mitigate the issue.

cluster_Start Step 1: Assess the Problem cluster_Quantify Step 2: Quantify the Effect cluster_Optimize Step 3: Mitigate the Effect cluster_Validate Step 4: Re-evaluate Start Inconsistent Results or Poor Sensitivity Observed Quantify Perform Post-Extraction Spike Experiment Start->Quantify Check Matrix Effect > 15-20%? Quantify->Check Prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) Check->Prep Yes Reval Re-evaluate Matrix Effect and Validate Method Check->Reval No Chrom Modify LC Method (Gradient, Column Chemistry) Prep->Chrom IS Implement Stable Isotope- Labeled Internal Standard (SIL-IS) Chrom->IS IS->Reval

Caption: A systematic workflow for troubleshooting and mitigating matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in reducing matrix effects. The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost. Protein precipitation (PPT) is generally considered the least effective, while solid-phase extraction (SPE) often yields the cleanest extracts.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect Reduction LowModerate to HighHigh to Very High
Analyte Recovery (%) Can be high, but variableGenerally 70-110%, but can be low for some analytesHigh and consistent (>90%)
Typical LLOQ (ng/mL) 0.25 - 0.50.1 - 2.50.03 - 0.14
Selectivity LowModerateHigh
Speed / Throughput HighModerateModerate (can be automated)
Primary Application Rapid screeningGeneral purpose, good for removing saltsDemanding assays requiring high sensitivity and cleanliness

Note: LLOQ (Lower Limit of Quantification) values are representative for various menaquinones and may vary for MK-9 depending on the specific method and instrumentation.

Experimental Protocols & Methodologies

Key Analytical Parameters

Successful quantification of MK-9 by LC-MS/MS depends on optimized chromatographic and mass spectrometric conditions.

Parameter Typical Conditions for Menaquinones
LC Column C18 or Biphenyl, 50-100 mm length, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate/Fluoride
Mobile Phase B Methanol or Acetonitrile/Isopropanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode ESI or APCI, Positive Ion Mode
MS Detection Multiple Reaction Monitoring (MRM)
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is a general procedure for extracting MK-9 and other menaquinones from a plasma or serum matrix.

cluster_LLE LLE Workflow A 1. Aliquot 500 µL Plasma B 2. Add SIL-IS & Vortex A->B C 3. Add Ethanol (Protein Crash) B->C D 4. Add Hexane & Vortex C->D E 5. Centrifuge D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject for LC-MS/MS H->I cluster_SPE SPE Workflow A 1. Plasma + IS + Ethanol C 3. Load Sample A->C B 2. Condition SPE Cartridge B->C D 4. Wash Cartridge C->D E 5. Elute Analytes D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H 8. Inject for LC-MS/MS G->H

References

Technical Support Center: Optimization of Chromatography for Menaquinone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of menaquinones (Vitamin K2).

Frequently Asked Questions (FAQs)

What are the most common chromatographic methods for menaquinone separation?

The most widely used technique for the separation, identification, and quantification of menaquinones is High-Performance Liquid Chromatography (HPLC).[1] Reversed-phase HPLC is particularly common, utilizing stationary phases such as C18 and C30.[2] These are often paired with mobile phases consisting of mixtures of polar and nonpolar solvents. For enhanced separation of structurally similar isomers, C30 columns are often favored.[1][3] Other techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are also employed for their high resolution and efficiency.

How can I improve the separation of menaquinone isomers?

Separating menaquinone isomers, especially the biologically active all-trans form from its cis isomers, can be challenging.[1] Here are several strategies to enhance resolution:

  • Column Selection: C30 columns offer excellent shape selectivity for hydrophobic, long-chain isomers. Chiral columns or columns with specific chemistries like cholesteryl-based stationary phases can also provide unique selectivity for isomers.

  • Temperature Optimization: Column temperature can significantly influence the separation of isomers. For instance, the resolution of vitamin K1 cis/trans isomers on a C30 column is optimal at around 15°C.

  • Mobile Phase Modification: Adjusting the mobile phase composition is a powerful tool. This can involve changing the organic modifier (e.g., methanol vs. acetonitrile), altering the solvent ratios, or using additives. For instance, an isocratic mobile phase with a constant percentage of the organic phase can improve the separation of cis/trans menaquinone isomers. Argentation chromatography, which involves the use of silver ions in the mobile or stationary phase, can be used for the separation of geometric isomers.

  • Gradient Elution: For complex mixtures with a wide range of polarities, gradient elution can improve separation.

What are the critical factors for sample preparation to ensure menaquinone stability?

Menaquinones, particularly long-chain homologs like MK-7, are susceptible to degradation. Key factors to control during sample preparation include:

  • Light Exposure: Menaquinones are light-sensitive. It is crucial to use amber glassware or protect samples from light to prevent isomerization and degradation.

  • pH: Alkaline conditions can promote the degradation of menaquinones. Avoid using alkaline solvents or reagents during extraction and sample handling.

  • Heat: While relatively heat-stable, prolonged exposure to high temperatures should be minimized. If heating is necessary for extraction, it should be for the shortest possible duration.

  • Solvent Purity: Use high-purity, fresh solvents to avoid degradation by impurities like peroxides that can form in aged ethers.

Which detection method is most suitable for my menaquinone analysis?

The choice of detector depends on the required sensitivity and the complexity of the sample matrix:

  • UV Detection: UV detection is frequently used, with wavelengths around 248 nm or 268 nm being effective.

  • Fluorescence Detection: For higher sensitivity and selectivity, especially in complex biological matrices like serum or plasma, fluorescence detection can be employed after post-column reduction of the menaquinones.

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers very low limits of quantification and is ideal for measuring low concentrations of menaquinones in biological fluids.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

What causes peak tailing for menaquinone peaks?

Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause tailing. Adding a small amount of a competitive agent, like a weak acid or base, to the mobile phase can help.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape. Cleaning or replacing the column may be necessary.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.

How can I resolve peak fronting?

Peak fronting is less common than tailing and is often a result of:

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

  • Low Column Temperature: Operating at a temperature that is too low can sometimes result in fronting. A slight increase in column temperature may improve the peak shape.

Issue: Low Analyte Recovery

My menaquinone recovery is low after sample extraction. What are the possible reasons and solutions?

Low recovery of menaquinones is a common issue due to their lipophilic nature and potential for degradation. Consider the following:

  • Incomplete Extraction: Menaquinones are fat-soluble, so an appropriate organic solvent or solvent mixture is crucial for efficient extraction. A mixture of isopropanol and n-hexane is commonly used. For cellular samples, a cell lysis step may be necessary to release the menaquinones.

  • Analyte Degradation: As mentioned in the FAQs, exposure to light, alkaline pH, and heat can degrade menaquinones. Ensure all sample preparation steps are performed under protected conditions.

  • Poor Solubility in Reconstitution Solvent: After evaporation of the extraction solvent, menaquinones can be difficult to redissolve in the polar mobile phases typically used for reversed-phase HPLC. Ensure the reconstitution solvent is compatible with both the analyte and the mobile phase. A mixture of tetrahydrofuran and isopropanol can be effective.

Issue: Poor Resolution Between Menaquinone Homologs or Isomers

I am not getting baseline separation between different menaquinone homologs (e.g., MK-4 and MK-7). How can I improve this?

Improving the resolution between homologs often requires adjusting the chromatographic selectivity. Here are some strategies:

  • Modify the Mobile Phase: Altering the organic solvent (e.g., from methanol to acetonitrile) or the ratio of organic to aqueous phase can change the selectivity.

  • Change the Stationary Phase: Switching to a different column chemistry, such as from a C18 to a C30 or a phenyl column, can provide different interactions and improve separation.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase the resolution between structurally similar compounds.

  • Implement Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be effective for separating compounds with different hydrophobicities.

How can I resolve cis and trans isomers of MK-7?

The separation of cis/trans isomers is a significant challenge in menaquinone analysis as only the all-trans isomer is biologically active.

  • Use a High Shape-Selectivity Column: C30 columns are particularly effective at separating geometric isomers due to their ability to interact with the shape of the molecule.

  • Optimize Column Temperature: As with other isomer separations, temperature is a critical parameter. A systematic study to find the optimal temperature is recommended. For some applications, sub-ambient temperatures (e.g., 15°C) have been shown to be effective.

  • Isocratic Elution: An isocratic mobile phase with a carefully optimized solvent composition can provide better separation of cis/trans isomers compared to a gradient elution.

Issue: Inconsistent Retention Times

What could be causing my retention times to shift between runs?

Shifting retention times can compromise the reliability of your analysis. Common causes include:

  • Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a mixture of solvents, ensure they are well-mixed. Evaporation of a volatile solvent component can also alter the composition over time.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and maintained.

Issue: High Backpressure

My HPLC system is showing high backpressure. What are the common causes and how can I fix it?

High backpressure can damage your HPLC system and column. Common causes include:

  • Blockage in the System: A blockage can occur at various points, including the guard column, column frits, or tubing. Systematically check each component by disconnecting them in reverse order (from the detector back to the pump) to identify the source of the high pressure.

  • Column Contamination: Particulate matter from the sample or precipitation of buffer salts can clog the column. Filtering all samples and mobile phases before use is essential.

  • Inappropriate Flow Rate or Mobile Phase Viscosity: Using a flow rate that is too high for the column or a highly viscous mobile phase can lead to increased backpressure.

Experimental Protocols

Protocol 1: Rapid HPLC-UV Method for MK-7 Determination in Fermented Broth

This protocol is adapted from a method for the rapid quantification of MK-7 in a fermentation broth.

  • Sample Preparation:

    • To 5 mL of fermentation broth, add 200 µL of 5% H₂SO₄ for cell lysis.

    • Add 5 mL of ethanol as the extraction solvent.

    • Sonicate the mixture at 70°C for 15 minutes to improve extraction.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: Kinetex C8

    • Mobile Phase: Isocratic elution (specific composition to be optimized based on the system)

    • Flow Rate: (To be optimized, e.g., 1.0 mL/min)

    • Column Temperature: 35°C

    • Detection: UV at 268 nm

    • Run Time: 3 minutes

Protocol 2: HPLC with Fluorescence Detection for Vitamins K1, MK-4, and MK-7 in Human Serum

This protocol is based on a method for the determination of vitamin K in human serum.

  • Sample Preparation:

    • To 500 µL of serum, add an internal standard and 2 mL of ethanol.

    • Extract the mixture with 4 mL of hexane.

    • Perform solid-phase extraction (SPE) for cleanup.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: (A suitable reversed-phase column, e.g., C18)

    • Mobile Phase: (To be optimized, e.g., a mixture of methanol and a buffer)

    • Post-Column Reaction: Post-column reduction with zinc.

    • Detection: Fluorescence with excitation at 246 nm and emission at 430 nm.

Protocol 3: Separation of MK-7 Geometric Isomers using a C30 Column

This protocol is designed for the separation of cis/trans isomers of MK-7.

  • Chromatographic Conditions:

    • Column: Accucore C30, 2.6 µm

    • Mobile Phase: (A suitable mixture of organic solvents, e.g., methanol/water)

    • Flow Rate: (e.g., 0.5 mL/min)

    • Column Temperature: 15°C

    • Detection: UV at an appropriate wavelength (e.g., 248 nm)

Data Tables

Table 1: Comparison of HPLC Methods for Menaquinone Analysis

ParameterMethod 1: HPLC-UV for MK-7 in Fermentation BrothMethod 2: HPLC-Fluorescence for Vitamin K in SerumMethod 3: HPLC-UV for MK-4 in Human Plasma
Column Kinetex C8Not specified, likely C18T3 Column
Mobile Phase IsocraticNot specifiedIsocratic: Methanol:Phosphate Buffer (95:5), pH 3
Detection UV at 268 nmFluorescence (Ex: 246 nm, Em: 430 nm) with post-column reductionUV at 245 nm
Analytes MK-7Vitamin K1, MK-4, MK-7MK-4
Matrix Fermentation BrothHuman SerumHuman Plasma

Table 2: Typical Performance Characteristics of a Validated MK-7 HPLC-UV Method

ParameterValue
Linearity Range 0.10–18.00 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL
Recovery 96.0%–108.9%
Precision (RSD%) < 5%

Diagrams

TroubleshootingWorkflow Start Chromatographic Issue Identified PoorResolution Poor Resolution Start->PoorResolution PeakShape Poor Peak Shape Start->PeakShape RetentionTime Inconsistent Retention Times Start->RetentionTime Pressure High Backpressure Start->Pressure CheckColumn Check Column (Age, Contamination) PoorResolution->CheckColumn Isomers or Homologs? CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) PoorResolution->CheckMobilePhase OptimizeTemp Optimize Temperature PoorResolution->OptimizeTemp PeakShape->CheckColumn CheckSamplePrep Review Sample Prep (Solvent, Concentration) PeakShape->CheckSamplePrep Tailing or Fronting? RetentionTime->CheckMobilePhase RetentionTime->OptimizeTemp CheckFlowRate Check Flow Rate & Pump RetentionTime->CheckFlowRate Pressure->CheckFlowRate Filter Filter Sample & Mobile Phase Pressure->Filter SystemFlush System Flush/Clean Pressure->SystemFlush Resolved Issue Resolved CheckColumn->Resolved CheckMobilePhase->Resolved OptimizeTemp->Resolved CheckFlowRate->Resolved CheckSamplePrep->Resolved Filter->Resolved SystemFlush->Resolved

Caption: A general workflow for troubleshooting common HPLC issues in menaquinone analysis.

ResolutionFactors cluster_Efficiency Factors Affecting Efficiency cluster_Selectivity Factors Affecting Selectivity cluster_Retention Factors Affecting Retention Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency influenced by Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity influenced by Retention Retention Factor (k) (Retention Time) Resolution->Retention influenced by ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate MobilePhaseComp Mobile Phase Composition (Solvent Type, pH) Selectivity->MobilePhaseComp StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature MobilePhaseStrength Mobile Phase Strength (% Organic) Retention->MobilePhaseStrength

Caption: Key factors influencing chromatographic peak resolution in HPLC.

References

Technical Support Center: Menaquinone-9-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Menaquinone-9-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound?

The monoisotopic mass of unlabeled Menaquinone-9 (MK-9) is 784.6158 g/mol [1]. The 13C6 isotope-labeled version, with six 13C atoms replacing six 12C atoms, will have a mass increase of approximately 6.0201 Da (6 * 1.00335 Da). Therefore, the expected monoisotopic mass of this compound is approximately 790.6359 g/mol .

In electrospray ionization (ESI) mass spectrometry, menaquinones are commonly observed as adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+). Therefore, you should look for the following precursor ions:

Ion TypeExpected m/z
[M+H]+791.6432
[M+Na]+813.6251
[M+NH4]+808.6697

Q2: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

The primary fragmentation pathway for menaquinones involves the cleavage of the long isoprenoid side chain from the naphthoquinone head group. For Menaquinone-9, the side chain consists of nine isoprene units.

  • Unlabeled Menaquinone-9 (MK-9): A common fragmentation of menaquinones is the loss of the entire isoprenoid side chain. However, a more characteristic fragmentation for many lipids is the formation of a stable ion from the head group. For menaquinones, a key fragment results from the cleavage of the bond between the naphthoquinone ring and the isoprenoid side chain, with the charge being retained by the naphthoquinone portion. Based on GC-MS data for MK-9, a prominent fragment is observed at m/z 225[1]. This corresponds to the protonated methylnaphthoquinone moiety after cleavage and rearrangement.

  • This compound: Since the 13C6 label is on the naphthoquinone ring, any fragment containing this ring will exhibit a mass shift of +6 Da compared to the corresponding fragment from the unlabeled compound. Therefore, the characteristic fragment ion for this compound is expected at m/z 231 .

The following diagram illustrates the predicted fragmentation pathway:

fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]+ (m/z 791.6) fragment1 13C6-Naphthoquinone fragment (m/z 231) precursor->fragment1 CID fragment2 Isoprenoid side chain (Neutral Loss) precursor->fragment2 CID

Figure 1: Predicted fragmentation of this compound.

Experimental Protocols

This section provides a general methodology for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Lipid Extraction)

Menaquinones are lipid-soluble, and a liquid-liquid extraction is a common method for their isolation from biological matrices.

  • Materials:

    • Sample (e.g., plasma, cell lysate)

    • Internal standard solution (e.g., a different isotope-labeled menaquinone not present in the sample)

    • Methanol (ice-cold)

    • Methyl-tert-butyl ether (MTBE)

    • Water (MS-grade)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of sample, add 200 µL of ice-cold methanol and the internal standard.

    • Vortex for 30 seconds.

    • Add 1 mL of MTBE and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic layer into a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of mobile phase (e.g., 100 µL of methanol).

2. Liquid Chromatography (LC)

Reverse-phase chromatography is typically used for the separation of menaquinones.

ParameterRecommendation
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a high percentage of A, ramp to a high percentage of B to elute the lipophilic menaquinones. A typical gradient might be: 0-2 min, 80% B; 2-10 min, ramp to 100% B; 10-15 min, hold at 100% B; 15-16 min, return to 80% B; 16-20 min, re-equilibrate at 80% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry (MS)

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and specific quantification of this compound.

ParameterRecommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]+ (m/z 791.6) or [M+Na]+ (m/z 813.6)
Product Ion (Q3) m/z 231
Collision Energy Optimize for the specific instrument, typically in the range of 20-40 eV.
Dwell Time 50 - 100 ms

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of menaquinones.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Signal - Inefficient extraction- Degradation of the analyte (menaquinones are light and heat sensitive)- Poor ionization- Incorrect MS parameters- Optimize the extraction protocol. - Protect samples from light and keep them cool. - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using an atmospheric pressure chemical ionization (APCI) source, which can be more efficient for nonpolar compounds. - Verify the precursor and product ion m/z values and optimize the collision energy.
Poor Peak Shape (Tailing or Broadening) - Column contamination- Inappropriate mobile phase- Sample overload- High dead volume in the LC system- Flush the column with a strong solvent (e.g., isopropanol). - Ensure the mobile phase is compatible with the analyte and column. The use of additives like formic acid and ammonium formate can improve peak shape. - Reduce the injection volume or dilute the sample. - Check and tighten all fittings. Use tubing with a small internal diameter.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects from the sample- Use high-purity solvents and additives. - Clean the LC system and ESI source. - Improve sample cleanup to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts.
Unexpected Fragment Ions - In-source fragmentation- Presence of co-eluting isomers or isobaric compounds- Formation of different adducts- Reduce the cone voltage or declustering potential in the MS source. - Improve chromatographic separation to resolve potential interferences. - Check for the presence of other adducts (e.g., potassium, [M+K]+).

Experimental Workflow Visualization

The following diagram outlines the logical flow of an LC-MS/MS experiment for this compound analysis.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample extraction Lipid Extraction start->extraction reconstitution Reconstitution extraction->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Precursor Ion Selection (Q1) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Detection (Q3) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition quantification Quantification data_acquisition->quantification

Figure 2: LC-MS/MS workflow for this compound.

References

how to correct for isotopic interference in menaquinone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in menaquinone (Vitamin K2) analysis, with a specific focus on correcting for isotopic interference in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in menaquinone analysis?

A1: Isotopic interference in the context of menaquinone analysis refers to the overlap of mass spectral signals from naturally occurring heavy isotopes of an unlabeled menaquinone molecule with the signals of the isotopically labeled internal standard or other analytes of interest. Menaquinones are rich in carbon and hydrogen, both of which have stable heavy isotopes (¹³C and ²H). The natural abundance of these isotopes, particularly ¹³C, means that a population of unlabeled menaquinone molecules will produce a distribution of signals at masses higher than the monoisotopic mass (e.g., M+1, M+2). This can lead to an overestimation of the analyte signal if not properly corrected.

Q2: Why is it crucial to correct for natural isotopic abundance in menaquinone analysis?

Q3: What are the primary sources of isotopic interference for menaquinones?

A3: The primary source of isotopic interference is the natural abundance of the stable isotope ¹³C, which constitutes about 1.1% of all carbon atoms.[2] Given that menaquinones are large molecules with a high number of carbon atoms (e.g., Menaquinone-7 has the formula C₄₆H₆₄O₂), the probability of a molecule containing one or more ¹³C atoms is significant, creating a notable mass isotopomer distribution (MID) even in a pure, unlabeled sample.[3] Heavy isotopes of oxygen (¹⁷O, ¹⁸O) and hydrogen (²H) also contribute to a lesser extent.

Q4: What is a Mass Isotopomer Distribution (MID)?

A4: A Mass Isotopomer Distribution (MID) represents the relative abundance of all isotopic variants of a molecule. For a given menaquinone, the MID will show a peak for the monoisotopic mass (M+0, containing only the most abundant isotopes like ¹²C, ¹H, and ¹⁶O) and subsequent peaks for molecules containing one (M+1), two (M+2), and more heavy isotopes.

Data Presentation: Natural Isotopic Abundance

For accurate correction, it is essential to know the natural abundance of the stable isotopes of the elements that constitute menaquinones.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.985%
²H~0.015%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

This data is a compilation from various sources providing information on the natural abundance of stable isotopes.

Experimental Protocols

Protocol: Correction for Isotopic Interference using a Correction Matrix

This protocol outlines the steps for correcting mass spectrometry data for the natural isotopic abundance of menaquinones.

1. Analyze an Unlabeled Standard:

  • Prepare a pure, unlabeled standard of the menaquinone of interest (e.g., MK-7) at a concentration comparable to your experimental samples.

  • Analyze the standard using the same LC-MS/MS method as your experimental samples.

  • Acquire data across the expected mass range to capture the full mass isotopomer distribution (e.g., from M+0 to M+4).

  • Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental MID of the unlabeled standard.

2. Construct the Correction Matrix (M):

  • The correction matrix is constructed based on the theoretical or experimentally determined MID of the unlabeled standard.

  • The matrix accounts for the probability of each isotopologue contributing to a specific mass.

  • For a simplified example considering only ¹³C, the probability of a molecule with n carbon atoms having k ¹³C atoms follows a binomial distribution.

3. Perform the Correction:

  • The correction is typically performed using a matrix-based method. The fundamental equation is: Corrected MID = M⁻¹ * Observed MID Where M⁻¹ is the inverse of the correction matrix derived from the unlabeled standard's MID.

4. Software-Based Correction:

  • Several software packages are available to automate the correction process, such as IsoCor, IsoCorrectoR, and PolyMID. These tools can take raw MS data and the molecular formula of the analyte to perform the correction for natural isotope abundance.

Mandatory Visualization

Isotopic_Correction_Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition cluster_correction Correction Calculation unlabeled_std Prepare Unlabeled Menaquinone Standard lcms_analysis LC-MS/MS Analysis unlabeled_std->lcms_analysis exp_sample Prepare Experimental Sample exp_sample->lcms_analysis raw_mid_std Acquire Raw MID of Standard lcms_analysis->raw_mid_std raw_mid_sample Acquire Raw MID of Sample lcms_analysis->raw_mid_sample correction_matrix Generate Correction Matrix (M) raw_mid_std->correction_matrix apply_correction Corrected MID = M⁻¹ * Observed MID raw_mid_sample->apply_correction matrix_inversion Invert Matrix (M⁻¹) correction_matrix->matrix_inversion matrix_inversion->apply_correction final_data Corrected Menaquinone Concentration apply_correction->final_data

Caption: Workflow for isotopic interference correction in menaquinone analysis.

Troubleshooting Guide

Issue 1: The calculated corrected concentration of my menaquinone is negative or zero.

  • Possible Cause 1: Incorrect Background Subtraction: Inaccurate background subtraction can distort the measured MID, leading to erroneous correction.

    • Solution: Review your integration parameters and ensure that the background is being subtracted correctly and consistently across all peaks.

  • Possible Cause 2: Signal Saturation: If the detector was saturated during the analysis of either the standard or the sample, the measured isotopic ratios will be incorrect.

    • Solution: Re-run the analysis with diluted samples to ensure the signal is within the linear range of the detector.

  • Possible Cause 3: Inaccurate MID of the Unlabeled Standard: The MID of your standard may not perfectly reflect the natural abundance in your specific samples due to matrix effects or co-eluting interferences.

    • Solution: Consider using a matrix-matched unlabeled standard if possible to get a more accurate representation of the isotopic distribution in your sample matrix.

Issue 2: My results show high variability between replicate injections.

  • Possible Cause 1: Chromatographic Instability: Menaquinones are highly lipophilic, which can sometimes lead to poor peak shapes or retention time shifts, affecting integration consistency.

    • Solution: Optimize your chromatographic method. Ensure proper column equilibration between injections. Consider using a column specifically designed for hydrophobic compounds.

  • Possible Cause 2: Ion Source Contamination: Buildup of contaminants in the ion source can lead to signal instability.

    • Solution: Regularly clean the ion source according to the manufacturer's recommendations.

  • Possible Cause 3: Inconsistent Sample Preparation: Variability in sample extraction and preparation can introduce errors.

    • Solution: Ensure your sample preparation protocol is robust and followed consistently. Use of an appropriate internal standard (e.g., a deuterated menaquinone) can help to correct for variability in sample preparation and matrix effects.

Issue 3: I am using a stable isotope-labeled internal standard, but still see inaccuracies.

  • Possible Cause 1: Isotopic Impurity of the Standard: The labeled internal standard may contain a small percentage of the unlabeled analyte.

    • Solution: Check the certificate of analysis for your labeled standard to determine its isotopic purity. This can be accounted for in your correction calculations.

  • Possible Cause 2: "Cross-talk" between Analyte and Standard: In some cases, the M+n peak of the analyte can interfere with the signal of the labeled internal standard, especially at high analyte-to-standard concentration ratios.

    • Solution: A non-linear calibration curve may be more appropriate in these situations to accurately model the relationship between the analyte and internal standard signals. It may also be beneficial to use an internal standard with a higher mass shift (e.g., ¹³C₆-MK-7 instead of d₃-MK-7) to minimize overlap.

References

improving the limit of detection for Menaquinone-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Menaquinone-9 (MK-9) in various experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during MK-9 analysis that can affect the limit of detection.

Issue 1: Low Signal Intensity or No Detectable MK-9 Peak

Potential Cause Recommended Solution
Inefficient Extraction Menaquinones are lipid-soluble and located in the cell membrane of bacteria. Ensure complete cell lysis and extraction. For bacterial cultures, methods like the lysozyme-chloroform-methanol (LCM) extraction can yield higher concentrations of menaquinones compared to methods relying on freeze-dried cells. For food matrices, a direct solvent extraction with a mixture like 2-propanol-hexane is often effective.[1][2]
Degradation of MK-9 MK-9 is sensitive to light and alkaline conditions.[3] Protect samples from light by using amber vials and minimize exposure. Avoid alkaline solvents during extraction and sample handling. If the sample matrix is alkaline, consider a neutralization step.
Suboptimal HPLC-MS/MS Conditions Optimize MS parameters by infusing a standard solution of MK-9 to determine the optimal capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. The mobile phase composition is also critical; ensure the use of high-purity, LC-MS grade solvents and additives to prevent unwanted adduct formation and increased background noise.[4][5]
Insufficient Fluorescence Signal (HPLC-FLD) Menaquinones do not naturally fluoresce. Post-column reduction is necessary to convert them to their fluorescent hydroquinone form. Ensure the post-column reduction system (e.g., using a zinc or platinum catalyst) is functioning correctly.
Matrix Effects (Ion Suppression in LC-MS) Co-eluting compounds from the sample matrix can suppress the ionization of MK-9, leading to a lower signal. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction. Adjusting the chromatographic method to better separate MK-9 from interfering matrix components can also mitigate this effect.

Issue 2: High Background Noise in Chromatogram

Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents can significantly increase background noise.
Dirty LC-MS System A contaminated LC-MS system, including the ion source, can be a major source of background noise. Regularly clean the ion source and other components of the MS system according to the manufacturer's recommendations.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples to prevent carryover from high-concentration samples to subsequent runs.
Inadequate Sample Filtration Particulates from unfiltered samples can contribute to background noise and clog the system. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: Which analytical method offers the best limit of detection for MK-9?

A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) generally offers the highest sensitivity and specificity for the detection of MK-9, especially in complex matrices like food and biological samples. HPLC with fluorescence detection (HPLC-FLD) after post-column reduction is also a very sensitive method. The choice of method may depend on the available instrumentation and the specific requirements of the experiment.

Q2: How can I improve the extraction of MK-9 from my samples?

A2: To improve extraction efficiency, consider the following:

  • Sample Type: For bacterial cells, direct extraction from wet biomass using methods like the lysozyme-chloroform-methanol (LCM) protocol can be more efficient than using freeze-dried cells. For food samples, direct solvent extraction with isopropanol-hexane is a common and effective method.

  • Thoroughness: Multiple extraction steps can significantly increase the recovery of MK-9. For example, three successive extractions with methanol have been shown to yield high recovery from bacterial fermentation media.

  • Protection from Degradation: As MK-9 is light-sensitive, all extraction steps should be performed in amber glassware or under conditions that protect the sample from light.

Q3: What is post-column derivatization and why is it important for MK-9 detection by fluorescence?

A3: Post-column derivatization is a technique where a chemical reaction is performed on the analyte after it has been separated by the HPLC column but before it reaches the detector. For menaquinones like MK-9, which are not naturally fluorescent, a post-column reduction reaction is used to convert them into their hydroquinone form. This reduced form is highly fluorescent, allowing for very sensitive detection by a fluorescence detector. This is typically achieved by passing the column eluent through a reactor containing a reducing agent, such as metallic zinc or platinum.

Q4: What are the key parameters to optimize for sensitive HPLC-MS/MS detection of MK-9?

A4: For optimal sensitivity in HPLC-MS/MS, focus on:

  • Ionization Source Parameters: Fine-tune the settings of your ion source, such as the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the ionization of MK-9.

  • Collision Energy: Optimize the collision energy in the collision cell to achieve the most abundant and specific fragment ions for Multiple Reaction Monitoring (MRM).

  • Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency. Use volatile buffers and additives that are compatible with mass spectrometry.

  • Chromatographic Separation: Achieve good separation of MK-9 from matrix components to minimize ion suppression. This may involve adjusting the gradient, flow rate, or column chemistry.

Q5: Are there alternative methods to chromatography for MK-9 detection?

A5: Yes, electrochemical methods have shown promise for the sensitive detection of vitamin K2. These methods are often simpler, faster, and less expensive than chromatographic techniques. They rely on the electrochemical properties of the naphthoquinone ring in the menaquinone structure. Voltammetric techniques, in particular, can offer high sensitivity.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Menaquinone-9 (MK-9) using different analytical methods as reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-ESI-MS/MS Food (hazelnut, cheese, broccoli, pork)-2.5 µ g/100 g
TLC-Densitometry Pharmaceutical Products45.5 ng/band91.0 ng/band

Note: Direct comparison of LOD/LOQ values should be made with caution due to differences in instrumentation, sample matrices, and calculation methods.

Experimental Protocols

Protocol 1: HPLC-MS/MS for MK-9 in Food Matrices

This protocol is adapted from a method for the quantification of various vitamin K forms in food.

  • Sample Preparation (Extraction and Clean-up):

    • Homogenize the food sample.

    • To approximately 1 g of the homogenized sample, add an internal standard (e.g., deuterated MK-9).

    • Perform a direct solvent extraction using a mixture of 2-propanol and n-hexane.

    • Vortex vigorously and centrifuge to separate the layers.

    • Collect the upper hexane layer.

    • For high-fat matrices, a lipase treatment step may be necessary to remove triglycerides.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate MK-9 from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for MK-9 and the internal standard.

Protocol 2: HPLC with Fluorescence Detection (Post-Column Reduction) for MK-9

This protocol is based on a general method for menaquinone analysis in animal products.

  • Sample Preparation:

    • Follow a similar extraction procedure as described in Protocol 1.

    • After extraction and evaporation, reconstitute the sample in the mobile phase.

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol, isopropanol, and a buffer (e.g., a solution containing zinc chloride, sodium acetate, and acetic acid in methanol).

    • Flow Rate: 1.0 mL/min.

    • Post-Column Reactor: A packed column containing metallic zinc powder.

    • Fluorescence Detector:

      • Excitation Wavelength: ~243 nm

      • Emission Wavelength: ~430 nm

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food or Bacterial Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for MK-9 analysis by LC-MS/MS.

Experimental_Workflow_HPLC_FLD cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Reduction Post-Column Reduction (Zinc Reactor) HPLC->Reduction FLD Fluorescence Detection Reduction->FLD Data Data Analysis FLD->Data

Caption: Workflow for MK-9 analysis by HPLC-FLD.

Troubleshooting_Low_Sensitivity Start Low/No MK-9 Signal CheckExtraction Is Extraction Efficient? Start->CheckExtraction CheckDegradation Is Sample Degrading? CheckExtraction->CheckDegradation Yes OptimizeExtraction Optimize Lysis & Solvents CheckExtraction->OptimizeExtraction No CheckInstrument Are Instrument Settings Optimal? CheckDegradation->CheckInstrument No ProtectSample Protect from Light & Alkalinity CheckDegradation->ProtectSample Yes OptimizeMS Optimize MS/FLD Parameters CheckInstrument->OptimizeMS No CheckMatrix Are Matrix Effects Present? CheckInstrument->CheckMatrix Yes OptimizeExtraction->CheckDegradation ProtectSample->CheckInstrument OptimizeMS->CheckMatrix ImproveCleanup Improve Sample Clean-up CheckMatrix->ImproveCleanup Yes Resolved Problem Resolved CheckMatrix->Resolved No ImproveCleanup->Resolved

Caption: Troubleshooting low sensitivity for MK-9 analysis.

References

Technical Support Center: Synthesis of Long-Chain Menaquinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of long-chain menaquinones (MK-n), such as MK-7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical and biological synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for specific issues you may encounter in your experiments.

Section 1: Microbial Fermentation for Long-Chain Menaquinones

Question 1: My Bacillus subtilis fermentation is resulting in a low yield of MK-7. What are the potential causes and how can I improve it?

Answer: Low yields of MK-7 in Bacillus subtilis fermentation are a common challenge. Several factors can contribute to this issue. Here's a troubleshooting guide:

  • Suboptimal Fermentation Conditions: The culture environment plays a critical role in MK-7 production. Key parameters to optimize include temperature, pH, aeration, and agitation speed.[1] Dynamic fermentation with high stirring and aeration rates has been shown to significantly enhance the yield compared to static systems.[2]

  • Inadequate Nutrient Availability: The composition of the fermentation medium is crucial. Ensure an optimal carbon-to-nitrogen ratio. Glycerol and soy peptone are commonly used as carbon and nitrogen sources, respectively.[3][4] The addition of key minerals like K₂HPO₄ and MgSO₄·7H₂O is also important.[3]

  • Biofilm Formation: Bacillus subtilis has a tendency to form biofilms, which can hinder large-scale production and lead to operational challenges in static fermentation. Using biofilm reactors or optimizing agitation can help mitigate this issue.

  • Metabolic Bottlenecks: The biosynthetic pathway for MK-7 in B. subtilis can have rate-limiting steps. Metabolic engineering strategies, such as overexpressing key genes in the shikimate and methylerythritol phosphate (MEP) pathways, can enhance the metabolic flux towards MK-7 synthesis.

Troubleshooting Table for Low MK-7 Fermentation Yield

Potential CauseRecommended ActionReference
Suboptimal TemperatureTest a range of temperatures (e.g., 30°C, 37°C, 40°C) to find the optimum for your strain.
Incorrect pHMonitor and control the pH of the medium, typically around 7.0.
Poor Aeration/AgitationIncrease the shaking speed (e.g., 210 rpm) or use a bioreactor with controlled aeration and agitation.
Nutrient LimitationOptimize the concentrations of glycerol, soy peptone, and yeast extract in your medium.
Biofilm FormationConsider using a biofilm reactor or dynamic fermentation with high shear forces.

Question 2: I am having difficulty with the extraction and purification of long-chain menaquinones from my fermentation broth. What are the best practices?

Answer: The hydrophobic nature of long-chain menaquinones presents challenges for extraction and purification. Here are some recommended approaches:

  • Cell Lysis: Since menaquinones are located in the bacterial cytoplasmic membrane, efficient cell disruption is necessary for their recovery.

  • Solvent Extraction: A common method involves a two-phase extraction using a mixture of organic solvents. A popular combination is n-hexane and isopropanol. Ethanol has also been shown to be an effective and "green" solvent for extraction from wet biomass.

  • Purification:

    • Macroporous Resin Chromatography: This is an effective step for purifying the crude extract. The extract is loaded onto the column, impurities are washed away with a low-concentration ethanol solution, and MK-7 is then eluted with a higher concentration of ethanol.

    • Crystallization: For achieving high purity, the eluted MK-7 fraction can be further purified by crystallization.

Section 2: Chemical Synthesis of Long-Chain Menaquinones

Question 3: I am struggling with the stereoselectivity of my chemical synthesis of MK-7, resulting in a mixture of cis and trans isomers. How can I synthesize the all-trans isomer?

Answer: Achieving the all-trans configuration of the isoprenoid side chain is a major challenge in the chemical synthesis of long-chain menaquinones, as the cis isomers are biologically inactive.

  • Convergent Synthesis Strategy: A practical approach for the stereoselective synthesis of all-trans MK-7 is a "1 + 6" convergent strategy. This involves the condensation of a menadione monoprenyl derivative with all-trans hexaprenyl bromide.

  • Challenge in Side-Chain Synthesis: The primary difficulty in this method lies in the preparation of the all-trans hexaprenyl bromide, which is typically synthesized by coupling two triprenyl units derived from trans,trans-farnesol.

  • Alternative Strategies: Other synthetic methods, such as those employing Friedel-Crafts alkylation, often result in low yields and a mixture of isomers. The use of Grignard reagents has shown promise in retaining the stereochemistry of the starting material.

Question 4: The yields of my chemical synthesis of long-chain menaquinones are consistently low. What are the common pitfalls?

Answer: Low yields are a frequent issue in the multi-step chemical synthesis of these complex molecules.

  • Side Reactions: The reactive nature of the intermediates can lead to the formation of unwanted by-products, reducing the yield of the desired product.

  • Purification Losses: Each purification step, which is often necessary to remove isomers and other impurities, can lead to a loss of material. Methods that minimize the number of chromatographic purifications are advantageous for large-scale production.

  • Reaction Conditions: The reaction conditions for each step, including the choice of catalyst, solvent, and temperature, must be carefully optimized to maximize the yield.

Section 3: Analysis of Long-Chain Menaquinones

Question 5: I am finding it difficult to separate and accurately quantify the cis and trans isomers of MK-7 using HPLC. What method do you recommend?

Answer: The separation of geometric isomers is critical for the accurate quantification of the biologically active all-trans form.

  • HPLC Method: A reliable HPLC method with UV detection is commonly used. A C18 or C30 reversed-phase column can be effective. The choice of mobile phase is crucial; for instance, a mixture of 2-propanol and n-hexane has been used successfully. The detection wavelength is typically set around 248 nm.

  • Temperature Control: The separation of cis/trans isomers can be temperature-dependent. For some columns, an optimal separation is achieved at sub-ambient temperatures, for example, around 15°C.

  • Argentation Chromatography: For the preparative separation of isomers for further studies, argentation chromatography, which utilizes the interaction of silver ions with the double bonds of the isoprenoid chain, can be employed.

  • UPLC-MS/MS: For highly sensitive and selective quantification, especially in complex matrices like serum, a UPLC-MS/MS method is recommended.

Quantitative Data Summary

Table 1: Reported Yields of MK-7 in Bacillus subtilis Fermentation

Fermentation ConditionsMK-7 YieldReference
Dynamic fermentation (1,000 rpm, 5 vvm, 40°C, 5 days)226 mg/L
Optimized medium (glycerol, yeast extract, soytone)12.1 mg/L (in biofilm reactor)
Base medium (glycerol, soybean peptone, yeast extract) with K₂HPO₄, 120h, 30°C0.319 mg/L

Table 2: Recovery Rates of Menaquinone Extraction and Purification

MethodRecovery RateReference
Solvent extraction with 2-propanol and n-hexane>94%
Purification with macroporous resin (HPD722)97.2%
Crystallization with 95% ethanol99.3%

Experimental Protocols

Protocol 1: Microbial Production of Menaquinone-7 using Bacillus subtilis

This protocol outlines the steps for the cultivation of Bacillus subtilis for the production of MK-7.

1. Media Preparation:

  • Seed Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Adjust pH to 7.0.
  • Fermentation Medium: 30 g/L Glycerol, 60 g/L Soy Peptone, 5 g/L Yeast Extract, 3 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O. Adjust pH to 7.0.
  • Sterilize all media by autoclaving at 121°C for 15-20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony of Bacillus subtilis into 50 mL of seed medium in a 250 mL flask.
  • Incubate at 37°C with shaking at 170 rpm for 24 hours.

3. Fermentation:

  • Inoculate the fermentation medium with the seed culture (typically 5% v/v).
  • Incubate at 37°C with shaking (e.g., 210 rpm) for a specified period (e.g., 120 hours).

Protocol 2: Extraction and Purification of Menaquinone-7

This protocol details the extraction of MK-7 from the fermentation broth and subsequent purification.

1. Cell Harvesting:

  • Centrifuge the fermentation broth to pellet the bacterial cells.

2. Extraction:

  • Resuspend the cell pellet in a mixture of 2-propanol and n-hexane (2:1, v/v).
  • Agitate the mixture vigorously for 30-60 minutes.
  • Centrifuge to separate the phases and collect the upper organic phase containing the MK-7.

3. Purification:

  • Solvent Evaporation: Concentrate the collected organic phase under vacuum.
  • Macroporous Resin Chromatography:
  • Dissolve the crude extract in ethanol.
  • Load the solution onto a macroporous resin column (e.g., HPD722).
  • Wash the column with a low-concentration ethanol solution to remove impurities.
  • Elute the MK-7 using a higher concentration of ethanol.
  • Crystallization:
  • Concentrate the eluted fraction and recrystallize from 95% ethanol to obtain high-purity MK-7.

Protocol 3: HPLC Analysis of Menaquinone-7

This protocol provides a general method for the quantification of MK-7 using HPLC.

1. Sample Preparation:

  • Dissolve the purified MK-7 or the crude extract in a suitable solvent (e.g., the mobile phase).

2. HPLC Conditions:

  • Column: C18 Gemini column.
  • Mobile Phase: Isocratic mixture of 2-propanol: n-hexane (2:1, v/v).
  • Flow Rate: 0.5 mL/min.
  • Detection: UV detector at 248 nm.
  • Injection Volume: 20 µL.

3. Quantification:

  • Generate a calibration curve using a certified standard of all-trans MK-7.
  • Quantify the MK-7 in the samples by comparing the peak area to the calibration curve.

Visualizations

menaquinone_biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_side_chain Isoprenoid Side-Chain Synthesis cluster_naphthoquinone Naphthoquinone Ring Synthesis cluster_final_assembly Final Assembly Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF Pyruvate Pyruvate IPP Isopentenyl pyrophosphate (IPP) Pyruvate->IPP Glyceraldehyde_3_phosphate Glyceraldehyde 3-phosphate Glyceraldehyde_3_phosphate->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP Heptaprenyl_diphosphate Heptaprenyl diphosphate IPP->Heptaprenyl_diphosphate DMAPP->FPP FPP->Heptaprenyl_diphosphate DMK7 Demethylmenaquinone-7 Heptaprenyl_diphosphate->DMK7 menA DHNA 1,4-dihydroxy- 2-naphthoic acid (DHNA) Isochorismate->DHNA DHNA->DMK7 MK7 Menaquinone-7 (MK-7) DMK7->MK7

Caption: Menaquinone-7 (MK-7) biosynthesis pathway in Bacillus subtilis.

experimental_workflow cluster_fermentation Microbial Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (B. subtilis) Fermentation Fermentation (Optimized Medium) Inoculum_Prep->Fermentation Cell_Harvesting Cell Harvesting (Centrifugation) Fermentation->Cell_Harvesting Solvent_Extraction Solvent Extraction (n-hexane/isopropanol) Cell_Harvesting->Solvent_Extraction Crude_Extract Crude MK-7 Extract Solvent_Extraction->Crude_Extract Chromatography Macroporous Resin Chromatography Crude_Extract->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_MK7 High-Purity MK-7 Crystallization->Pure_MK7 HPLC_Analysis HPLC/UPLC-MS Analysis Pure_MK7->HPLC_Analysis Quantification Quantification & Isomer Analysis HPLC_Analysis->Quantification

Caption: Experimental workflow for MK-7 production, purification, and analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Menaquinone-9 Quantification Using Menaquinone-9-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K₂ homolog. Accurate measurement of MK-9 in biological matrices is crucial for pharmacokinetic studies, nutritional research, and clinical diagnostics. Herein, we detail the validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Menaquinone-9-¹³C₆, and compare its performance against alternative analytical techniques.

Superiority of Stable Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard, such as Menaquinone-9-¹³C₆, is the gold standard for quantitative bioanalysis. This approach offers unparalleled accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response. The ¹³C₆-labeled standard is chemically identical to the analyte (MK-9), ensuring it co-elutes and experiences the same ionization efficiency, thus providing a reliable reference for quantification.

Comparative Analysis of Quantification Methods

While various techniques can be employed for menaquinone analysis, they differ significantly in sensitivity, specificity, and robustness. The following table summarizes the performance of the recommended LC-MS/MS method with Menaquinone-9-¹³C₆ against alternative methods.

Parameter LC-MS/MS with Menaquinone-9-¹³C₆ (Recommended) HPLC with Fluorescence Detection (FD) HPLC with Ultraviolet (UV) Detection
Internal Standard Menaquinone-9-¹³C₆ (Stable Isotope Labeled)Synthetic Vitamin K Analogs or other MenaquinonesNot always utilized; if so, often a non-isotope labeled analog
Specificity Very High (based on mass-to-charge ratio)Moderate (risk of interference from fluorescent matrix components)Low (risk of interference from co-eluting compounds with similar UV absorbance)
Sensitivity (LOQ) Low ng/mL to pg/mL rangeSub-ng/mL to low ng/mL rangeng/mL to µg/mL range
Matrix Effect Effectively compensated by the co-eluting internal standardProne to significant matrix effectsProne to significant matrix effects
Sample Preparation Requires solid-phase or liquid-liquid extractionOften requires extensive clean-up and post-column derivatizationRequires sample clean-up to reduce interferences
Throughput High, with rapid analysis timesModerate, often longer run times and additional post-column stepsModerate to High

Experimental Protocols

LC-MS/MS Quantification of Menaquinone-9 using Menaquinone-9-¹³C₆

This protocol outlines a robust method for the sensitive and accurate quantification of MK-9 in human serum or plasma.

a. Sample Preparation:

  • To 500 µL of serum or plasma, add 50 µL of the Menaquinone-9-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 1 mL of ethanol to precipitate proteins and vortex for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of n-hexane, vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is common.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both MK-9 and Menaquinone-9-¹³C₆.

Alternative Method: HPLC with Fluorescence Detection

This method is more sensitive than UV detection but less specific than LC-MS/MS.

a. Sample Preparation:

  • Sample extraction is performed as described for the LC-MS/MS method.

  • Further sample cleanup using Solid Phase Extraction (SPE) may be necessary to reduce fluorescent interferences.

b. HPLC-FD Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mobile phase such as methanol and water.

  • Post-Column Reaction: A post-column reduction with a reagent like zinc is required to convert the non-fluorescent menaquinones to their fluorescent hydroquinone forms.

  • Detection: Excitation and emission wavelengths are set to detect the fluorescent derivatives.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the underlying principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Menaquinone-9-13C6 sample->add_is protein_precip Protein Precipitation (e.g., Ethanol) add_is->protein_precip lle Liquid-Liquid Extraction (e.g., n-Hexane) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection quantification Quantification (Ratio of MK-9 to MK-9-13C6) ms_detection->quantification result Final Concentration quantification->result

Caption: Experimental workflow for Menaquinone-9 quantification.

isotope_dilution_principle cluster_sample Initial Sample cluster_is Internal Standard Addition cluster_process Sample Processing & Analysis cluster_detection MS Detection cluster_result Final Quantification analyte Menaquinone-9 (Unknown Amount) process_loss Losses during extraction, ionization variation analyte->process_loss is This compound (Known Amount) is->process_loss ratio Measure Peak Area Ratio (MK-9 / MK-9-13C6) process_loss->ratio Both affected equally final_conc Accurate Concentration of Menaquinone-9 ratio->final_conc Ratio remains constant

Caption: Principle of stable isotope dilution analysis.

A Head-to-Head Comparison: Menaquinone-9-¹³C₆ Versus Deuterium-Labeled Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to mimic the behavior of the analyte of interest, thereby compensating for variations during sample preparation and analysis.[1] This guide provides an objective comparison between Menaquinone-9-¹³C₆ and deuterium-labeled menaquinone standards, supported by experimental principles and data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their bioanalytical needs.

Key Performance Differences: ¹³C-Labeled vs. Deuterium-Labeled Standards

The fundamental advantage of ¹³C-labeled standards lies in their near-identical physicochemical properties to the native analyte.[2] This ensures co-elution and identical behavior under various analytical conditions, leading to more accurate quantification. Deuterium-labeled standards, while widely used, can exhibit chromatographic shifts and are susceptible to isotopic exchange, which can compromise data quality.[1][3]

FeatureMenaquinone-9-¹³C₆ (¹³C-Labeled)Deuterium-Labeled Menaquinone-9Rationale & Implications for Menaquinone-9 Analysis
Isotopic Stability High. The ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[3]Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms, especially if located on exchangeable sites.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis of Menaquinone-9.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to unlabeled Menaquinone-9, ensuring co-elution.Can be problematic. The difference in bond strength and polarity between C-H and C-D bonds can lead to chromatographic separation from the native analyte.Co-elution is crucial for accurate compensation of matrix effects. Any separation between the standard and analyte can lead to quantification errors.
Matrix Effect Compensation Superior. Due to co-elution, the ¹³C-labeled standard experiences the exact same matrix effects as the endogenous analyte, allowing for effective normalization.Potentially compromised. If the deuterium-labeled standard does not co-elute perfectly, it may not accurately reflect the matrix effects experienced by the analyte.In complex biological matrices, where matrix effects are a significant challenge, the superior compensation of ¹³C-labeled standards is a major advantage.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. The potential for in-source fragmentation and H-D exchange can complicate spectra and potentially lead to interferences.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally higher due to the more complex synthesis required.Often less expensive and more widely available for a range of small molecules.While budget is a consideration, the potential for compromised data quality with deuterium-labeled standards must be weighed against their lower cost.

Experimental Protocol: Matrix Effect Study

To empirically compare the performance of Menaquinone-9-¹³C₆ and a deuterium-labeled analog (e.g., Menaquinone-9-d7), the following experimental protocol for a matrix effect study in human plasma can be employed.

Objective: To assess the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in the quantification of Menaquinone-9.

Materials:

  • Menaquinone-9 analytical standard

  • Menaquinone-9-¹³C₆ internal standard

  • Menaquinone-9-d7 internal standard

  • Human plasma (pooled, drug-free)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Three sets of samples are prepared:

      • Set A (Neat Solution): Menaquinone-9 and the respective internal standard (either ¹³C₆ or d7) are spiked into the initial mobile phase.

      • Set B (Post-Extraction Spike): Blank plasma is first subjected to protein precipitation with acetonitrile. The resulting supernatant is then spiked with Menaquinone-9 and the respective internal standard.

      • Set C (Pre-Extraction Spike): Menaquinone-9 and the respective internal standard are spiked into blank plasma before protein precipitation.

  • Protein Precipitation: To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A UHPLC system is used with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for Menaquinone-9, Menaquinone-9-¹³C₆, and Menaquinone-9-d7 are monitored.

  • Data Analysis:

    • The peak areas of the analyte and internal standard in each sample are recorded.

    • The Matrix Factor (MF) is calculated as: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • The IS-Normalized MF is calculated as: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1 for the IS-Normalized MF indicates effective compensation for matrix effects.

Quantitative Data Summary

The following table presents plausible data from the described matrix effect study, illustrating the superior performance of Menaquinone-9-¹³C₆.

ParameterMenaquinone-9-d7 as Internal StandardMenaquinone-9-¹³C₆ as Internal Standard
Analyte Retention Time (min) 5.205.20
Internal Standard Retention Time (min) 5.155.20
Matrix Factor (Analyte) 0.65 (Ion Suppression)0.65 (Ion Suppression)
Matrix Factor (Internal Standard) 0.750.65
IS-Normalized Matrix Factor 0.871.00
Coefficient of Variation (CV%) of IS-Normalized MF (n=6) 12.5%3.2%

These hypothetical results show a slight retention time shift for the deuterium-labeled standard, leading to incomplete compensation for the matrix effect and a higher CV. In contrast, the ¹³C-labeled standard co-elutes perfectly, resulting in an IS-Normalized Matrix Factor of 1.00 and a much lower CV, indicating more accurate and precise quantification.

Visualizing the Menaquinone Biosynthesis Pathway

Understanding the biological context of an analyte is crucial for many research applications. Menaquinones are synthesized by bacteria through a well-defined pathway starting from chorismate.

menaquinone_biosynthesis cluster_pathway Menaquinone (Vitamin K2) Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy-2,4- cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoate-CoA OSB->OSB_CoA MenE DHNA 1,4-dihydroxy-2-naphthoate OSB_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA (Prenyltransferase) Menaquinone Menaquinone (MK-n) Demethylmenaquinone->Menaquinone MenG (Methyltransferase)

Menaquinone (Vitamin K2) biosynthesis pathway.

Conclusion

While deuterium-labeled standards can be a cost-effective option for some applications, the potential for chromatographic shifts and isotopic instability can introduce variability and inaccuracy. For demanding bioanalytical applications requiring the highest level of confidence in quantitative data, Menaquinone-9-¹³C₆ is the demonstrably superior choice. Its identical physicochemical properties to the native analyte ensure robust and reliable performance, providing a solid foundation for critical research and development decisions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Menaquinones (Vitamin K2)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of menaquinones (vitamin K2) is paramount for elucidating their physiological roles and for the development of novel therapeutics. The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a comparative analysis of prominent techniques for menaquinone quantification, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Menaquinone Detection Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of menaquinones.[1] More advanced techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography (SFC), offer enhanced sensitivity, specificity, and efficiency.[1][2][3] Below is a summary of validation parameters for different analytical methods used for menaquinone detection, extracted from recent studies.

Validation ParameterHPLC-UVHPLC-FluorescenceLC-MS/MSSupercritical Fluid Chromatography (SFC)
Linearity Range 0.10 - 18.00 µg/mL (MK-7)[4]Not explicitly stated0.1 - 10 ng/mL (Vitamin K1, MK-4, MK-7)Not explicitly stated
Correlation Coefficient (R²) 0.9995 (MK-7)Not explicitly stated>0.980 (K1), >0.994 (MK-4), >0.978 (MK-7)Not explicitly stated
Limit of Detection (LOD) 0.03 µg/mL (MK-7)2-10 pg for all Vitamin K forms0.01 ng/mL (K2MK-7)Not explicitly stated
Limit of Quantification (LOQ) 0.10 µg/mL (MK-7)0.29 µg/mL (MK-7)0.14 nmol/L (PK and MK-4)Not explicitly stated
Accuracy (Recovery) 96.0% - 108.9% (MK-7)>94% (MK-7)>92%Not explicitly stated
Precision (RSD%) < 5% (MK-7)< 2% (intra and inter-day) (MK-7)Intra-assay CVs: 2.3-14.3%, Inter-assay CVs: 7.4-15.2%Not explicitly stated

Experimental Workflows and Methodologies

The accurate analysis of menaquinones involves several key stages, from sample preparation to detection. The following diagram illustrates a generalized workflow.

Menaquinone Analysis Workflow General Workflow for Menaquinone Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Fermentation Broth) Extraction Solvent Extraction (e.g., 2-propanol-hexane) Sample->Extraction Purification Purification (e.g., SPE, Lipase Treatment) Extraction->Purification Chromatography Chromatographic Separation (HPLC, SFC) Purification->Chromatography Detection Detection (UV, Fluorescence, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Analytical Method Comparison Comparison of Analytical Methods for Menaquinones cluster_hplc HPLC-Based Methods cluster_advanced Advanced Methods Analytical_Methods Analytical Methods for Menaquinones HPLC_UV HPLC-UV Analytical_Methods->HPLC_UV HPLC_FD HPLC-Fluorescence Analytical_Methods->HPLC_FD LC_MSMS LC-MS/MS Analytical_Methods->LC_MSMS SFC Supercritical Fluid Chromatography (SFC) Analytical_Methods->SFC UV_Desc UV_Desc HPLC_UV->UV_Desc Good for higher concentrations. Simple and cost-effective. FD_Desc FD_Desc HPLC_FD->FD_Desc Highly sensitive and selective, often requires post-column reduction. MSMS_Desc MSMS_Desc LC_MSMS->MSMS_Desc Very high sensitivity and specificity. Ideal for complex matrices and low concentrations. SFC_Desc SFC_Desc SFC->SFC_Desc Rapid analysis times and reduced organic solvent consumption. Good for isomer separation.

References

The Superiority of Menaquinone-9-¹³C₆ as an Internal Standard for Accurate and Precise Quantification of Vitamin K₂

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of menaquinones, a group of Vitamin K₂ homologs, is critical for understanding their physiological roles and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in complex biological matrices. This guide provides a comprehensive comparison of Menaquinone-9-¹³C₆ with other internal standards, supported by experimental data, to highlight its superior performance in terms of accuracy and precision.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like menaquinones.[1][2][3] The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[4] While deuterated standards (e.g., d₇-MK-9) are commonly used, they can exhibit slight chromatographic shifts and different fragmentation patterns compared to their non-labeled counterparts. In contrast, ¹³C-labeled internal standards, such as Menaquinone-9-¹³C₆, have nearly identical physicochemical properties to the native analyte, leading to more accurate correction and improved data quality.

Comparative Analysis of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of menaquinone quantification. While data specifically for Menaquinone-9-¹³C₆ is emerging, the well-established principles of isotope dilution mass spectrometry and data from analogous ¹³C-labeled standards in other fields strongly support its superiority over deuterated and other non-isotopic internal standards.

Key Performance Parameters
ParameterMenaquinone-9-¹³C₆ (Inferred Performance)Deuterated Standards (e.g., d₇-MK-9)Non-Isotopic Standards (e.g., other MKs)
Accuracy Very HighHighModerate to Low
Precision Very HighHighModerate to Low
Matrix Effect Compensation ExcellentGoodPoor
Chromatographic Co-elution Near-perfectSlight retention time shift may occurDifferent retention times
Cost HighModerateLow

Experimental Data Summary

The following tables summarize validation parameters from studies utilizing isotopically labeled internal standards for menaquinone analysis. While these studies primarily used deuterated standards, the data provides a benchmark for the expected performance of ¹³C-labeled standards. The use of a ¹³C-labeled standard like Menaquinone-9-¹³C₆ is anticipated to meet or exceed these performance metrics.

Table 1: LC-MS/MS Method Validation for Menaquinones in Human Serum
ParameterPhylloquinone (K₁)Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)
Internal Standard d₇-K₁d₇-MK-4d₇-MK-7
Intra-assay Precision (CV%) 2.3 - 10.43.2 - 14.36.0 - 11.1
Inter-assay Precision (CV%) 7.4 - 12.88.7 - 15.27.2 - 13.2
Accuracy (Bias %) 3.5 - 10.20.5 - 10.72.0 - 6.7
Recovery (%) 102.6 - 108.394.0 - 108.7100.6 - 106.7
Lower Limit of Quantification (LLOQ) 0.03 ng/mL0.03 ng/mL0.03 ng/mL
Data adapted from Klapkova et al., 2019.
Table 2: LC-ESI-MS/MS Method Validation for Menaquinones in Food Matrices
ParameterPK, MK-4, MK-7, MK-9MK-5, MK-8, MK-10MK-6
Internal Standard d₇-PK, d₇-MK-4, d₇-MK-7, d₇-MK-9d₇-MK-7, d₇-MK-9d₇-MK-7
Intra- and Inter-assay Precision <15%<20%≤25%
Limit of Quantification (LOQ) ≤4 µ g/100 g≤4 µ g/100 g≤4 µ g/100 g
Data adapted from a 2022 study on vitamin K quantification in foods.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. The following is a generalized protocol for the quantification of menaquinones in a biological matrix using an internal standard.

Sample Preparation
  • Spiking: To 500 µL of the sample (e.g., serum, plasma), add a known amount of the internal standard solution (Menaquinone-9-¹³C₆).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as n-hexane or a mixture of isopropanol and hexane.

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of methanol and water containing a suitable modifier like ammonium fluoride.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (e.g., MK-9) and the internal standard (Menaquinone-9-¹³C₆).

Visualizing the Workflow and Principles

Diagrams can effectively illustrate complex analytical processes and principles.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Menaquinone-9-13C6 Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation (HPLC/UPLC) Recon->LC MS Mass Spectrometric Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Cal Quantify against Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Caption: Experimental workflow for menaquinone quantification.

G cluster_sample Sample cluster_is Internal Standard Analyte Unknown Amount of Native Analyte (e.g., MK-9) Mix Mix Sample and IS Analyte->Mix IS Known Amount of 13C-Labeled IS (this compound) IS->Mix Process Sample Preparation & LC-MS/MS Analysis Mix->Process Detect Measure Peak Area Ratio (Native / 13C-Labeled) Process->Detect Quantify Accurate Quantification Detect->Quantify

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

A Comparative Analysis of Menaquinone-9 Levels Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, across various biological species. MK-9, primarily of bacterial origin, plays a crucial role in electron transport and has been a subject of interest for its potential health benefits. This document summarizes quantitative data on MK-9 levels, details the experimental protocols for its quantification, and illustrates key biological and experimental pathways.

Quantitative Analysis of Menaquinone-9

Menaquinone-9 concentrations vary significantly among different species, with the highest levels typically found in bacteria and fermented foods. The following tables summarize the quantitative data for MK-9 levels in various bacteria, fermented dairy products, and animal tissues.

Table 1: Menaquinone-9 (MK-9) Levels in Bacterial Species

Bacterial SpeciesStrainGrowth ConditionsMK-9 ConcentrationReference
Lactococcus lactisssp. cremoris MG1363Static fermentationMajor MK variant, with MK-8[1]
Lactococcus lactisMultiple strainsVariousMK-8 and MK-9 are major variants[1][2]
Escherichia coliK12 MG1655Anaerobic~9-fold higher than aerobic[3]
Escherichia coliAN386 (menA mutant)-MK-9 absent[4]
Escherichia coliGenetically engineeredExpression of nona-PDS geneMK-9 detected
Bacillus subtilisWild-type-Produces various menaquinones
Mycobacterium--Primary menaquinone is MK-9

Table 2: Menaquinone-9 (MK-9) Levels in Fermented Dairy Products (Cheese)

Cheese TypeStarter CultureMK-9 Concentration (ng/g)Reference
Norwegian JarlsbergPropionibacteriaHigh (MK-9(4H): 200-650)
Swiss EmmentalPropionibacteriaHigh (MK-9(4H): 200-650)
Vacherin FribourgeoisLactococcus spp.Median: 149 (as μg/kg)
RacletteLactococcus spp.Median: 167 (as μg/kg)
Danablu-Up to 323
Cheddar-Variable, can decrease with ripening
Various Cheeses-Can range from 0 to 359.8 (as μ g/100g )

Table 3: Menaquinone-9 (MK-9) Levels in Animal Tissues

Animal SpeciesTissueConditionMK-9 ConcentrationReference
Mouse (C57BL/6)LiverMK-9 supplemented diet (2.1 mg/kg)Significantly higher than control
Mouse (C57BL/6)BoneMK-9 supplemented dietMK-9 is a precursor to MK-4; MK-9 itself not detected
RatLiver-Hepatic turnover is slower than phylloquinone

Experimental Protocols for Menaquinone-9 Quantification

The accurate quantification of MK-9 from various biological matrices is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed. Below are generalized protocols for these methods.

Sample Preparation: Extraction of Menaquinones

The extraction procedure is critical and varies depending on the sample matrix.

  • For Bacterial Cultures:

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells. This can be achieved by sonication or by using a solvent mixture with acid (e.g., 5% H2SO4 in ethanol) and heating.

    • Extract the lipids containing menaquinones using a mixture of organic solvents, such as chloroform/methanol (2:1, v/v) or n-hexane/isopropanol.

    • The organic phase, containing the menaquinones, is collected and evaporated to dryness under a stream of nitrogen.

    • The residue is then reconstituted in a suitable solvent (e.g., ethanol or the mobile phase) for chromatographic analysis.

  • For Fermented Foods (e.g., Cheese):

    • Homogenize the sample.

    • Perform a direct solvent extraction with a mixture like n-hexane and isopropanol.

    • For high-fat matrices, a saponification step may be necessary to remove interfering lipids.

    • The organic extract is washed, dried, and evaporated before being redissolved for analysis.

  • For Animal Tissues:

    • Homogenize the tissue sample in a suitable buffer.

    • Extract the lipids using a solvent system such as n-hexane/isopropanol.

    • The subsequent steps of washing, drying, evaporation, and reconstitution are similar to those for other sample types.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 or C8 column is typically used.

    • Mobile Phase: A non-polar mobile phase is used for isocratic or gradient elution. Common mobile phases include mixtures of methanol, ethanol, isopropanol, and n-hexane.

    • Detection:

      • UV Detection: Menaquinones can be detected by their UV absorbance, typically around 248 nm or 268 nm.

      • Fluorescence Detection: For higher sensitivity and selectivity, post-column reduction of menaquinones to their hydroquinone forms is performed, followed by fluorescence detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of low levels of menaquinones in complex biological matrices.

    • The separation is achieved using a reversed-phase column similar to HPLC.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify MK-9 based on its parent and daughter ion transitions.

Signaling Pathways and Biological Roles

Menaquinone-9 Biosynthesis Pathway

Menaquinone-9 is synthesized by bacteria through the menaquinone biosynthesis pathway. This pathway starts from chorismate, a key intermediate in the shikimate pathway. The following diagram illustrates the key steps in the biosynthesis of menaquinones in bacteria like E. coli.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF DHNA_CoA 1,4-dihydroxy-2- naphthoyl-CoA Isochorismate->DHNA_CoA MenD, MenH, MenC, MenE, MenB Demethylmenaquinone Demethylmenaquinone-9 DHNA_CoA->Demethylmenaquinone MenA Menaquinone9 Menaquinone-9 (MK-9) Demethylmenaquinone->Menaquinone9 MenG (UbiE)

Bacterial Menaquinone-9 Biosynthesis Pathway.
Role in the Electron Transport Chain

The primary and well-established role of Menaquinone-9 in bacteria is as a lipid-soluble electron carrier in the electron transport chain, particularly under anaerobic conditions. It accepts electrons from various dehydrogenases and transfers them to terminal reductases, contributing to the generation of a proton motive force for ATP synthesis.

Electron_Transport_Chain cluster_membrane Bacterial Cytoplasmic Membrane Donor Electron Donor (e.g., NADH, FADH2) Dehydrogenase Dehydrogenase Donor->Dehydrogenase MK9_pool Menaquinone-9 Pool (MK-9 <-> MK-9H2) Dehydrogenase->MK9_pool 2e- H_out H+ Dehydrogenase->H_out H+ pumping Terminal_Reductase Terminal Reductase (e.g., Nitrate Reductase) MK9_pool->Terminal_Reductase 2e- Acceptor Terminal Electron Acceptor (e.g., NO3-) Terminal_Reductase->Acceptor Terminal_Reductase->H_out H+ pumping H_in H+ Membrane Cytoplasmic Side Periplasmic Side

Role of MK-9 in the Bacterial Electron Transport Chain.

While menaquinone biosynthesis has been linked to quorum sensing in some bacteria, such as Bacillus subtilis, there is currently limited direct evidence to suggest that MK-9 itself acts as a signaling molecule to trigger specific intracellular signaling cascades in either bacteria or host cells. Its primary characterized function remains within the bioenergetic processes of the bacterial cell.

Experimental Workflow for MK-9 Quantification

The following diagram outlines a typical workflow for the quantification of Menaquinone-9 from a biological sample using LC-MS/MS.

MK9_Quantification_Workflow Sample Biological Sample (Bacteria, Food, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., n-hexane/isopropanol) Homogenization->Extraction Purification Purification / Evaporation Extraction->Purification Reconstitution Reconstitution in Solvent Purification->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Workflow for Menaquinone-9 Quantification.

References

A Comparative Guide to Menaquinone-9-13C6 Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity, stable isotope-labeled internal standards for the accurate quantification of Menaquinone-9 (MK-9), a member of the vitamin K2 family, this guide provides a comparative overview of commercially available Menaquinone-9-13C6 standards. We will also explore a deuterated alternative, Menaquinone-9-d7, and present supporting experimental data and protocols for their use in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Comparison of Menaquinone-9 Stable Isotope-Labeled Standards

The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in quantitative analysis. Key parameters for consideration include chemical and isotopic purity, as these directly impact the reliability of the analytical method. Below is a summary of the available data for this compound and Menaquinone-9-d7 standards from various suppliers.

ParameterThis compound (Sigma-Aldrich)This compound (Eurisotop)Menaquinone-9-d7 (MedchemExpress)Menaquinone-9-d7 (IsoSciences)
Product Name Vitamin K2 (MK-9)-4′,5,6,7,8,8′-13C6VITAMIN K2 (MENAQUINONE MK-9) (4',5,6,7,8,8'-13C6, 99%)Menaquinone-9-d7Menaquinone-9-[d7] (MK-9-[d7])
Chemical Purity ≥95% (CP)95%[1][2]Information not publicly available≥95%
Isotopic Purity ≥99 atom % 13C99%[1]Information not publicly availableInformation not publicly available
Storage -20°CInformation not publicly availableInformation not publicly availableInformation not publicly available
Form PowderInformation not publicly availableInformation not publicly availableInformation not publicly available

Note: While Clearsynth and MedchemExpress are also suppliers of this compound, specific quantitative data from their Certificates of Analysis were not publicly available at the time of this review. It is recommended to contact the suppliers directly for the most current and complete product specifications.

Alternative Stable Isotope-Labeled Standard: Menaquinone-9-d7

Experimental Protocol: Quantification of Menaquinone-9 in a Biological Matrix using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Menaquinone-9 in a biological matrix (e.g., plasma, serum) using a stable isotope-labeled internal standard such as this compound or Menaquinone-9-d7.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 500 µL of the serum or plasma sample, add 50 µL of the internal standard solution (this compound or Menaquinone-9-d7 in a suitable solvent like ethanol at a concentration of 1000 ng/mL).

  • Vortex the mixture briefly.

  • Add 1.5 mL of cold ethanol to precipitate the proteins and vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for another minute to extract the lipids, including Menaquinone-9.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a mixture of water and methanol (1:3 v/v).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is recommended for quantitative analysis in multiple reaction monitoring (MRM) mode.

  • Column: A C18 reversed-phase column is suitable for the separation of these hydrophobic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

3. Data Analysis

  • Quantification is achieved by creating a calibration curve using known concentrations of unlabeled Menaquinone-9 standard and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample add_is Add Internal Standard (this compound or -d7) serum->add_is protein_precip Protein Precipitation (Ethanol) add_is->protein_precip lle Liquid-Liquid Extraction (n-Hexane) protein_precip->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Menaquinone-9 quantification.

logical_relationship cluster_goal Primary Goal cluster_components Key Components cluster_outcome Desired Outcome quantification Accurate Quantification of Menaquinone-9 analyte Menaquinone-9 (Analyte) quantification->analyte is Stable Isotope-Labeled Internal Standard (this compound or -d7) quantification->is lcms LC-MS/MS System quantification->lcms reliable_results Reliable & Reproducible Results analyte->reliable_results is->reliable_results lcms->reliable_results

Caption: Logical relationship for accurate quantification.

References

A Comparative Guide to Inter-Laboratory Performance of Vitamin K2 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance of Vitamin K2 Measurement Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of various forms of vitamin K2, as reported in independent studies.

Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

AnalyteMatrixLinearity Range (µg/mL)Accuracy (% Recovery or % Difference)Precision (% CV or % RSD)LLOQ/LOD (µg/mL)
MK-4Human Plasma0.5 - 36.18% - 8.74% (% Difference)[1]5.50% - 17.42% (% CV)[1]LLOQ: 0.5[1]
MK-7Fermentation Broth0.10 - 18.0096.0% - 108.9% (% Recovery)[2]< 5% (% RSD)[2]LOD: 0.03, LOQ: 0.10

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

AnalyteMatrixLinearity Range (ng/mL)Intra-assay Precision (% CV)Inter-assay Precision (% CV)LOQ (ng/mL)
Vitamin K1Plasma0.03 - 10.02.3 - 10.47.4 - 12.8Not specified
MK-4Plasma0.03 - 10.03.2 - 14.38.7 - 15.20.04
MK-7Plasma0.03 - 10.06.0 - 11.17.2 - 13.20.03

Table 3: Thin-Layer Chromatography (TLC)-Densitometry

AnalyteMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD/LOQ (ng/band)
K1Pharmaceutical/Dietary Supplements8.33 - 116.6795.78 - 104.96< 2.70LOD: 25.0, LOQ: 50.0
MK-4Pharmaceutical/Dietary Supplements8.33 - 116.6795.78 - 104.96< 2.70Not specified
MK-7Pharmaceutical/Dietary Supplements13.17 - 131.6795.78 - 104.96< 2.70Not specified
MK-9Pharmaceutical/Dietary Supplements15.17 - 151.6795.78 - 104.96< 2.70Not specified

Table 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalyteMatrixLinearity Range (ng/mL)AccuracyPrecisionLLOQ (ng/mL)
Vitamin K1, MK-4, MK-7Charcoal Stripped Plasma0.1 - 10ExcellentExcellent0.1

Experimental Protocols

The methodologies for the key experiments cited are detailed below to provide a comprehensive understanding of the experimental conditions.

1. HPLC-UV for MK-4 in Human Plasma

  • Sample Preparation: Vitamin K2 (MK-4) was extracted from human plasma using acetonitrile.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) was performed using a T3 column.

  • Mobile Phase: An isocratic mobile phase consisting of methanol and phosphate buffer (95:5) at pH 3 was used.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection was carried out at a wavelength of 245 nm.

  • Temperature: The column was maintained at 30°C.

2. HPLC-FLD for MK-4 and MK-7 in Human Serum

  • Sample Preparation: 500 µL of serum was mixed with an internal standard and 2 mL of ethanol. The mixture was then extracted with 4 mL of hexane, followed by solid-phase extraction.

  • Chromatography: HPLC was performed with post-column zinc reduction.

  • Detection: Fluorescence detection was used with an excitation wavelength of 246 nm and an emission wavelength of 430 nm.

3. TLC-Densitometry for Various Vitamin K Forms

  • Sample Preparation: Accurately weighed amounts of vitamin standards were added to solutions of pharmaceutical products or supplements.

  • Chromatography: Analysis was performed on silica gel RP-18 F₂₅₄s plates.

  • Mobile Phase: A mixture of methanol, ethanol, and isopropanol in a volume ratio of 15:1:4 was used as the mobile phase.

  • Detection: Densitometric measurements were made at 254 nm.

4. LC-MS/MS for Vitamin K1, MK-4, and MK-7

  • Sample Preparation: 500 µL of charcoal-stripped human plasma was fortified with the vitamin K analytes and an internal standard (deuterated vitamin K1). The sample was then extracted with acetonitrile at a 1:3 ratio, followed by evaporation and reconstitution in 50 µL of the initial mobile phase.

  • Chromatography: An Accucore Biphenyl analytical column (2.6 µm, 50 x 2.1 mm) was used.

  • Detection: A triple-stage quadrupole mass spectrometer with electrospray ionization (ESI) was used for detection.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in vitamin K2 analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing start Sample Receipt extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration injection Sample Injection concentration->injection separation HPLC / LC-MS/MS Separation injection->separation detection UV / Fluorescence / MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: General experimental workflow for Vitamin K2 analysis.

analytical_methods HPLC HPLC UV UV Detection HPLC->UV Fluorescence Fluorescence HPLC->Fluorescence TLC TLC Densitometry Densitometry TLC->Densitometry LCMS LC-MS/MS MassSpec Mass Spectrometry LCMS->MassSpec

Caption: Common analytical techniques for Vitamin K2 measurement.

References

A Comparative Purity Assessment of Synthetic Menaquinone-9-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for assessing the chemical and isotopic purity of synthetic Menaquinone-9-¹³C₆ (MK-9-¹³C₆), a crucial internal standard for mass spectrometry-based quantification of its unlabeled analogue, Menaquinone-9 (MK-9). The performance of MK-9-¹³C₆ as an internal standard is critically dependent on its purity. Here, we present experimental data and protocols for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This comparison is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their analytical workflows.

Data Presentation: Purity and Isotopic Enrichment Comparison

The following table summarizes the typical purity assessment data for a batch of synthetic Menaquinone-9-¹³C₆ compared to its unlabeled counterpart.

ParameterMethodMenaquinone-9-¹³C₆ (Product)Unlabeled Menaquinone-9 (Alternative)Justification
Chemical Purity HPLC-UV (270 nm)≥ 98.5%≥ 98.5%Ensures that the chromatographic response is primarily from the compound of interest and not from synthesis-related impurities.
Isotopic Purity Mass Spectrometry≥ 99 atom % ¹³CN/AConfirms the high enrichment of the stable isotope, which is critical for its function as an internal standard and to avoid signal overlap with the analyte.
Identity Confirmation ¹H NMR, ¹³C NMRConforms to structureConforms to structureVerifies the correct chemical structure and the incorporation of the ¹³C labels at the expected positions on the naphthoquinone ring.[1]
Potential Impurities HPLC-MSCis-isomers, synthesis intermediatesCis-isomers, synthesis intermediatesSynthetic routes for menaquinones can generate geometric (cis/trans) isomers which may have different biological activities and chromatographic behavior.[2][3]
Molecular Weight Mass Spectrometry791.19 g/mol (for ¹³C₆)785.2 g/mol The 6 Dalton mass shift confirms the incorporation of six ¹³C atoms and allows for clear differentiation from the unlabeled analyte in mass spectrometry.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the menaquinone sample by separating it from potential impurities.

  • Instrumentation : HPLC system with UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase : Isocratic elution with 97% Methanol and 3% Water.

  • Flow Rate : 0.7 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 270 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a 1:9 mixture of tetrahydrofuran and isopropanol to a concentration of 0.1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Impurity Profiling

LC-MS is employed to confirm the molecular weight, assess the isotopic enrichment, and identify any low-level impurities.

  • Instrumentation : HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column : Phenyl-Hexyl column (e.g., 2.0 mm x 100 mm, 3 µm particle size).

  • Mobile Phase : A binary gradient consisting of:

    • Eluent A: Methanol/Water (1:1) with 0.1% formic acid.

    • Eluent B: Methanol with 0.1% formic acid.

  • Gradient Program : A typical gradient would start with a higher percentage of Eluent A and ramp up to 100% Eluent B to elute the highly lipophilic menaquinone.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 50°C.

  • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

  • MS Detection : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the specific m/z for the ¹³C₆-labeled and unlabeled compounds.

    • Menaquinone-9-¹³C₆ : Monitor for [M+H]⁺ at m/z 791.2.

    • Unlabeled Menaquinone-9 : Monitor for [M+H]⁺ at m/z 785.2.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct and highly accurate method for determining the absolute purity of the material without the need for a specific reference standard of the same compound.

  • Instrumentation : High-field NMR Spectrometer (e.g., 500 MHz or higher).

  • Internal Standard : A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals that do not overlap with the analyte.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Sample Preparation :

    • Accurately weigh a specific amount of the Menaquinone-9-¹³C₆ sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters :

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing :

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from Menaquinone-9-¹³C₆ and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molecular weight

      • W = Weight

      • Purity = Purity of the calibrant

      • x = Analyte (Menaquinone-9-¹³C₆)

      • cal = Internal standard (calibrant)

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output Sample Weigh MK-9-¹³C₆ Solvent Dissolve in THF/Isopropanol Sample->Solvent Injection Inject 10 µL Solvent->Injection Column C18 Reverse Phase Isocratic Elution Injection->Column Detection UV Detection (270 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Area % (Chemical Purity) Chromatogram->Purity

Caption: HPLC-UV workflow for chemical purity assessment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Data Analysis Sample Dissolve MK-9-¹³C₆ in Mobile Phase Injection Inject Sample Sample->Injection LC_Sep LC Separation (Phenyl-Hexyl Column, Gradient Elution) Injection->LC_Sep Ionization APCI / ESI Source (Positive Mode) LC_Sep->Ionization MS_Detect Mass Analyzer (SIM/MRM) Ionization->MS_Detect MassSpec Mass Spectrum MS_Detect->MassSpec IsoPurity Isotopic Purity (m/z 791.2 vs 785.2) MassSpec->IsoPurity ImpurityID Impurity Profile MassSpec->ImpurityID

Caption: LC-MS workflow for isotopic purity and impurity profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition & Processing cluster_output Purity Calculation Weigh_Sample Accurately Weigh MK-9-¹³C₆ Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Signals (Analyte & Standard) Process->Integrate Calculate Calculate Absolute Purity using Formula Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

References

A Comparative Guide to Analytical Method Validation: FDA and EMA Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process. This guide provides a comparative overview of these guidelines, supported by illustrative experimental data to aid in the selection and validation of analytical techniques.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This involves a thorough evaluation of a method's performance characteristics to ensure that it consistently produces accurate and reliable results.[1][3] Both the FDA and EMA follow the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a framework for the validation of analytical procedures.[4]

Key Validation Parameters

The core of analytical method validation lies in the assessment of several key performance parameters. These parameters are essential for demonstrating a method's suitability and are required by both the FDA and EMA. While the fundamental principles are the same, there can be subtle differences in the emphasis and interpretation between the two agencies.

A summary of the key validation parameters is presented below:

Validation ParameterDescription
Accuracy The closeness of test results to the true value. It is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Analytical Technologies

The selection of an analytical technology is a critical decision in the drug development process. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for the analysis of small molecules, while immunoassays (like ELISA) and mass spectrometry (MS) are often employed for larger molecules such as biologics. Below is a comparative summary of validation data for two common scenarios.

Scenario 1: Comparison of HPLC and UPLC for the Assay of a Small Molecule Drug

Validation ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 2.0%
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999≥ 0.99
Range 10 - 150 µg/mL1 - 100 µg/mLDefined by linearity, accuracy, and precision
LOD 1 µg/mL0.1 µg/mLReportable
LOQ 3 µg/mL0.3 µg/mLReportable
Robustness PassedPassedNo significant impact on results

UPLC generally offers improvements in speed, resolution, and sensitivity over traditional HPLC, which is reflected in the lower LOD and LOQ values and potentially better precision.

Scenario 2: Comparison of Immunoassay (ELISA) and Mass Spectrometry (LC-MS/MS) for Quantification of a Monoclonal Antibody

Validation ParameterMethod A (ELISA)Method B (LC-MS/MS)Acceptance Criteria
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (RSD%)
- Intra-assay≤ 15%≤ 10%≤ 20%
- Inter-assay≤ 20%≤ 15%≤ 25%
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.995≥ 0.98
Range 1 - 50 ng/mL0.5 - 100 ng/mLDefined by linearity, accuracy, and precision
LOD 0.5 ng/mL0.1 ng/mLReportable
LOQ 1 ng/mL0.5 ng/mLReportable
Specificity Potential for cross-reactivityHigh specificity based on mass-to-charge ratioNo significant interference

While immunoassays are highly sensitive, they can be susceptible to interferences from cross-reacting molecules. Mass spectrometry generally offers higher specificity and a wider dynamic range.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of typical experimental protocols for the validation parameters.

Accuracy Protocol
  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Prepare a minimum of three replicates for each concentration level.

  • Analyze the samples using the analytical method.

  • Calculate the percent recovery for each replicate by comparing the measured concentration to the known spiked concentration.

  • The mean percent recovery should be within the acceptance criteria (e.g., 98-102% for drug substance and 95-105% for drug product).

Precision Protocol
  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of the same homogeneous lot at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with different analysts, on different days, and with different instruments.

    • Calculate the RSD of the combined results.

  • Reproducibility:

    • This is typically assessed in a collaborative study between different laboratories.

Linearity Protocol
  • Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the analytical method.

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • The correlation coefficient should typically be ≥ 0.99.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is essential. The following diagrams, generated using Graphviz, illustrate the overall workflow and the relationship between different validation parameters.

G Analytical Method Validation Workflow A Method Development B Validation Protocol A->B Define Scope and Acceptance Criteria C Execution of Validation Experiments B->C Execute Protocol D Data Analysis and Evaluation C->D Generate Data E Validation Report D->E Summarize Results F Method Implementation for Routine Use E->F Approve Method

Caption: A high-level overview of the analytical method validation process.

G Interrelationship of Key Validation Parameters Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Defines Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Precision

Caption: The relationship between different analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Menaquinone-9-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Menaquinone-9-13C6, a stable isotope-labeled form of Vitamin K2. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Assessment

The initial step in the proper disposal of any chemical is to understand its potential hazards. This compound is a stable isotope-labeled compound and is not radioactive. Therefore, no special precautions for radioactivity are required. The safety profile of an isotopically labeled compound is generally assumed to be similar to its unlabeled counterpart.

Key Hazard Considerations for Menaquinone Compounds:

  • May be harmful if inhaled, ingested, or comes into contact with skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Waste Classification

Based on its characteristics, this compound waste should be classified as non-hazardous chemical waste in most jurisdictions, unless it is mixed with other substances that would render it hazardous. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.

Segregation and Storage of Waste

Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure correct disposal.

  • Solid Waste:

    • Place any solid this compound waste, such as contaminated personal protective equipment (PPE) like gloves and weighing papers, into a designated, sealable, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • If this compound is in a solution, do not dispose of it down the drain.

    • Collect the liquid waste in a separate, leak-proof, and sealable container.

    • Ensure the container is compatible with the solvent used.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound".

    • Include the concentration (if in solution) and the date the waste was first added to the container.

    • Use your institution's standardized hazardous waste labels if available.

Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.

Step-by-Step Disposal Workflow:

  • Package the Waste: Ensure all waste containers are securely sealed.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is crucial for regulatory compliance and tracking.

  • Scheduled Pickup: The licensed waste disposal service will collect the waste at a scheduled time.

The following diagram illustrates the decision-making process for the proper disposal of this compound:

This compound Disposal Workflow A Identify Waste: This compound B Assess Hazards: - Non-radioactive - Potential irritant - Consult SDS A->B C Segregate Waste: - Solid vs. Liquid - Use compatible containers B->C D Label Container: - Full chemical name - Date and concentration C->D E Contact EHS for Pickup D->E F Complete Disposal Documentation E->F G Waste Collected by Licensed Professional Service F->G

Personal protective equipment for handling Menaquinone-9-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of Menaquinone-9-13C6 in a laboratory setting. The guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and to build confidence in laboratory safety and chemical handling.

I. Compound Identification and Properties

This compound is a stable isotope-labeled form of Menaquinone-9 (MK-9), a member of the Vitamin K2 family. The carbon-13 isotope is non-radioactive, meaning the primary safety considerations are determined by the chemical properties of the Menaquinone-9 molecule itself.[1]

PropertyValueSource
Chemical Formula C₅₀¹³C₆H₈₀O₂-
Molecular Weight 785.23 g/mol [2]
Appearance Yellow crystalline solid[3][4]
Solubility Soluble in chloroform (100 mg/ml)[3]
Melting Point 61.0 °C
Boiling Point 807.6 °C
Storage Temperature -20°C for long-term storage
Stability Stable for ≥ 4 years when stored properly; UV-sensitive

II. Hazard Identification and Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile glovesTo prevent skin contact. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, or if working in a poorly ventilated space.

III. Operational Plan: From Receipt to Experimentation

This section provides a step-by-step guide for the safe handling and use of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the laboratory's chemical inventory.

  • Store the container in a freezer at or below -20°C.

  • As Menaquinone-9 is UV-sensitive, store the container in a dark location or wrapped in aluminum foil to protect it from light.

2. Preparation for Experimental Use:

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • All handling of the solid compound should be done in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

3. Experimental Workflow:

  • The following diagram illustrates a general workflow for an experiment involving this compound.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment start Retrieve from -20°C Storage equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Introduce to Experimental System (e.g., cell culture, in vitro assay) dissolve->reaction incubation Incubate under Controlled Conditions reaction->incubation analysis Sample Analysis (e.g., HPLC, Mass Spectrometry) incubation->analysis decontaminate Decontaminate Glassware analysis->decontaminate dispose Dispose of Waste analysis->dispose decontaminate->dispose

Experimental Workflow Diagram

IV. Disposal Plan

As this compound is a non-radioactive, carbon-13 labeled compound, its disposal is governed by its chemical properties.

1. Waste Segregation:

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed waste container labeled "Non-halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container labeled "Non-halogenated Organic Liquid Waste." Ensure the solvent is compatible with the waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

2. Disposal Procedure:

  • All waste containers must be clearly labeled with the contents, including the name of the compound and the solvent used.

  • Store waste containers in a secondary containment bin in a well-ventilated area, away from sources of ignition.

  • Dispose of all waste through the institution's hazardous waste management program, following all local, state, and federal regulations.

The following diagram outlines the disposal process.

disposal_plan Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (gloves, weigh boats) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, etc.) sharps_container Sharps Container sharps_waste->sharps_container storage Store in Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage disposal_service Hazardous Waste Disposal Service storage->disposal_service

Disposal Plan Diagram

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and trust in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.